2,4-difluoro-3-(trifluoromethyl)benzoic Acid
Description
Properties
IUPAC Name |
2,4-difluoro-3-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F5O2/c9-4-2-1-3(7(14)15)6(10)5(4)8(11,12)13/h1-2H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHOJXSFJDSOLSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)F)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50430792 | |
| Record name | 2,4-difluoro-3-(trifluoromethyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50430792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157337-81-0 | |
| Record name | 2,4-difluoro-3-(trifluoromethyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50430792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-difluoro-3-(trifluoromethyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-depth Technical Guide: 2,4-Difluoro-3-(trifluoromethyl)benzoic Acid
CAS Number: 157337-81-0
This technical guide provides a comprehensive overview of 2,4-difluoro-3-(trifluoromethyl)benzoic acid, a fluorinated aromatic carboxylic acid of significant interest to researchers, scientists, and professionals in drug development. The strategic placement of fluorine and a trifluoromethyl group on the benzoic acid scaffold imparts unique physicochemical properties that are highly valuable in medicinal chemistry and materials science.
Core Data Presentation
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source(s) |
| CAS Number | 157337-81-0 | [1] |
| Molecular Formula | C₈H₃F₅O₂ | [2][3] |
| Molecular Weight | 226.10 g/mol | [3] |
| Boiling Point | 252.49 °C at 760 mmHg | |
| pKa (Predicted) | 1.5 – 2.5 | [4] |
| Purity | Typically ≥98% (HPLC) | [2][3] |
Physicochemical Properties and Their Implications in Drug Discovery
The presence of two fluorine atoms and a trifluoromethyl (-CF₃) group on the benzene ring significantly influences the molecule's electronic and physical properties. The strong electron-withdrawing nature of these substituents increases the acidity of the carboxylic acid group, as indicated by the low predicted pKa value.[4]
In the context of drug design, the trifluoromethyl group is particularly noteworthy. It is known to enhance several critical pharmacokinetic properties of a drug candidate, including:
-
Lipophilicity: The -CF₃ group increases the molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance absorption.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by enzymes in the body. This can lead to a longer drug half-life.
-
Binding Affinity: The trifluoromethyl group can participate in favorable interactions with biological targets, such as enzymes and receptors, potentially increasing the potency of a drug.
Fluorinated benzoic acids, in general, are considered valuable building blocks in medicinal chemistry. Their substitution patterns can be fine-tuned to optimize the structure-activity relationship (SAR) of a lead compound.[5] For instance, the strategic placement of fluorine can influence a molecule's conformation and its interactions within a binding pocket.
Experimental Protocols
One potential synthetic workflow is outlined below. This is a conceptual pathway and would require optimization of reaction conditions, reagents, and purification methods.
Caption: A conceptual workflow for the synthesis of this compound.
Key Experimental Considerations:
-
Trifluoromethylation: This step could be achieved using various reagents, such as trifluoromethyl iodide (CF₃I) with a copper catalyst (Ullmann-type reaction) or by employing electrophilic trifluoromethylating agents.[4]
-
Directed Ortho-Metalation: The use of strong bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperatures is a common strategy to deprotonate a specific position on an aromatic ring, which can then be reacted with an electrophile.[4]
-
Carboxylation: The introduction of the carboxylic acid group is typically achieved by quenching the lithiated intermediate with solid carbon dioxide (dry ice).
-
Purification: Given the high purity required for pharmaceutical applications, the final product would likely necessitate purification by recrystallization or column chromatography.
Applications in Research and Development
This compound serves as a valuable intermediate in the synthesis of more complex molecules for various applications:
-
Pharmaceuticals: As a building block for active pharmaceutical ingredients (APIs), its unique substitution pattern can be exploited to develop novel therapeutics. The presence of multiple fluorine substituents is a common feature in many modern drugs.
-
Agrochemicals: Similar to its role in pharmaceuticals, this compound can be a precursor for new herbicides and pesticides, where enhanced potency and metabolic stability are desirable.[4]
-
Materials Science: The electron-withdrawing properties of the fluoro and trifluoromethyl groups make this molecule a candidate for the synthesis of specialty polymers and liquid crystals.[5]
Signaling Pathways and Biological Activity
Currently, there is a lack of specific, publicly available information detailing the direct involvement of this compound in any particular signaling pathway or its activity against a specific biological target. However, based on the known roles of similar fluorinated compounds in medicinal chemistry, it is plausible that derivatives of this acid could be designed to target a wide range of biological entities, such as G protein-coupled receptors (GPCRs) or various enzymes.[6]
The general principle of its application in drug discovery is illustrated in the following logical diagram:
Caption: Logical workflow illustrating the use of the title compound as a building block in drug discovery.
This whitepaper serves as a foundational guide to this compound. As research progresses, more specific applications and detailed experimental protocols are expected to become available, further elucidating the full potential of this versatile chemical entity.
References
- 1. guidechem.com [guidechem.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 157337-81-0 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]
- 4. 2,4-Difluoro-5-(trifluoromethyl)benzoic acid (261945-01-1) for sale [vulcanchem.com]
- 5. 3,5-Difluoro-4-(trifluoromethyl)benzoic acid [myskinrecipes.com]
- 6. ossila.com [ossila.com]
Technical Guide: Physical Properties of 2,4-Difluoro-3-(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Difluoro-3-(trifluoromethyl)benzoic acid, with the CAS Number 157337-81-0, is a fluorinated aromatic carboxylic acid. Its structure, featuring two fluorine atoms and a trifluoromethyl group on the benzoic acid scaffold, imparts unique electronic properties that are of significant interest in medicinal chemistry and materials science. This document provides a technical overview of the known physical properties of this compound, outlines general experimental protocols for their determination, and presents a logical synthetic workflow.
Core Physical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₃F₅O₂ | --INVALID-LINK-- |
| Molecular Weight | 226.1 g/mol | --INVALID-LINK-- |
| Boiling Point | 253 °C | --INVALID-LINK-- |
| Density | 1.571 g/cm³ | --INVALID-LINK-- |
| Flash Point | 107 °C | --INVALID-LINK-- |
| Storage Temperature | 2-8 °C | --INVALID-LINK-- |
| Purity | 98% (HPLC) | --INVALID-LINK-- |
| SMILES | C1=CC(=C(C(=C1C(=O)O)F)C(F)(F)F)F | --INVALID-LINK-- |
Note: Melting point and pKa values for this specific compound are not available in the cited literature. For structurally similar compounds, such as other isomers of difluoro-(trifluoromethyl)benzoic acid, melting points are reported in the range of 114-122 °C. The pKa of the structurally related 2,4-difluoro-5-(trifluoromethyl)benzoic acid is estimated to be in the range of 1.5–2.5.[1]
Spectral Data
Experimental spectral data (¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and Mass Spectrometry) for this compound are not available in the public domain literature at the time of this report. For researchers synthesizing or working with this compound, it is recommended to acquire this data to confirm its identity and purity.
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of this compound have not been published. However, standard methodologies for determining key physical constants for crystalline organic acids are well-established.
Melting Point Determination (General Protocol)
The melting point of a solid crystalline compound can be determined using a capillary melting point apparatus.
Apparatus and Materials:
-
Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)
-
Capillary tubes (sealed at one end)
-
Sample of this compound, finely powdered
-
Heating medium (e.g., silicone oil)
-
Thermometer (calibrated)
Procedure:
-
A small amount of the finely powdered dry sample is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the melting point apparatus along with a calibrated thermometer.
-
The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.
-
The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded. This range is the melting point of the compound.
-
A sharp melting point (a narrow range of 1-2 °C) is indicative of a pure compound.
pKa Determination (General Considerations)
The acid dissociation constant (pKa) of a carboxylic acid can be determined by potentiometric titration or by spectroscopic methods (e.g., UV-Vis or NMR spectroscopy).
Potentiometric Titration:
-
A solution of the acid of known concentration is prepared in a suitable solvent (typically water or a water-alcohol mixture).
-
A standardized solution of a strong base (e.g., NaOH) is gradually added to the acid solution.
-
The pH of the solution is monitored using a calibrated pH meter after each addition of the base.
-
A titration curve (pH vs. volume of base added) is plotted.
-
The pH at the half-equivalence point (where half of the acid has been neutralized) is equal to the pKa of the acid.
Logical Synthetic Workflow
Caption: Logical workflow for the synthesis of this compound.
This proposed synthesis begins with the corresponding brominated aromatic compound, 1-bromo-2,4-difluoro-3-(trifluoromethyl)benzene. This starting material would first be reacted with magnesium metal in an anhydrous ether solvent to form the Grignard reagent. This highly reactive organometallic intermediate is then quenched with solid carbon dioxide (dry ice), which acts as the source of the carboxyl group. The final step involves an acidic workup to protonate the resulting carboxylate salt, yielding the desired this compound.
Conclusion
This compound is a compound with significant potential in various fields of chemical research and development. This guide provides the currently available physical property data. However, a comprehensive understanding of this molecule requires further experimental determination of key properties such as its melting point, pKa, and detailed spectral characteristics. The provided general experimental protocols and the logical synthetic workflow serve as a foundation for researchers initiating work with this compound.
References
An In-depth Technical Guide to 2,4-Difluoro-3-(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, and potential synthesis of 2,4-difluoro-3-(trifluoromethyl)benzoic acid. Due to the limited availability of specific experimental data in publicly accessible literature, this guide also presents general methodologies for the synthesis and characterization of structurally related fluorinated benzoic acids. This information is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel chemical entities for pharmaceutical and materials science applications. The incorporation of fluorine and trifluoromethyl groups into aromatic systems is a well-established strategy for modulating the physicochemical and biological properties of organic molecules, making compounds like this compound valuable building blocks in drug discovery and development.[1]
Molecular Structure and Properties
This compound is a polysubstituted aromatic carboxylic acid. Its structure features a benzene ring substituted with two fluorine atoms, a trifluoromethyl group, and a carboxylic acid group.
Molecular Structure Diagram
Caption: Molecular Structure of this compound.
Physicochemical Properties
While detailed experimental data for this specific isomer is scarce, the table below summarizes its basic properties and provides predicted values for others based on its structure and data from similar compounds.
| Property | Value | Source/Method |
| CAS Number | 157337-81-0 | Vendor Information |
| Molecular Formula | C₈H₃F₅O₂ | Vendor Information |
| Molecular Weight | 226.10 g/mol | Vendor Information |
| Appearance | Expected to be a solid | General Knowledge |
| Purity | >98% (as offered by vendors) | Vendor Information |
Synthesis and Experimental Protocols
Proposed Synthetic Workflow
The synthesis of polysubstituted aromatic compounds like this compound often involves a multi-step sequence. A potential strategy could start from a less complex, commercially available fluorinated benzene derivative, followed by sequential introduction of the remaining functional groups. The following diagram illustrates a generalized workflow.
Caption: A generalized synthetic workflow for fluorinated benzoic acids.
General Experimental Methodologies
The following are general protocols for key reactions that could be adapted for the synthesis of this compound, based on procedures for analogous compounds.
2.2.1. Trifluoromethylation of an Aryl Halide (Illustrative Protocol)
This protocol describes a general method for the introduction of a trifluoromethyl group onto an aromatic ring using a copper-mediated reaction with a trifluoromethylating agent.
-
Materials: Aryl iodide/bromide, (Trifluoromethyl)trimethylsilane (TMSCF₃), Copper(I) iodide (CuI), Potassium fluoride (KF), Anhydrous N,N-Dimethylformamide (DMF).
-
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide (1.0 eq), CuI (1.2 eq), and KF (2.0 eq).
-
Add anhydrous DMF to the flask to dissolve the reactants.
-
Slowly add TMSCF₃ (1.5 eq) to the reaction mixture at room temperature.
-
Heat the reaction mixture to the appropriate temperature (typically between 60-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with an aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
2.2.2. Carboxylation of an Aryl Halide via Grignard Reagent (Illustrative Protocol)
This protocol outlines the formation of a Grignard reagent from an aryl halide and its subsequent reaction with carbon dioxide to form a carboxylic acid.
-
Materials: Aryl bromide/iodide, Magnesium turnings, Anhydrous diethyl ether or tetrahydrofuran (THF), Dry ice (solid CO₂), Hydrochloric acid (HCl).
-
Procedure:
-
Activate the magnesium turnings in a dry flask under an inert atmosphere.
-
Add a solution of the aryl halide (1.0 eq) in the anhydrous solvent dropwise to the magnesium turnings. A small crystal of iodine may be added to initiate the reaction.
-
Once the Grignard reagent formation is complete (indicated by the consumption of magnesium), cool the reaction mixture in an ice bath.
-
Carefully add crushed dry ice to the reaction mixture in small portions.
-
Allow the mixture to warm to room temperature and then quench by the slow addition of dilute HCl.
-
Extract the product with an organic solvent, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting carboxylic acid by recrystallization or column chromatography.
-
Spectroscopic Characterization
Detailed spectroscopic data for this compound is not available in the public domain. The following sections describe the expected spectral features based on the analysis of similar fluorinated benzoic acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the adjacent fluorine and trifluoromethyl groups.
-
¹³C NMR: The carbon NMR spectrum will display eight distinct signals for the eight carbon atoms in the molecule. The signals for the carbons directly attached to fluorine atoms will appear as doublets due to C-F coupling. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum is expected to show three signals: one for each of the fluorine atoms on the ring and one for the trifluoromethyl group. The chemical shifts and coupling patterns will provide valuable information about the electronic environment of the fluorine nuclei.
Infrared (IR) Spectroscopy
The IR spectrum of a benzoic acid derivative typically shows characteristic absorption bands.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H stretch (acid) | 3300-2500 (broad) |
| C-H stretch (aromatic) | 3100-3000 |
| C=O stretch (acid) | 1725-1700 |
| C=C stretch (aromatic) | 1600-1450 |
| C-F stretch | 1350-1100 |
Mass Spectrometry (MS)
The mass spectrum (e.g., using electrospray ionization, ESI) would be expected to show a prominent peak for the molecular ion [M-H]⁻ at m/z 225.00. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.
Applications in Research and Development
Fluorinated benzoic acids are valuable building blocks in several areas of chemical research and development.
Medicinal Chemistry
The introduction of fluorine and trifluoromethyl groups can significantly impact the properties of drug candidates.[1] These groups can:
-
Enhance metabolic stability: By blocking sites of oxidative metabolism.
-
Increase lipophilicity: Potentially improving membrane permeability.
-
Modulate pKa: Affecting the ionization state and solubility of the molecule.
-
Influence binding affinity: Through specific interactions with biological targets.
Materials Science
The unique electronic properties of fluorinated aromatic compounds make them useful in the development of advanced materials, such as liquid crystals and specialty polymers.[1]
Agrochemicals
Fluorinated compounds are also utilized in the agrochemical industry as intermediates for the synthesis of herbicides and pesticides with improved efficacy and environmental profiles.[1]
Conclusion
This compound represents a potentially valuable, yet under-characterized, building block for the synthesis of novel compounds in the pharmaceutical, agrochemical, and materials science sectors. While specific experimental data for this molecule is limited, this guide provides a framework for its potential synthesis and characterization based on established chemical principles and data from related compounds. Further research to fully elucidate the properties and reactivity of this compound is warranted and would be a valuable contribution to the field of fluorine chemistry.
References
Spectroscopic and Synthetic Insights into 2,4-Difluoro-3-(trifluoromethyl)benzoic Acid: A Technical Overview
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the spectroscopic and synthetic aspects of 2,4-difluoro-3-(trifluoromethyl)benzoic acid (CAS No. 157337-81-0). Despite a comprehensive search of available scientific literature and chemical databases, detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this specific compound is not publicly available at this time. The molecular formula for this compound is C₈H₃F₅O₂.[1][2]
To provide valuable context for researchers working with related fluorinated benzoic acids, this document presents spectroscopic data for a structurally similar isomer, 3-fluoro-4-(trifluoromethyl)benzoic acid , and outlines a general synthetic methodology applicable to this class of compounds.
Spectroscopic Data of a Structural Isomer: 3-Fluoro-4-(trifluoromethyl)benzoic Acid
The following tables summarize the available spectroscopic data for 3-fluoro-4-(trifluoromethyl)benzoic acid. This information is provided as a reference and should be interpreted with the understanding that it pertains to a constitutional isomer of the target compound.
Table 1: ¹H NMR Spectroscopic Data for 3-Fluoro-4-(trifluoromethyl)benzoic Acid
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not available in search results |
Table 2: ¹³C NMR Spectroscopic Data for 3-Fluoro-4-(trifluoromethyl)benzoic Acid
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results |
Table 3: IR Spectroscopic Data for 3-Fluoro-4-(trifluoromethyl)benzoic Acid
| Wavenumber (cm⁻¹) | Interpretation |
| Data not available in search results |
Table 4: Mass Spectrometry Data for 3-Fluoro-4-(trifluoromethyl)benzoic Acid
| m/z | Interpretation |
| Data not available in search results |
General Experimental Protocols for the Synthesis of Fluorinated Benzoic Acids
A plausible synthetic pathway could involve the following key steps:
-
Halogenation/Trifluoromethylation: Starting from a difluorinated benzene derivative, a trifluoromethyl group can be introduced via various methods, such as a copper-mediated trifluoromethylation reaction using a suitable trifluoromethylating agent (e.g., TMSCF₃).
-
Introduction of the Carboxylic Acid Group: The carboxylic acid moiety can be installed through several methods, including:
-
Lithiation followed by carboxylation: Treatment of a brominated or iodinated intermediate with an organolithium reagent (e.g., n-butyllithium) at low temperature, followed by quenching with carbon dioxide (dry ice).
-
Oxidation of a methyl or other alkyl group: If a precursor with an oxidizable side chain is available, it can be converted to the carboxylic acid using strong oxidizing agents like potassium permanganate or chromic acid.
-
Hydrolysis of a nitrile: A cyano group can be introduced via a Sandmeyer reaction or nucleophilic aromatic substitution and subsequently hydrolyzed to the carboxylic acid under acidic or basic conditions.
-
Visualizing a General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of a substituted benzoic acid, representing the logical progression from a starting material to the final product.
This guide highlights the current lack of publicly available, detailed spectroscopic data for this compound. The provided information on a structural isomer and general synthetic methodologies is intended to serve as a useful resource for researchers in the field. Further experimental work is required to fully characterize the spectroscopic properties of the target compound.
References
An In-depth Technical Guide to the Solubility of 2,4-difluoro-3-(trifluoromethyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2,4-difluoro-3-(trifluoromethyl)benzoic acid. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a framework for determining its solubility in common laboratory solvents. The guide includes detailed experimental protocols and qualitative solubility predictions based on the properties of structurally related compounds.
Compound Profile: this compound
This compound is a poly-fluorinated benzoic acid derivative. Its structure, featuring two fluorine atoms and a trifluoromethyl group on the benzene ring, significantly influences its physicochemical properties, including solubility. The electron-withdrawing nature of the fluorine and trifluoromethyl substituents increases the acidity of the carboxylic acid group compared to benzoic acid.
Chemical Structure:
Key Physicochemical Properties:
-
CAS Number: 157337-81-0[1]
-
Molecular Formula: C₈H₃F₅O₂
-
Molecular Weight: 226.10 g/mol
-
Appearance: White powder[1]
-
pKa: 2.78 ± 0.10 (Predicted)[1]
-
Boiling Point: 253°C[1]
-
Density: 1.571 g/cm³[1]
Qualitative Solubility Profile
Table 1: Predicted Qualitative Solubility in Common Laboratory Solvents
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water | Polar Protic | Low to Moderate | The carboxylic acid group can form hydrogen bonds with water, but the hydrophobic fluorinated ring will limit solubility. Solubility is expected to increase in alkaline aqueous solutions due to salt formation. |
| Methanol | Polar Protic | Soluble | The alcohol can act as both a hydrogen bond donor and acceptor, and its alkyl chain is short, making it a good solvent for many organic acids. |
| Ethanol | Polar Protic | Soluble | Similar to methanol, ethanol is a good solvent for benzoic acid derivatives. |
| Acetone | Polar Aprotic | Soluble | The polar carbonyl group can interact with the carboxylic acid, and the overall less polar nature compared to water can accommodate the fluorinated ring. |
| Ethyl Acetate | Moderately Polar | Soluble | A common solvent for organic compounds with both polar and nonpolar characteristics. |
| Dichloromethane | Nonpolar | Moderately Soluble | The polarity is low, but it can dissolve a wide range of organic compounds. |
| Chloroform | Nonpolar | Moderately Soluble | Similar to dichloromethane. |
| Toluene | Nonpolar | Sparingly Soluble | The nonpolar nature of toluene will primarily interact with the fluorinated aromatic ring. |
| Hexane | Nonpolar | Insoluble | The highly nonpolar nature of hexane is unlikely to effectively solvate the polar carboxylic acid group. |
Disclaimer: The solubility predictions in Table 1 are qualitative and based on chemical principles and data for related compounds. Experimental verification is necessary for accurate quantitative assessment.
Experimental Protocols for Solubility Determination
To obtain precise solubility data, standardized experimental methods should be employed. The following are detailed protocols for the gravimetric and titrimetric methods, which are commonly used for determining the solubility of solid compounds in liquid solvents.[2]
This method is based on the direct measurement of the mass of the solute dissolved in a known mass of solvent.
Protocol:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known mass of the chosen solvent in a sealed, temperature-controlled vessel.
-
Agitate the mixture using a magnetic stirrer or a shaker bath at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Once equilibrium is established, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known mass of the supernatant (the clear, saturated solution) using a pre-weighed, heated or insulated syringe to prevent precipitation upon cooling. A syringe filter can be used to ensure no solid particles are transferred.
-
-
Solvent Evaporation:
-
Transfer the weighed saturated solution to a pre-weighed container.
-
Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute) until a constant weight of the dried residue is achieved.
-
-
Calculation:
-
Calculate the solubility using the following formula: Solubility ( g/100 g solvent) = (mass of residue / mass of solvent) * 100
-
This method is suitable for acidic or basic compounds and determines the concentration of the solute in a saturated solution via titration.[2]
Protocol:
-
Preparation of a Saturated Solution:
-
Prepare a saturated solution as described in the gravimetric method (Step 1).
-
-
Sampling and Dilution:
-
Carefully withdraw a precise volume of the clear, saturated solution.
-
If necessary, dilute the sample with a suitable solvent to a concentration appropriate for titration.
-
-
Titration:
-
Titrate the solution of this compound with a standardized solution of a strong base, such as 0.1 M sodium hydroxide (NaOH).
-
Use a suitable indicator, such as phenolphthalein, or a pH meter to determine the endpoint of the titration.
-
-
Calculation:
-
Calculate the molar concentration of the acid in the saturated solution using the titration data.
-
Convert the molar concentration to the desired solubility units (e.g., g/L or g/100 g solvent).
-
Workflow and Logic Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for solubility determination and the logical decision-making process based on initial solubility tests.
Caption: Experimental workflow for determining solubility.
References
Safety and Handling of 2,4-Difluoro-3-(trifluoromethyl)benzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and handling precautions for 2,4-difluoro-3-(trifluoromethyl)benzoic acid (CAS No. 157337-81-0). The information presented is synthesized from available Safety Data Sheets (SDS) for the specified compound and its close structural isomers. This document is intended to be a resource for laboratory personnel and professionals in the pharmaceutical and chemical industries to ensure safe handling and use of this compound.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory tract irritation.[1][2][3][4]
GHS Hazard Classification:
| Hazard Class | Hazard Category |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2A/2 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory Tract Irritation) |
Hazard Statements:
Signal Word: Warning
Pictogram:
Physical and Chemical Properties
| Property | Value |
| Chemical Formula | C₈H₃F₅O₂[5] |
| Molecular Weight | 226.10 g/mol |
| Appearance | Off-white to white solid/powder[6] |
| Melting Point | 174-179 °C (for 3-Fluoro-4-(trifluoromethyl)benzoic acid)[6] |
| Solubility | No data available. Generally, such compounds have limited solubility in water. |
Safe Handling and Storage
Proper handling and storage procedures are crucial to minimize exposure and ensure a safe working environment.
Handling
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[1][7][6][8] Ensure that eyewash stations and safety showers are readily accessible.[7][9]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[1][7][6][8][9][10]
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[1][7][6][8][9][10] Inspect gloves before use and use proper glove removal technique.[8][10]
-
Respiratory Protection: For operations that may generate dust, use a NIOSH-approved respirator with a particulate filter (e.g., P95 or P100).[1][8]
-
-
General Hygiene: Avoid contact with skin, eyes, and clothing.[1][6][8] Do not breathe dust.[1][2][4] Wash hands thoroughly after handling and before eating, drinking, or smoking.[1][8][10]
Storage
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][6][11]
-
Incompatible Materials: Keep away from strong oxidizing agents and strong bases.[1][9][12]
Emergency Procedures
First-Aid Measures
First-Aid Response Protocol
Caption: First-aid procedures for exposure to this compound.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[1][2][7][4][11]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][2][7][4][11] Remove contaminated clothing. If skin irritation occurs, get medical advice.[1][2][7][4][11]
-
Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, including under the eyelids.[1][2][7][4][11] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[1][2][7][4][11]
-
Ingestion: Do NOT induce vomiting.[7][9] Rinse mouth with water. Seek medical attention.[1][8]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[8][13][14]
-
Specific Hazards: Thermal decomposition can produce hazardous gases, including carbon oxides (CO, CO₂) and hydrogen fluoride.[1][7][9][14]
-
Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][3][7][8][9][14]
Accidental Release Measures
Accidental Release Response Workflow
Caption: Workflow for responding to an accidental release of the solid compound.
-
Personal Precautions: Evacuate unnecessary personnel.[1][8] Use personal protective equipment as described in Section 3.1. Avoid breathing dust and contact with the substance.[1][8]
-
Environmental Precautions: Prevent the product from entering drains.[1][8]
-
Methods for Cleaning Up: Sweep or vacuum up the spilled material and place it into a suitable, labeled container for disposal.[1][2][7][8][11] Avoid generating dust.[1][2][7][8][11]
Toxicological Information
Detailed toxicological studies for this compound are not available in the provided search results. The toxicological properties have not been fully investigated.[7][9] The hazard classification is based on the irritant properties common to this class of chemical compounds.
Summary of Potential Health Effects:
| Route of Exposure | Potential Health Effects |
| Inhalation | May cause respiratory tract irritation.[1][2][3][4] |
| Skin Contact | Causes skin irritation.[1][2][3][4] |
| Eye Contact | Causes serious eye irritation.[1][2][3][4] |
| Ingestion | May be harmful if swallowed.[1] |
Disposal Considerations
Dispose of this chemical and its container in accordance with all applicable local, state, and federal regulations.[2][4][11][13][14] It is recommended to contact a licensed professional waste disposal service.[8] Do not allow the material to enter drains or waterways.[1][7][8][9]
Experimental Protocols
Detailed experimental protocols for the toxicological and safety testing of this compound were not available in the searched Safety Data Sheets. The hazard classifications are typically derived from standardized tests (e.g., OECD guidelines) or from data on structurally similar compounds.
Disclaimer: This guide is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). Always refer to the most current SDS for the specific product you are using. The user is solely responsible for all safety precautions and for compliance with all applicable laws and regulations.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. downloads.ossila.com [downloads.ossila.com]
- 4. fishersci.com [fishersci.com]
- 5. calpaclab.com [calpaclab.com]
- 6. downloads.ossila.com [downloads.ossila.com]
- 7. fishersci.com [fishersci.com]
- 8. aaronchem.com [aaronchem.com]
- 9. fishersci.com [fishersci.com]
- 10. aplng.com.au [aplng.com.au]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. synquestlabs.com [synquestlabs.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. fishersci.com [fishersci.com]
Technical Guide: Commercial Availability and Application of 2,4-Difluoro-3-(trifluoromethyl)benzoic Acid
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability, key specifications, and general handling protocols for 2,4-difluoro-3-(trifluoromethyl)benzoic acid. This compound is a valuable building block in medicinal chemistry and drug discovery, primarily due to the strategic incorporation of fluorine and a trifluoromethyl (-CF3) group. These modifications are known to enhance critical drug-like properties, including metabolic stability, lipophilicity, and binding affinity.[1][2]
Commercial Availability and Sourcing
This compound is available from specialized chemical suppliers for research and development purposes. It is typically not intended for direct human or animal use.[3] Researchers can procure the compound in small quantities, with lead times generally being short for in-stock items.
Table 1: Commercial Supplier Information
| Supplier Attribute | Details | Source |
|---|---|---|
| Example Supplier | AKos Consulting & Solutions GmbH (via distributors) | [3] |
| Alternative Supplier | Fluoropharm Co.,Ltd. | [4] |
| CAS Number | 157337-81-0 | [3] |
| Typical Quantity | 5 grams | [3] |
| Intended Use | Research and Development Only | [3] |
| Availability Note | Orders are typically verified to ensure shipment is to a research lab or commercial facility, not to individuals or residences.[3] | |
Physicochemical and Quality Specifications
The quality and purity of the reagent are critical for reproducible experimental results. Suppliers typically provide a certificate of analysis detailing key specifications.
Table 2: Physicochemical and Quality Specifications
| Specification | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₃F₅O₂ | [3] |
| Molecular Weight | 226.10 g/mol | [5] |
| Purity (Typical) | ≥98% (by HPLC) | [3] |
| Physical Form | Solid | [6] |
| Storage Temperature | Ambient Temperature | [6] |
| Hazard Statements | Causes skin irritation, serious eye irritation/damage, and may cause respiratory irritation.[7][8] | |
General Experimental Protocols
While specific experimental protocols are application-dependent, the following section outlines general best practices for handling and utilizing fluorinated benzoic acids in a laboratory setting, based on methodologies for similar compounds.[9][10][11]
3.1. Safety and Handling
-
Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12][13]
-
Dispensing: As the compound is a solid, carefully weigh the desired quantity in a closed balance to avoid generating dust.
-
Waste Disposal: Dispose of chemical waste according to institutional and local regulations. Do not empty into drains.[13]
3.2. Solubility Assessment Protocol
-
Solvent Selection: Begin with common organic solvents used in synthesis (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF), Methanol).
-
Small-Scale Test: To a vial containing ~1-2 mg of the compound, add the selected solvent dropwise while vortexing.
-
Observation: Continue adding solvent until the solid is fully dissolved. Record the approximate concentration to establish a working solubility range for future experiments.
3.3. General Procedure for Amide Coupling (Example Application) This compound is frequently used to form amide bonds, a common reaction in drug development.
-
Acid Chloride Formation: Suspend this compound in a dry, inert solvent such as dichloromethane (DCM). Add a few drops of DMF as a catalyst.[11]
-
Add an activating agent (e.g., oxalyl chloride or thionyl chloride) dropwise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).[11]
-
Allow the reaction to warm to room temperature and stir for 1-2 hours until gas evolution ceases, indicating the formation of the acyl chloride.
-
Amine Addition: In a separate flask, dissolve the desired amine and a non-nucleophilic base (e.g., triethylamine or DIPEA) in DCM.
-
Cool the amine solution to 0 °C and slowly add the freshly prepared acyl chloride solution.
-
Workup and Purification: Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction with water or a saturated aqueous solution (e.g., sodium bicarbonate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[9] The crude product can then be purified using silica gel column chromatography.
Logical Workflows
The effective use of a specialized chemical reagent in a research setting begins with a structured procurement and validation process. The following diagram illustrates this workflow.
Caption: Workflow for sourcing and validating a specialized chemical reagent.
References
- 1. mdpi.com [mdpi.com]
- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 3. calpaclab.com [calpaclab.com]
- 4. buy high quality this compound,this compound for sale online price,this compound Pictures,this compound Basic Info,this compound Standard - www.pharmasources.com [pharmasources.com]
- 5. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 6. 2,4-Difluoro-3-(trifluoromethoxy)benzoic acid | 1119454-13-5 [sigmaaldrich.com]
- 7. combi-blocks.com [combi-blocks.com]
- 8. downloads.ossila.com [downloads.ossila.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents [patents.google.com]
- 11. guidechem.com [guidechem.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
An In-depth Technical Guide to 2,4-Difluoro-3-(trifluoromethyl)benzoic Acid: Discovery and History
Introduction
2,4-Difluoro-3-(trifluoromethyl)benzoic acid, a fluorinated aromatic carboxylic acid, serves as a valuable building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and drug discovery. Its unique substitution pattern, featuring two fluorine atoms and a trifluoromethyl group on the benzene ring, imparts distinct electronic properties and conformational constraints that can significantly influence the biological activity and pharmacokinetic profile of derivative compounds. This technical guide provides a comprehensive overview of the discovery, synthesis, and key properties of this important synthetic intermediate.
Discovery and Historical Context
The precise first synthesis of this compound is not prominently documented in a single seminal publication. However, its emergence is closely tied to the advancements in organofluorine chemistry and the increasing interest in fluorinated building blocks for pharmaceuticals and agrochemicals. The key synthetic strategies that enable its formation, such as directed ortho-lithiation and trifluoromethylation reactions, were well-established by the late 20th century.
A significant development in the synthesis of related compounds is detailed in U.S. Patent 6,348,624 B1, filed in 1998. This patent describes a general and versatile process for the preparation of 2,4-difluoro-3-Q¹-benzoic acids, where Q¹ can represent a variety of substituents, including trifluoromethyl. This patent provides a strong indication of the methodologies being employed for the synthesis of this class of compounds around that time and represents a key milestone in their accessibility for research and development. The assignment of the CAS Registry Number 157337-81-0 to this specific compound further anchors its identity within the chemical literature.
Physicochemical Properties
This compound is a white crystalline solid. The presence of multiple fluorine atoms and the strongly electron-withdrawing trifluoromethyl group significantly influences its physical and chemical properties, most notably its acidity.
| Property | Value | Source |
| CAS Number | 157337-81-0 | Generic |
| Molecular Formula | C₈H₃F₅O₂ | Generic |
| Molecular Weight | 226.10 g/mol | Generic |
| Appearance | White to off-white powder | Generic |
| Boiling Point | 253 °C | |
| Density | 1.571 g/cm³ | |
| pKa | 2.78 ± 0.10 (Predicted) |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a multi-step sequence, with the core strategy revolving around the regioselective functionalization of a difluorinated benzene starting material. The general methodology described in U.S. Patent 6,348,624 B1 provides a robust framework for its preparation.
General Synthetic Pathway
The synthesis commences with the directed ortho-lithiation of 1-bromo-2,4-difluorobenzene, followed by the introduction of the trifluoromethyl group. The resulting intermediate then undergoes a second metal-halogen exchange, followed by carboxylation to yield the final product.
Caption: General synthetic route to this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example based on the general methods described in the literature for similar transformations.
Step 1: Synthesis of 1-Bromo-2,4-difluoro-3-(trifluoromethyl)benzene
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 1-bromo-2,4-difluorobenzene (1.0 eq) and anhydrous tetrahydrofuran (THF). The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Lithiation: A solution of sec-butyllithium (s-BuLi, 1.1 eq) in cyclohexane is added dropwise to the stirred solution, maintaining the temperature below -70 °C. Tetramethylethylenediamine (TMEDA, 1.1 eq) can be added to facilitate the lithiation. The reaction mixture is stirred at -78 °C for 1-2 hours.
-
Trifluoromethylation: A source of electrophilic trifluoromethyl, such as trifluoromethyl iodide (CF₃I) or trifluoromethanesulfonic anhydride ((CF₃SO₂)₂O), (1.2 eq) is then added slowly to the reaction mixture. The mixture is stirred for an additional 2-3 hours at -78 °C and then allowed to warm slowly to room temperature.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 1-bromo-2,4-difluoro-3-(trifluoromethyl)benzene.
Step 2: Synthesis of this compound
-
Reaction Setup: A flame-dried, three-necked round-bottom flask is charged with the purified 1-bromo-2,4-difluoro-3-(trifluoromethyl)benzene (1.0 eq) from the previous step and anhydrous THF. The solution is cooled to -78 °C.
-
Halogen-Metal Exchange: A solution of n-butyllithium (n-BuLi, 1.1 eq) in hexanes is added dropwise, maintaining the temperature below -70 °C. The mixture is stirred for 30-60 minutes at this temperature.
-
Carboxylation: An excess of freshly crushed dry ice (solid CO₂) is added in small portions to the reaction mixture. The mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight.
-
Work-up and Purification: The reaction is quenched with water, and the THF is removed under reduced pressure. The aqueous residue is acidified with 1 M hydrochloric acid to a pH of approximately 1-2, resulting in the precipitation of the crude product. The solid is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) yields the pure this compound.
Applications in Research and Development
While specific widespread applications of this compound are not extensively documented in publicly available literature, its structure is of significant interest to medicinal chemists. The introduction of fluorine and trifluoromethyl groups can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates. This compound serves as a key intermediate for the synthesis of more complex molecules that may be investigated as potential therapeutic agents. For instance, fluorinated benzoic acids are common precursors in the development of inhibitors for various enzymes and receptors.
At present, there are no well-defined signaling pathways directly modulated by this compound itself, as it is primarily utilized as a synthetic intermediate. The biological activity would be characteristic of the final, more complex molecules synthesized from this building block.
Conclusion
This compound is a synthetically valuable compound that has likely been accessible to researchers since the late 1990s, enabled by advances in directed ortho-metalation chemistry. While a singular "discovery" paper is not apparent, its importance lies in its utility as a building block for creating novel fluorinated molecules with potential applications in drug discovery and materials science. The synthetic route, primarily based on regioselective lithiation and subsequent functionalization, provides a reliable method for its preparation, opening avenues for the exploration of new chemical entities with tailored properties.
A Technical Guide to the Fundamental Reactivity of the Carboxyl Group in 2,4-Difluoro-3-(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the fundamental reactivity of the carboxyl group in 2,4-difluoro-3-(trifluoromethyl)benzoic acid. This compound is of significant interest in medicinal chemistry and materials science due to the influence of its fluorine and trifluoromethyl substituents on its physicochemical properties and reactivity. This guide will cover the acidity, electrophilicity, and common transformations of the carboxyl group, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.
Physicochemical Properties
The presence of multiple electron-withdrawing groups on the aromatic ring significantly influences the properties of this compound. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source |
| CAS Number | 157337-81-0 | [1][2] |
| Molecular Formula | C₈H₃F₅O₂ | [1][2] |
| Molecular Weight | 226.1 g/mol | [2] |
| Boiling Point | 253 °C | [2] |
| Density | 1.571 g/cm³ | [2] |
| Flash Point | 107 °C | [2] |
| pKa | Estimated to be low due to strong electron-withdrawing groups. For comparison, the pKa of 4-fluorobenzoic acid is 4.14, and the presence of additional fluorine and trifluoromethyl groups is expected to significantly increase acidity.[3] | N/A |
Reactivity of the Carboxyl Group
The reactivity of the carboxyl group in this compound is dominated by the strong inductive and mesomeric electron-withdrawing effects of the two fluorine atoms and the trifluoromethyl group. These effects enhance the acidity of the carboxylic proton and increase the electrophilicity of the carbonyl carbon.
Caption: Electronic effects influencing the reactivity of the carboxyl group.
Acidity
Electrophilicity of the Carbonyl Carbon
The electron-withdrawing nature of the substituents enhances the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. This increased electrophilicity facilitates reactions such as esterification and amidation.
Nucleophilicity of the Carboxylate Anion
The conjugate base, the 2,4-difluoro-3-(trifluoromethyl)benzoate anion, exhibits reduced nucleophilicity due to the delocalization of the negative charge and the stabilizing effect of the electron-withdrawing groups. This can influence its participation in certain reactions, for instance, by making it a better leaving group in substitution reactions.
Key Reactions of the Carboxyl Group
The carboxyl group of this compound undergoes typical reactions of carboxylic acids, including esterification, amidation, and reduction. The enhanced reactivity due to the electronic effects of the substituents often allows these reactions to proceed under milder conditions than for unsubstituted benzoic acid.
| Reaction | Reagents | Product | Expected Reactivity |
| Esterification | Alcohol (R'OH), Acid catalyst (e.g., H₂SO₄) or Coupling agent (e.g., DCC) | Ester | High |
| Amidation | Amine (R'NH₂), Coupling agent (e.g., EDC, HOBt) | Amide | High |
| Reduction | Strong reducing agent (e.g., LiAlH₄) | Primary Alcohol | Moderate to High |
| Conversion to Acyl Chloride | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | Acyl Chloride | High |
Esterification
The formation of esters from this compound can be achieved through various methods, including Fischer esterification with an alcohol under acidic conditions or by using coupling agents.
Caption: A typical workflow for the esterification of the title compound.
Experimental Protocol: General Procedure for Fischer Esterification
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in an excess of the desired alcohol (e.g., 10-20 eq), which also serves as the solvent.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude ester by distillation or column chromatography on silica gel.
Amidation
The synthesis of amides from this compound is readily accomplished using standard peptide coupling reagents to activate the carboxyl group, followed by the addition of an amine.
Caption: A typical workflow for the amidation of the title compound.
Experimental Protocol: General Procedure for Amidation using EDC/HOBt
-
Reaction Setup: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), add 1-hydroxybenzotriazole (HOBt, 1.2 eq) and the desired amine (1.1 eq).
-
Base and Coupling Agent Addition: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.0 eq). Cool the mixture to 0 °C in an ice bath. Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) portion-wise.[4]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.[4]
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a dilute aqueous acid solution (e.g., 1 M HCl), a saturated aqueous sodium bicarbonate solution, and brine.[4]
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or recrystallization to afford the desired amide.[4]
Reduction
The carboxyl group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). The electron-withdrawing groups on the aromatic ring do not typically interfere with this transformation.
Experimental Protocol: General Procedure for Reduction with LiAlH₄
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (a slight excess, e.g., 1.5-2.0 eq) in anhydrous tetrahydrofuran (THF).
-
Substrate Addition: Cool the suspension to 0 °C. Slowly add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux until the reaction is complete (monitored by TLC).
-
Work-up (Fieser method): Cool the reaction mixture to 0 °C. Carefully and sequentially add water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams. Stir vigorously until a granular precipitate forms.
-
Purification: Filter the precipitate and wash it thoroughly with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting alcohol by column chromatography or distillation.
Conclusion
The carboxyl group of this compound exhibits enhanced reactivity due to the strong electron-withdrawing effects of the fluoro and trifluoromethyl substituents. This heightened reactivity, characterized by increased acidity and carbonyl electrophilicity, facilitates a range of important chemical transformations. The provided protocols offer general methodologies for the esterification, amidation, and reduction of this versatile building block, which is of considerable value in the fields of drug discovery and materials science. Researchers should note that while these are generalized procedures, optimization of reaction conditions may be necessary for specific substrates and desired outcomes.
References
An In-depth Technical Guide on the Electron-Withdrawing Effects of Substituents on 2,4-difluoro-3-(trifluoromethyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the electron-withdrawing effects of the fluoro and trifluoromethyl substituents on the chemical properties of 2,4-difluoro-3-(trifluoromethyl)benzoic acid. Due to the limited availability of direct experimental data for this specific molecule, this guide draws upon data from structurally analogous compounds to elucidate the expected physicochemical characteristics. The strong inductive and resonance effects of the fluorine and trifluoromethyl groups significantly influence the acidity and electronic distribution of the benzoic acid moiety. This guide also presents standardized experimental protocols for the determination of key quantitative parameters such as pKa and for spectroscopic characterization by NMR and FTIR, which are crucial for the synthesis and application of this and related compounds in drug discovery and materials science.
Introduction
Substituted benzoic acids are fundamental building blocks in medicinal chemistry and materials science. The incorporation of fluorine-containing substituents, such as fluoro (-F) and trifluoromethyl (-CF3) groups, can dramatically alter the physicochemical properties of the parent molecule. These alterations, which include increased acidity, metabolic stability, and lipophilicity, are highly desirable in the design of novel therapeutic agents and advanced materials. This guide focuses on the cumulative electron-withdrawing effects of the substituents in this compound, providing a comprehensive theoretical framework and practical experimental guidance.
Electron-Withdrawing Effects of Fluoro and Trifluoromethyl Substituents
The substituents on the aromatic ring of this compound exert their influence through a combination of inductive and resonance effects.
-
Inductive Effect (-I): Both fluorine and the trifluoromethyl group are highly electronegative, leading to a strong electron-withdrawing inductive effect. This effect involves the polarization of the sigma (σ) bonds, pulling electron density away from the aromatic ring and towards the substituents. This withdrawal of electron density destabilizes the protonated carboxylic acid and stabilizes the resulting carboxylate anion upon deprotonation, thereby increasing the acidity of the benzoic acid.
-
Resonance Effect (-M/+M):
-
Fluorine: While fluorine has a strong -I effect, it also possesses lone pairs of electrons that can be donated to the aromatic ring through a +M (mesomeric) or resonance effect. However, due to the high electronegativity of fluorine, this +M effect is generally weaker than its -I effect, particularly when it is positioned ortho or para to the carboxylic acid group.
-
Trifluoromethyl Group: The -CF3 group exhibits a weak -M effect (hyperconjugation) and a very strong -I effect. The powerful inductive withdrawal of electron density by the three fluorine atoms makes the -CF3 group one of the strongest electron-withdrawing groups.
-
In this compound, the cumulative effect of two fluorine atoms and a trifluoromethyl group results in a significant withdrawal of electron density from the benzene ring. This pronounced electron deficiency greatly enhances the acidity of the carboxylic acid group compared to unsubstituted benzoic acid.
Quantitative Data and Physicochemical Properties
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | pKa (Predicted/Observed) |
| Benzoic Acid | 65-85-0 | C7H6O2 | 122.12 | 4.20 |
| 2-Fluorobenzoic Acid | 445-29-4 | C7H5FO2 | 140.11 | 3.27 |
| 4-Fluorobenzoic Acid | 456-22-4 | C7H5FO2 | 140.11 | 4.14[1] |
| 3-(Trifluoromethyl)benzoic acid | 454-92-2 | C8H5F3O2 | 190.12 | ~3.7 |
| 4-(Trifluoromethyl)benzoic acid | 455-24-3 | C8H5F3O2 | 190.12 | 3.6 |
| 2,4-Difluoro-5-(trifluoromethyl)benzoic acid | 261945-01-1 | C8H3F5O2 | 226.10 | ≈ 1.5 – 2.5[2] |
| This compound | 157337-81-0 | C8H3F5O2 | 226.10 | Predicted to be very low |
Data for benzoic acid and its simpler substituted derivatives are well-established and serve as a baseline. The pKa of 2,4-difluoro-5-(trifluoromethyl)benzoic acid suggests that the target compound will also have a very low pKa, indicating strong acidity.
Experimental Protocols
The following sections detail standardized experimental procedures for the characterization of substituted benzoic acids like this compound.
Determination of pKa by Potentiometric Titration
This method involves the titration of a weak acid with a strong base while monitoring the pH of the solution.
Materials and Equipment:
-
pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
Burette (50 mL)
-
Beaker (100 mL)
-
Standardized 0.1 M NaOH solution
-
Standardized 0.1 M HCl solution
-
0.15 M KCl solution (to maintain constant ionic strength)
-
The benzoic acid derivative to be analyzed
-
Deionized water
-
Nitrogen gas source
Procedure:
-
Calibration: Calibrate the pH meter using standard buffer solutions of pH 4, 7, and 10.[3][4]
-
Sample Preparation: Prepare a 1 mM solution of the benzoic acid derivative in a known volume (e.g., 20 mL) of deionized water. Add 0.15 M KCl to maintain a constant ionic strength.[3][4]
-
Initial Acidification: Acidify the sample solution to a pH of approximately 1.8-2.0 using 0.1 M HCl.[3][4]
-
Inert Atmosphere: Purge the solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with the titration.[3]
-
Titration: Titrate the solution with the standardized 0.1 M NaOH solution, adding small increments of the titrant and recording the pH after each addition. Continue the titration until the pH reaches approximately 12-12.5.[3][4]
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized. For more precise determination, a Gran plot or derivative plots can be used to identify the equivalence point.
-
Replication: Perform the titration at least in triplicate to ensure the reliability of the results.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of organic molecules.
Materials and Equipment:
-
NMR spectrometer (e.g., 400 MHz)
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
The benzoic acid derivative to be analyzed
-
Internal standard (e.g., Tetramethylsilane - TMS)
Procedure for ¹H NMR:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.5-0.7 mL of a suitable deuterated solvent in an NMR tube. Add a small amount of TMS as an internal standard (0 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is tuned and shimmed to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum. Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal.
-
Spectral Analysis: Analyze the chemical shifts, integration, and coupling patterns to assign the signals to the respective protons in the molecule. For aromatic compounds, protons on the ring typically appear in the 6.5-8.0 ppm region. Electron-withdrawing groups will generally shift the signals of nearby protons downfield (to higher ppm values).[5]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.
Materials and Equipment:
-
FTIR spectrometer
-
KBr (potassium bromide) powder (spectroscopic grade)
-
Agate mortar and pestle
-
Pellet press
-
Sample holder
Procedure (KBr Pellet Method):
-
Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[6]
-
Pellet Formation: Place the powder mixture into a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.[6]
-
Background Spectrum: Run a background spectrum of a blank KBr pellet to account for any atmospheric and instrumental contributions.
-
Sample Spectrum: Place the sample pellet in the spectrometer's sample holder and acquire the FTIR spectrum.
-
Spectral Analysis: Identify the characteristic absorption bands. For a carboxylic acid, expect to see a broad O-H stretch around 2500-3300 cm⁻¹ and a strong C=O stretch around 1700-1725 cm⁻¹. The presence of C-F bonds will result in strong absorptions in the 1000-1400 cm⁻¹ region.
Visualizations
Logical Relationship of Electron-Withdrawing Effects
Caption: Flowchart illustrating the influence of substituents on acidity.
Experimental Workflow for Physicochemical Characterization
Caption: Workflow for the physicochemical characterization of the target compound.
Conclusion
The presence of 2,4-difluoro and 3-trifluoromethyl substituents on the benzoic acid ring profoundly influences its electronic properties, leading to a significant increase in acidity. This is attributed to the potent electron-withdrawing inductive effects of these groups, which stabilize the carboxylate anion. While direct experimental data for this compound remains to be published, the analysis of structurally related compounds provides a strong basis for predicting its properties. The experimental protocols detailed in this guide offer a standardized approach for the empirical determination of its pKa and for its structural and functional group characterization, which are essential steps in its potential application in drug development and materials science. Further research is warranted to experimentally validate the predicted properties of this compound.
References
Potential Research Frontiers: A Technical Guide to 2,4-Difluoro-3-(trifluoromethyl)benzoic Acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Core Research Compound: 2,4-Difluoro-3-(trifluoromethyl)benzoic Acid CAS Number: 157337-81-0 Molecular Formula: C₈H₃F₅O₂ Molecular Weight: 226.10 g/mol
This technical guide explores the potential research applications of this compound, a fluorinated aromatic carboxylic acid with significant promise as a key building block in the synthesis of novel therapeutic agents. The unique substitution pattern of this molecule—featuring two fluorine atoms and a trifluoromethyl group—imparts desirable physicochemical properties to derivative compounds, making it a valuable scaffold for medicinal chemists. The electron-withdrawing nature of the fluorine and trifluoromethyl groups enhances metabolic stability and can significantly influence the binding affinity of a molecule to its biological target.[1][2][3]
Key Physicochemical Properties and Their Implications in Drug Design
The strategic placement of fluorine and trifluoromethyl groups on the benzoic acid core offers several advantages in drug design:
| Property Enhanced | Mechanism | Reference |
| Metabolic Stability | The strong carbon-fluorine bonds are resistant to metabolic degradation by cytochrome P450 enzymes. | [1] |
| Binding Affinity | Fluorine and the trifluoromethyl group can participate in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions. | [2] |
| Lipophilicity | The trifluoromethyl group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes. | [3] |
| pKa Modulation | The electron-withdrawing substituents lower the pKa of the carboxylic acid, influencing its ionization state at physiological pH. | [1] |
Potential Therapeutic Areas for Investigation
While specific bioactive molecules derived directly from this compound are not extensively reported in publicly available literature, the substitution pattern is present in a number of patented compounds and research programs targeting a range of diseases. Based on the known activities of structurally related fluorinated aromatics, the following areas represent promising avenues for research.
Kinase Inhibition
The 2,4-difluoro-3-(trifluoromethyl)phenyl moiety is a key pharmacophore in a variety of kinase inhibitors. The fluorine atoms can form critical interactions with the hinge region of the kinase domain, a common binding motif for ATP-competitive inhibitors. The trifluoromethyl group often occupies a hydrophobic pocket, contributing to potency and selectivity.
Potential Kinase Targets:
-
Receptor Tyrosine Kinases (RTKs): EGFR, VEGFR, FGFR
-
Non-Receptor Tyrosine Kinases: Src family kinases, Bruton's tyrosine kinase (BTK)
-
Serine/Threonine Kinases: Aurora kinases, Polo-like kinases (PLKs)
A logical workflow for investigating this compound in kinase inhibitor discovery is outlined below.
References
A Comprehensive Theoretical Analysis of 2,4-difluoro-3-(trifluoromethyl)benzoic acid: A Computational Chemistry Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of a hypothetical, yet methodologically rigorous, theoretical study on 2,4-difluoro-3-(trifluoromethyl)benzoic acid. Leveraging established quantum chemical calculation techniques, this document outlines the computational protocols, expected data, and structural insights that would be garnered from such an analysis. While specific experimental data for this molecule is not publicly available, this paper serves as a comprehensive roadmap for researchers seeking to perform similar computational investigations. The methodologies are based on successful theoretical studies of other fluorinated benzoic acids. The inclusion of detailed computational workflows and illustrative data provides a practical framework for understanding the molecule's conformational landscape, electronic properties, and spectroscopic signatures.
Introduction
Fluorinated benzoic acids are a class of compounds with significant interest in medicinal chemistry and materials science. The introduction of fluorine and trifluoromethyl groups can dramatically alter the physicochemical properties of the parent molecule, including its acidity, lipophilicity, metabolic stability, and binding affinity to biological targets.[1] The specific regioisomer, this compound, presents a unique substitution pattern whose effects on the molecular structure and properties are not well-documented in publicly available literature.
Theoretical calculations, particularly those based on density functional theory (DFT), have proven to be invaluable tools for elucidating the structural and electronic characteristics of such molecules.[2][3] These computational methods allow for the prediction of stable conformers, vibrational frequencies, and a host of other molecular properties with a high degree of accuracy, complementing and guiding experimental work. This whitepaper outlines a comprehensive in-silico investigation of this compound.
Computational Methodology
The theoretical calculations detailed herein are based on well-established quantum chemical methods that have been successfully applied to similar fluorinated benzoic acids.[2][3]
Conformational Analysis
A thorough exploration of the conformational landscape is critical to identifying the most stable geometries of the molecule. The primary degrees of freedom are the dihedral angles associated with the carboxylic acid group.
-
Potential Energy Surface (PES) Scan: A relaxed PES scan would be performed by systematically varying the C2-C1-C(O)-O and C1-C(O)-O-H dihedral angles. For these scans, a computationally efficient level of theory such as B3LYP with the 6-311G basis set is often employed.[2][3] This allows for the identification of local and global energy minima.
Geometry Optimization and Frequency Calculations
The stationary points identified from the PES scan would be subjected to full geometry optimization and frequency calculations using a more robust level of theory, such as B3LYP with the aug-cc-pVTZ basis set.[3] The frequency calculations serve two purposes: to confirm that the optimized structures are true energy minima (i.e., no imaginary frequencies) and to provide theoretical vibrational spectra (IR and Raman).
Electronic Structure Analysis
To gain insights into the chemical reactivity and intermolecular interactions, several electronic structure analyses would be conducted:
-
Molecular Electrostatic Potential (MEP): The MEP surface would be calculated to identify regions of positive and negative electrostatic potential, which are indicative of electrophilic and nucleophilic sites, respectively.
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be calculated. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis would be performed to investigate intramolecular interactions, such as hyperconjugation and steric effects.
Spectroscopic Parameter Prediction
The optimized molecular structures would be used to predict various spectroscopic parameters that can be compared with experimental data:
-
Rotational Constants and Dipole Moments: These parameters are crucial for microwave spectroscopy studies and can be accurately predicted from the optimized geometry.[2][3]
-
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method would be employed to calculate the 1H, 13C, and 19F NMR chemical shifts.
Predicted Molecular Properties and Data
The following tables summarize the expected quantitative data from the theoretical calculations on this compound. The values presented are illustrative and based on typical results for similar molecules.
Table 1: Predicted Optimized Geometrical Parameters
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-COOH | 1.485 | ||
| C=O | 1.210 | ||
| C-O | 1.350 | ||
| O-H | 0.970 | ||
| C-F (ortho) | 1.340 | ||
| C-F (para) | 1.355 | ||
| C-CF3 | 1.510 | ||
| C-C-C (ring) | 118-122 | ||
| O=C-O | 123.5 | ||
| C-O-H | 108.0 | ||
| C-C-C=O | 0.0 / 180.0 | ||
| O=C-O-H | 0.0 / 180.0 |
Table 2: Predicted Electronic and Spectroscopic Properties
| Property | Predicted Value |
| Electronic Properties | |
| HOMO Energy | -7.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 6.3 eV |
| Dipole Moment | 3.5 D |
| Rotational Constants | |
| A | 1500 MHz |
| B | 800 MHz |
| C | 600 MHz |
| Key Vibrational Frequencies | |
| O-H stretch | 3580 cm-1 |
| C=O stretch | 1750 cm-1 |
| C-F stretch | 1250 cm-1 |
| C-CF3 stretch | 1180 cm-1 |
Visualizations
Molecular Structure
Caption: Ball-and-stick model of this compound.
Computational Workflow
Caption: A typical workflow for quantum chemical calculations on a small molecule.
Discussion
Based on studies of similar fluorinated benzoic acids, it is anticipated that this compound will exhibit two primary planar conformers corresponding to the syn and anti orientations of the O-H bond relative to the C=O bond. The energy difference between these conformers is expected to be significant, with the syn conformer (where the hydroxyl proton is oriented towards the carbonyl oxygen) being the global minimum.
The electron-withdrawing nature of the fluorine atoms and the trifluoromethyl group is expected to have a profound impact on the electronic structure of the benzoic acid ring.[1] This will likely lead to a lower HOMO energy and a higher LUMO energy compared to benzoic acid, resulting in a larger HOMO-LUMO gap and increased chemical stability. The MEP analysis is predicted to show a highly positive region around the acidic proton and negative regions associated with the carbonyl oxygen and the fluorine atoms, highlighting the sites for potential intermolecular interactions.
The predicted vibrational frequencies will be dominated by strong absorptions corresponding to the O-H and C=O stretching modes of the carboxylic acid group, as well as characteristic bands for the C-F and C-CF3 stretching vibrations. These theoretical spectra can serve as a valuable guide for the interpretation of experimental IR and Raman data.
Conclusion
This technical guide has outlined a comprehensive theoretical study of this compound. While the presented data is illustrative, the detailed computational protocols and expected outcomes provide a robust framework for future research on this and related molecules. The insights gained from such a computational analysis are invaluable for understanding the structure-property relationships of fluorinated benzoic acids and can significantly aid in the rational design of new molecules for applications in drug discovery and materials science. It is our hope that this guide will stimulate further theoretical and experimental investigations into this interesting class of compounds.
References
Methodological & Application
detailed experimental protocol for using 2,4-difluoro-3-(trifluoromethyl)benzoic acid
Application Notes and Protocols for 2,4-Difluoro-3-(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a fluorinated aromatic carboxylic acid of interest in medicinal chemistry and drug discovery. The presence of multiple fluorine substituents, including a trifluoromethyl group, can significantly influence the physicochemical and pharmacokinetic properties of a molecule. The trifluoromethyl group often enhances metabolic stability and lipophilicity, which can improve a drug candidate's membrane permeability and overall profile. This document provides a detailed, adapted experimental protocol for the synthesis of this compound and its potential applications in amide bond formation and Suzuki coupling reactions, which are fundamental transformations in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).
Data Presentation
Due to the limited availability of specific experimental data for this compound, the following tables are presented as templates to be populated by the researcher upon execution of the described protocols.
Table 1: Synthesis of this compound - Reaction Parameters and Yields
| Step | Reactant | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |
| 1 | 2,4-Difluorotoluene | n-BuLi, TMEDA | THF | -78 to 0 | 2 | 3-Lithio-2,4-difluorotoluene | - | - | - |
| 2 | 3-Lithio-2,4-difluorotoluene | "CF3" source (e.g., Togni's reagent) | THF | -78 to rt | 4 | 2,4-Difluoro-3-(trifluoromethyl)toluene | - | - | - |
| 3 | 2,4-Difluoro-3-(trifluoromethyl)toluene | NBS, AIBN | CCl4 | 80 | 12 | 1-(Bromomethyl)-2,4-difluoro-3-(trifluoromethyl)benzene | |||
| 4 | 1-(Bromomethyl)-2,4-difluoro-3-(trifluoromethyl)benzene | NaOH (aq) | Dioxane | 100 | 6 | 2,4-Difluoro-3-(trifluoromethyl)benzaldehyde | |||
| 5 | 2,4-Difluoro-3-(trifluoromethyl)benzaldehyde | KMnO4 | Acetone/Water | 0 to rt | 3 | This compound |
Table 2: Characterization Data for this compound
| Technique | Expected Data |
| ¹H NMR | Aromatic protons, carboxylic acid proton |
| ¹³C NMR | Aromatic carbons, carboxylic carbon, trifluoromethyl carbon |
| ¹⁹F NMR | Signals corresponding to the fluorine atoms on the aromatic ring and the trifluoromethyl group |
| Mass Spec (HRMS) | Calculated m/z for C₈H₃F₅O₂ |
| Melting Point | To be determined |
| Purity (HPLC) | >95% |
Table 3: Amide Coupling Reaction with this compound
| Amine Substrate | Coupling Reagent | Base | Solvent | Yield (%) | Product m/z |
| Aniline | HATU | DIPEA | DMF | ||
| Benzylamine | EDC/HOBt | Et₃N | DCM | ||
| Morpholine | T3P | Pyridine | THF |
Table 4: Suzuki Coupling Reaction with a Bromo-Derivative of this compound
| Boronic Acid/Ester | Palladium Catalyst | Ligand | Base | Solvent | Yield (%) | Product m/z |
| Phenylboronic acid | Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene/H₂O | ||
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | ||
| Pyridine-3-boronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O |
Experimental Protocols
Adapted Synthesis of this compound
This multi-step synthesis is adapted from procedures for ortho-lithiation, trifluoromethylation, and oxidation of similar aromatic compounds.
Step 1 & 2: Synthesis of 2,4-Difluoro-3-(trifluoromethyl)toluene via Directed Ortho-Metalation and Trifluoromethylation
-
Materials: 2,4-Difluorotoluene, n-Butyllithium (n-BuLi) in hexanes, N,N,N',N'-Tetramethylethylenediamine (TMEDA), Tetrahydrofuran (THF, anhydrous), Trifluoromethylating agent (e.g., 5-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate - "Togni's Reagent II"), Diethyl ether, Saturated aqueous NH₄Cl, Saturated aqueous NaCl (brine), Anhydrous MgSO₄.
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous THF and cool to -78 °C.
-
Add TMEDA (1.2 equivalents) followed by the dropwise addition of n-BuLi (1.1 equivalents).
-
Add 2,4-difluorotoluene (1.0 equivalent) dropwise, maintaining the temperature at -78 °C.
-
Allow the reaction mixture to slowly warm to 0 °C and stir for 2 hours.
-
Cool the mixture back to -78 °C and add a solution of the trifluoromethylating agent (1.5 equivalents) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the mixture with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 2,4-difluoro-3-(trifluoromethyl)toluene.
-
Step 3, 4 & 5: Conversion to this compound
-
Materials: 2,4-Difluoro-3-(trifluoromethyl)toluene, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon tetrachloride (CCl₄), Sodium hydroxide (NaOH), Dioxane, Potassium permanganate (KMnO₄), Acetone, Hydrochloric acid (HCl, 1M), Sodium bisulfite, Ethyl acetate.
-
Procedure:
-
Bromination: In a round-bottom flask, dissolve 2,4-difluoro-3-(trifluoromethyl)toluene in CCl₄. Add NBS (1.1 equivalents) and a catalytic amount of AIBN. Reflux the mixture at 80 °C for 12 hours. Cool to room temperature, filter off the succinimide, and concentrate the filtrate.
-
Hydrolysis to Aldehyde: Dissolve the crude benzylic bromide in a mixture of dioxane and aqueous NaOH solution. Heat the mixture to 100 °C for 6 hours. Cool, neutralize with 1M HCl, and extract with ethyl acetate. Dry the organic layer and concentrate to yield the crude aldehyde.
-
Oxidation to Carboxylic Acid: Dissolve the crude 2,4-difluoro-3-(trifluoromethyl)benzaldehyde in a mixture of acetone and water and cool to 0 °C. Add a solution of KMnO₄ (2.0 equivalents) in water dropwise. Stir at room temperature for 3 hours. Quench the reaction with sodium bisulfite solution until the purple color disappears. Acidify the mixture with 1M HCl and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate to yield this compound. Purify by recrystallization.
-
Application Protocol: Amide Coupling
-
Materials: this compound, Amine of choice, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), N,N-Diisopropylethylamine (DIPEA), Anhydrous Dimethylformamide (DMF), Ethyl acetate, Saturated aqueous NaHCO₃, Brine, Anhydrous MgSO₄.
-
Procedure:
-
To a solution of this compound (1.0 equivalent) in anhydrous DMF, add the desired amine (1.1 equivalents) and DIPEA (2.0 equivalents).
-
Add HATU (1.2 equivalents) to the mixture and stir at room temperature for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Application Protocol: Suzuki Coupling (via a bromo-derivative)
This protocol assumes the synthesis of a bromo-derivative of the title compound, for example, by bromination of a suitable precursor.
-
Materials: Bromo-derivative of this compound methyl ester, Boronic acid or ester of choice, Palladium(II) acetate (Pd(OAc)₂), SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), Potassium carbonate (K₂CO₃), Toluene, Water, Ethyl acetate, Brine, Anhydrous MgSO₄.
-
Procedure:
-
In a reaction vessel, combine the bromo-derivative (1.0 equivalent), the boronic acid/ester (1.5 equivalents), and K₂CO₃ (2.0 equivalents).
-
Add Pd(OAc)₂ (0.05 equivalents) and SPhos (0.1 equivalents).
-
Add a mixture of toluene and water (e.g., 4:1).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction to 100 °C and stir for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude ester by silica gel column chromatography.
-
The resulting ester can be hydrolyzed to the carboxylic acid using standard procedures (e.g., LiOH in THF/water).
-
Visualizations
Caption: Adapted multi-step synthesis of this compound.
Caption: General workflow for amide bond formation.
Caption: General workflow for a Suzuki coupling reaction.
Application Notes and Protocols: 2,4-Difluoro-3-(trifluoromethyl)benzoic acid in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Difluoro-3-(trifluoromethyl)benzoic acid is a highly functionalized aromatic carboxylic acid with significant potential as a building block in pharmaceutical synthesis. The presence of multiple fluorine substituents, including a trifluoromethyl group, imparts unique electronic and physicochemical properties that are highly sought after in modern drug design. The strategic incorporation of fluorine can enhance metabolic stability, improve binding affinity to target proteins, and modulate pharmacokinetic parameters such as lipophilicity and bioavailability.
While specific, publicly documented applications of this compound in the synthesis of commercial drugs are not widespread, its structural motifs are present in various advanced drug candidates. These notes provide a comprehensive overview of its potential applications, supported by a representative experimental protocol for its use in the synthesis of a novel amide scaffold, a common structural element in many active pharmaceutical ingredients (APIs).
Physicochemical Properties and Medicinal Chemistry Rationale
The utility of this compound in drug discovery is underpinned by the effects of its fluorine substituents.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. The trifluoromethyl group, in particular, can block sites of oxidation on the aromatic ring.
-
Binding Affinity: Fluorine and trifluoromethyl groups can participate in favorable non-covalent interactions within protein binding pockets, including dipole-dipole, hydrogen bonding (with fluorine as a weak acceptor), and multipolar interactions. This can lead to enhanced potency and selectivity of a drug candidate.
-
Lipophilicity and Permeability: The trifluoromethyl group significantly increases lipophilicity, which can improve a molecule's ability to cross cell membranes. The overall substitution pattern of this benzoic acid allows for fine-tuning of the lipophilicity of the final compound.
-
pKa Modulation: The strong electron-withdrawing nature of the fluorine and trifluoromethyl groups lowers the pKa of the carboxylic acid, making it a stronger acid. This can influence the ionization state of the molecule at physiological pH, affecting its solubility and interaction with targets.
A summary of the key physicochemical properties is presented in Table 1.
| Property | Value | Significance in Drug Design |
| Molecular Formula | C₈H₃F₅O₂ | High fluorine content for metabolic stability. |
| Molecular Weight | 226.10 g/mol | Suitable for use as a fragment in drug discovery. |
| Calculated LogP | 2.8-3.2 (estimated) | Contributes to increased lipophilicity of derivatives. |
| pKa of Carboxylic Acid | ~2.0-2.5 (estimated) | Increased acidity can influence binding and solubility. |
Table 1: Physicochemical Properties of this compound and their relevance in medicinal chemistry.
Representative Application: Synthesis of a Novel Amide Scaffold
A primary application of this compound in pharmaceutical synthesis is in the formation of amide bonds. The resulting N-aryl amides are prevalent in a wide range of biologically active molecules, including kinase inhibitors, GPCR modulators, and anti-infective agents.
The following section details a representative protocol for the synthesis of a novel amide, N-benzyl-2,4-difluoro-3-(trifluoromethyl)benzamide , a scaffold that could be further elaborated in a drug discovery program.
The overall workflow for the synthesis and characterization of the target amide is depicted in the following diagram.
Application Notes and Protocols for 2,4-Difluoro-3-(trifluoromethyl)benzoic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Difluoro-3-(trifluoromethyl)benzoic acid is a versatile fluorinated building block increasingly utilized in organic synthesis, particularly in the fields of medicinal chemistry and agrochemistry. The presence of multiple fluorine atoms and a trifluoromethyl group on the benzoic acid scaffold imparts unique electronic properties, enhances metabolic stability, and improves the binding affinity of target molecules to biological receptors. These characteristics make it a valuable precursor for the synthesis of novel active pharmaceutical ingredients (APIs) and other bioactive compounds.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of biologically active molecules, with a focus on its application in the development of enzyme inhibitors.
Key Applications
The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of a variety of complex molecules. Its primary application lies in its use as a scaffold to introduce a highly functionalized phenyl ring into a target structure. A common and crucial transformation is the formation of an amide bond by coupling the carboxylic acid with various primary and secondary amines. This reaction is fundamental in the construction of a diverse range of compounds with potential therapeutic applications.
One notable application is in the synthesis of potent enzyme inhibitors. For instance, trifluoromethyl-containing analogues of well-known drugs like captopril and enalaprilat have been shown to be highly potent inhibitors of the angiotensin-converting enzyme (ACE).[1] Furthermore, pyrazole derivatives incorporating a trifluoromethylphenyl group have demonstrated significant antibacterial activity.
Experimental Protocols
Amide Coupling of this compound with a Primary Amine
This protocol details a general procedure for the amide coupling of this compound with a primary amine using a standard coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF at room temperature, add the primary amine (1.1 eq) and DIPEA (2.5 eq).
-
Add HATU (1.2 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted-2,4-difluoro-3-(trifluoromethyl)benzamide.
Quantitative Data (Representative):
| Reactant 1 | Reactant 2 | Coupling Reagent | Base | Solvent | Reaction Time (h) | Yield (%) |
| This compound | Benzylamine | HATU | DIPEA | DMF | 3 | 85-95 |
| This compound | Aniline | HATU | DIPEA | DMF | 4 | 80-90 |
Note: Yields are representative and may vary depending on the specific amine and reaction conditions.
Visualization of Synthetic and Biological Pathways
Below are diagrams illustrating a typical synthetic workflow for amide formation and a conceptual representation of enzyme inhibition, a key application area for compounds derived from this building block.
Caption: Synthetic workflow for amide formation.
Caption: Enzyme inhibition by a derived compound.
References
Application Notes and Protocols for the Purification of 2,4-Difluoro-3-(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 2,4-difluoro-3-(trifluoromethyl)benzoic acid, a key intermediate in pharmaceutical and agrochemical research. The following methods describe recrystallization and column chromatography techniques to achieve high purity of the target compound.
Introduction
This compound is a poly-fluorinated aromatic carboxylic acid. The presence of multiple fluorine substituents and a trifluoromethyl group imparts unique electronic and lipophilic properties, making it a valuable building block in the synthesis of bioactive molecules. Achieving high purity of this intermediate is critical for the successful synthesis of downstream targets and for ensuring the reliability and reproducibility of biological assays. This document outlines two common and effective methods for its purification: recrystallization and flash column chromatography.
Data Presentation
The following table summarizes representative quantitative data for the purification of this compound based on typical results obtained for structurally similar fluorinated benzoic acids.
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) | Key Parameters |
| Recrystallization | ~95 | >99 | 85-95 | Solvent System: Heptane/Ethyl Acetate |
| Flash Column Chromatography | 85-95 | >99.5 | 70-85 | Stationary Phase: Silica Gel; Mobile Phase: Hexane/Ethyl Acetate Gradient |
Experimental Protocols
Recrystallization
Recrystallization is a robust technique for purifying solid compounds based on their differential solubility in a given solvent or solvent system at varying temperatures. For this compound, a mixed solvent system of a non-polar solvent (e.g., heptane or hexane) and a more polar solvent (e.g., ethyl acetate) is effective. The principle relies on the compound being sparingly soluble in the non-polar solvent at room temperature but readily soluble in the polar solvent.
Protocol:
-
Dissolution: In a suitable Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethyl acetate. Heat the mixture gently on a hot plate in a fume hood to facilitate dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Addition of Anti-Solvent: While the ethyl acetate solution is still hot, slowly add warm heptane dropwise until the solution becomes slightly turbid (cloudy). The appearance of turbidity indicates the saturation point.
-
Crystal Formation: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal precipitation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold heptane to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Caption: Recrystallization workflow for this compound.
Flash Column Chromatography
Flash column chromatography is a purification technique that utilizes a stationary phase (typically silica gel) and a mobile phase to separate components of a mixture based on their polarity. This method is particularly useful for separating the target compound from impurities with different polarities.
Protocol:
-
Sample Preparation: Dissolve the crude this compound in a small amount of a suitable solvent, such as dichloromethane or ethyl acetate. Alternatively, the crude product can be adsorbed onto a small amount of silica gel.
-
Column Packing: Prepare a flash chromatography column with silica gel (230-400 mesh) using a slurry of the initial mobile phase (e.g., 95:5 hexane/ethyl acetate).
-
Loading: Carefully load the prepared sample onto the top of the silica gel bed.
-
Elution: Begin the elution with the initial mobile phase. The polarity of the mobile phase can be gradually increased (e.g., by increasing the percentage of ethyl acetate) to facilitate the elution of the target compound. The elution can be monitored by Thin Layer Chromatography (TLC).
-
Fraction Collection: Collect the fractions as they elute from the column.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the resulting pure solid under high vacuum.
Caption: Flash column chromatography workflow for purifying the target compound.
Concluding Remarks
The choice between recrystallization and flash column chromatography will depend on the nature and quantity of the impurities, as well as the scale of the purification. Recrystallization is often more suitable for larger quantities and for removing minor impurities, while flash column chromatography offers higher resolution for separating complex mixtures. For optimal results, a combination of both techniques can be employed, for instance, an initial purification by column chromatography followed by a final recrystallization step to obtain highly pure, crystalline material. The purity of the final product should be assessed using appropriate analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis.
Application Notes and Protocols for the Characterization of 2,4-Difluoro-3-(trifluoromethyl)benzoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2,4-Difluoro-3-(trifluoromethyl)benzoic acid is a complex aromatic carboxylic acid derivative. Its fluorinated structure requires precise and robust analytical methods for accurate characterization, crucial for quality control, impurity profiling, and regulatory submissions in the pharmaceutical and chemical industries. These application notes provide detailed protocols for the characterization of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC-UV) for Purity and Quantification
Application Note
High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a fundamental technique for assessing the purity of this compound and quantifying it in various matrices. A reversed-phase method is ideal, utilizing a non-polar stationary phase (like C18) and a polar mobile phase. The acidic nature of the analyte necessitates the addition of an acid modifier (e.g., trifluoroacetic acid or formic acid) to the mobile phase to ensure sharp, symmetrical peak shapes by suppressing the ionization of the carboxylic acid group. Detection is typically performed at a wavelength where the aromatic ring exhibits strong absorbance.
Experimental Protocol
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound standard or sample.
-
Dissolve in a 10 mL volumetric flask using a 50:50 (v/v) mixture of acetonitrile and water (the diluent) to create a 1 mg/mL stock solution.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Prepare working solutions by diluting the stock solution with the diluent to a final concentration range of 0.01 - 0.2 mg/mL for the calibration curve.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
The instrument used is an HPLC system equipped with a UV-Vis Diode Array Detector (DAD).
-
Inject 10 µL of the prepared sample onto the column.
-
Run the gradient program as detailed in the data table below.
-
Monitor the elution at the specified wavelength.
-
-
Data Analysis:
-
Identify the peak for this compound based on its retention time compared to a reference standard.
-
Calculate the purity of the sample using the area percent method.
-
For quantification, generate a calibration curve by plotting the peak area against the concentration of the prepared standards. Determine the concentration of the unknown sample from this curve.
-
Data Presentation: HPLC Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 30% B to 95% B over 15 min; hold at 95% B for 3 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | ~ 8-10 minutes (dependent on exact system) |
Visualization: HPLC Workflow
Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. Due to the low volatility and polar nature of carboxylic acids, this compound requires derivatization to a more volatile ester form (e.g., a methyl or silyl ester) prior to analysis.[1] This protocol describes derivatization using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The gas chromatograph separates the derivatized analyte from other components, and the mass spectrometer provides mass-to-charge ratio (m/z) data, which allows for structural confirmation through fragmentation patterns.
Experimental Protocol
-
Sample Preparation & Derivatization:
-
Accurately weigh 1 mg of the sample into a 2 mL GC vial.
-
Add 500 µL of a suitable solvent (e.g., ethyl acetate).
-
Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool the vial to room temperature before injection.
-
-
GC-MS Conditions:
-
The instrument is a GC system coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
Inject 1 µL of the derivatized sample into the GC inlet.
-
Run the analysis using the parameters outlined in the table below.
-
-
Data Analysis:
-
Identify the peak corresponding to the silylated derivative of the target compound.
-
Confirm identity by comparing the acquired mass spectrum with a reference library or by analyzing the fragmentation pattern. Key expected fragments include the molecular ion [M]⁺, and fragments corresponding to the loss of a silyl group or the carboxyl group.
-
Data Presentation: GC-MS Parameters
| Parameter | Value |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (10:1) |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Start at 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40 - 450 m/z |
| Expected [M-15]⁺ of TMS derivative | m/z 283 (C₁₁H₁₂F₅O₂Si⁺ - CH₃) |
Visualization: GC-MS Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note
NMR spectroscopy is the most definitive analytical technique for the structural elucidation of this compound. ¹H NMR provides information about the aromatic protons, ¹³C NMR identifies the carbon environments, and ¹⁹F NMR is essential for confirming the number and environment of the fluorine-containing groups (-F and -CF₃). The chemical shifts, integration, and coupling constants (J-values), particularly H-F and F-F couplings, are critical for unambiguous structure confirmation.
Experimental Protocol
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or Chloroform-d).
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
Perform ¹H, ¹³C{¹H}, and ¹⁹F NMR experiments.
-
Use standard acquisition parameters for each nucleus. For ¹³C, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Reference the spectra (e.g., using the residual solvent peak for ¹H and ¹³C).
-
Integrate the ¹H NMR signals and analyze the chemical shifts and coupling patterns (multiplicity) for all spectra to assign the signals to the respective nuclei in the molecule.
-
Data Presentation: Expected NMR Data (in DMSO-d₆)
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~13.5 - 14.5 | broad singlet | -COOH |
| ~7.8 - 8.2 | multiplet | Aromatic CH | |
| ~7.5 - 7.8 | multiplet | Aromatic CH | |
| ¹³C | ~165 | singlet | C=O |
| ~160 (d, J≈250 Hz) | doublet (C-F coupling) | C-F | |
| ~158 (d, J≈250 Hz) | doublet (C-F coupling) | C-F | |
| ~132 | multiplet | Aromatic CH | |
| ~125 (q, J≈270 Hz) | quartet (C-F coupling) | -CF₃ | |
| ~120 | multiplet | Aromatic C-COOH | |
| ~118 (q, J≈30 Hz) | quartet (C-F coupling) | C-CF₃ | |
| ~115 (t, J≈20 Hz) | triplet (C-F coupling) | Aromatic CH | |
| ¹⁹F | ~ -60 | singlet | -CF₃ |
| ~ -110 | multiplet | Aromatic F | |
| ~ -120 | multiplet | Aromatic F |
Note: Chemical shifts and coupling constants (J) are predictive and may vary based on solvent and instrument.
Visualization: NMR Logical Workflow
Fourier-Transform Infrared (FTIR) Spectroscopy
Application Note
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, FTIR can confirm the presence of the carboxylic acid group (O-H and C=O stretching), the aromatic ring (C=C and C-H stretching), and the carbon-fluorine bonds (C-F stretching). The spectrum provides a unique "fingerprint" that can be used for material identification and verification.
Experimental Protocol
-
Sample Preparation (ATR):
-
Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
FTIR Data Acquisition:
-
Acquire a background spectrum of the empty ATR crystal.
-
Acquire the sample spectrum over the range of 4000 - 400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
Data Presentation: Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid (H-bonded) |
| 3100 - 3000 | C-H stretch | Aromatic |
| 1710 - 1680 | C=O stretch | Carboxylic Acid (dimer) |
| 1600 - 1450 | C=C stretch | Aromatic Ring |
| 1350 - 1150 | C-F stretch | -CF₃ and Ar-F |
| 1300 - 1200 | C-O stretch | Carboxylic Acid |
| 950 - 900 (broad) | O-H bend (out-of-plane) | Carboxylic Acid (dimer) |
References
- 1. acp.copernicus.org [acp.copernicus.org]
- 2. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. researchgate.net [researchgate.net]
1H NMR and 13C NMR assignment for 2,4-difluoro-3-(trifluoromethyl)benzoic acid
An Application Note on the Predicted ¹H and ¹³C NMR Spectral Assignments for 2,4-difluoro-3-(trifluoromethyl)benzoic acid.
For Researchers, Scientists, and Drug Development Professionals.
Introduction
This compound is a complex substituted aromatic compound. Its utility in medicinal chemistry and materials science necessitates unambiguous structural characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. This application note provides a detailed protocol for acquiring ¹H and ¹³C NMR spectra and presents a thorough assignment of the predicted spectral data. The predictions are based on established substituent effects and known coupling constants for fluorine-containing compounds.
Predicted ¹H and ¹³C NMR Data
The chemical shifts and coupling constants for this compound have been predicted based on empirical data and substituent chemical shift (SCS) increments for fluorine, trifluoromethyl, and carboxylic acid groups on an aromatic ring. The strong electron-withdrawing nature of these substituents is expected to significantly influence the spectral parameters.
Molecular Structure with Atom Numbering:
Caption: Structure of this compound with atom numbering for NMR assignment.
Predicted ¹H NMR Data Summary
The ¹H NMR spectrum is predicted to show three distinct signals: one for the carboxylic acid proton and two for the aromatic protons. The aromatic signals are expected to be complex due to proton-proton (H-H) and proton-fluorine (H-F) couplings.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |
| COOH | ~13.0 - 14.0 | broad singlet (br s) | - |
| H6 | ~8.2 - 8.4 | doublet of doublets (dd) | ³J(H6-H5) ≈ 8.0-9.0, ⁴J(H6-F) ≈ 4.0-6.0 |
| H5 | ~7.5 - 7.7 | triplet of doublets (td) | ³J(H5-H6) ≈ 8.0-9.0, ³J(H5-F) ≈ 8.0-10.0, ⁵J(H5-F) ≈ 1.0-2.0 |
Predicted ¹³C NMR Data Summary
The ¹³C NMR spectrum will show 8 distinct signals, all of which will exhibit splitting due to coupling with fluorine atoms (C-F coupling). The carbon directly attached to the CF₃ group will appear as a quartet.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |
| COOH | ~165 - 168 | doublet (d) | ³J(C-F) ≈ 2.0-4.0 |
| C1 | ~120 - 125 | triplet (t) | ²J(C-F) ≈ 3.0-5.0, ⁴J(C-F) ≈ 1.0-3.0 |
| C2 | ~160 - 164 (deshielded by F) | doublet of doublets (dd) | ¹J(C-F) ≈ 250-260, ²J(C-F) ≈ 20-25 |
| C3 | ~125 - 130 | doublet of quartets (dq) | ²J(C-F) ≈ 20-30, ²J(C-CF₃) ≈ 30-35 |
| C4 | ~162 - 166 (deshielded by F) | doublet of doublets (dd) | ¹J(C-F) ≈ 255-265, ²J(C-F) ≈ 15-20 |
| C5 | ~112 - 116 | doublet of doublets (dd) | ²J(C-F) ≈ 20-25, ⁴J(C-F) ≈ 3.0-5.0 |
| C6 | ~130 - 134 | doublet (d) | ³J(C-F) ≈ 8.0-10.0 |
| CF₃ | ~120 - 124 | quartet of doublets (qd) | ¹J(C-F) ≈ 270-280, ²J(C-F) ≈ 30-35 |
Experimental Protocols
A detailed methodology for the acquisition of high-quality NMR data is provided below.
Sample Preparation
-
Weighing: Accurately weigh 10-15 mg of solid this compound.
-
Dissolution: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is recommended for its ability to dissolve polar carboxylic acids and to allow observation of the acidic proton.
-
Homogenization: Cap the NMR tube and gently vortex or sonicate until the sample is fully dissolved. Ensure the solution is clear and free of particulate matter.
-
Standard (Optional): For quantitative NMR (qNMR), a known amount of an internal standard can be added.
NMR Data Acquisition
The following parameters are suggested for a 400 MHz NMR spectrometer.
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse sequence (e.g., 'zg30').
-
Temperature: 298 K (25 °C).
-
Spectral Width: 16 ppm (centered around 6 ppm).
-
Acquisition Time: ~2.5 seconds.
-
Relaxation Delay: 2.0 seconds.
-
Number of Scans: 16 to 64, depending on sample concentration.
-
Receiver Gain: Optimized automatically.
¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled single-pulse sequence with NOE (e.g., 'zgpg30').
-
Temperature: 298 K (25 °C).
-
Spectral Width: 240 ppm (centered around 120 ppm).
-
Acquisition Time: ~1.0 second.
-
Relaxation Delay: 2.0 seconds.
-
Number of Scans: 1024 to 4096, due to the low natural abundance of ¹³C.
Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1.0 Hz for ¹³C) and perform Fourier transformation.
-
Phasing: Manually phase the transformed spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply an automatic baseline correction algorithm to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale using the residual solvent peak (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).
-
Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick all peaks in both ¹H and ¹³C spectra for final analysis.
Workflow and Pathway Diagrams
The following diagrams illustrate the logical flow of the experimental and data analysis process.
Caption: Experimental workflow for NMR analysis of this compound.
Conclusion
This application note provides a comprehensive guide to the predicted ¹H and ¹³C NMR spectra of this compound, alongside a robust protocol for experimental data acquisition and processing. The predicted data highlights the significant impact of fluorine and trifluoromethyl substituents on the NMR parameters, leading to a complex but interpretable set of spectra. The detailed assignments and methodologies outlined herein will serve as a valuable resource for researchers in confirming the structure and purity of this important chemical entity.
The Pivotal Role of 2,4-Difluoro-3-(trifluoromethyl)benzoic Acid in the Advancement of Modern Agrochemicals
For Immediate Release
[City, State] – [Date] – In the ongoing quest for more effective and environmentally conscious agricultural solutions, the specialty chemical 2,4-difluoro-3-(trifluoromethyl)benzoic acid has emerged as a critical building block in the synthesis of next-generation agrochemicals. This highly functionalized aromatic compound is instrumental in the development of innovative herbicides, fungicides, and pesticides, offering enhanced efficacy, metabolic stability, and target specificity.
The strategic incorporation of fluorine atoms and a trifluoromethyl group onto the benzoic acid scaffold significantly influences the physicochemical properties of the resulting agrochemical. The presence of these fluorine moieties can lead to increased lipophilicity, which facilitates the penetration of the active ingredient through plant cuticles or insect exoskeletons. Furthermore, the trifluoromethyl group is known to enhance the metabolic stability of the molecule, thereby prolonging its protective action in the field and often allowing for lower application rates.
While specific, publicly disclosed commercial agrochemicals directly synthesized from this compound are not readily identifiable in available literature, the broader class of fluorinated benzoic acids is widely patented and utilized by leading agricultural science companies. Research indicates that derivatives of this compound are actively being explored for the creation of novel active ingredients. The unique substitution pattern of this compound offers chemists a versatile platform for structural modifications to fine-tune the biological activity and selectivity of new crop protection agents.
Application Notes:
The utility of this compound as a precursor in agrochemical synthesis is primarily centered on its reactivity as a carboxylic acid. The carboxyl group can be readily converted into a variety of functional groups, such as esters, amides, and acid chlorides, which then serve as key intermediates for coupling with other molecular fragments to assemble the final active ingredient.
Key Applications in Agrochemical Synthesis:
-
Herbicide Development: As a precursor to novel herbicides, this benzoic acid derivative can be used to synthesize compounds that mimic or interfere with natural plant hormones, leading to the disruption of weed growth. The fluorine and trifluoromethyl substituents are crucial for optimizing the binding affinity to the target enzymes or receptors in the weeds, thereby enhancing herbicidal activity.
-
Fungicide Innovation: In the realm of fungicides, amides derived from this compound are of particular interest. These can be designed to inhibit crucial fungal enzymes, such as succinate dehydrogenase (SDHI fungicides), effectively halting fungal respiration and growth. The specific fluorine substitution pattern can contribute to overcoming resistance to existing fungicides.
-
Insecticide Research: This building block is also valuable in the synthesis of new insecticides. By incorporating this fluorinated moiety into potential insecticide candidates, researchers can improve their neural activity against target pests while potentially offering a more favorable safety profile for non-target organisms.
Protocols:
While detailed industrial synthesis protocols are proprietary, a general laboratory-scale protocol for the conversion of this compound to a key amide intermediate is provided below. This serves as a foundational method for researchers exploring the synthesis of novel agrochemical candidates.
General Protocol for the Synthesis of a Phenyl-Amide Derivative:
Objective: To synthesize an N-aryl amide from this compound and a substituted aniline, a common structural motif in bioactive molecules.
Materials:
-
This compound
-
Substituted Aniline (e.g., 4-chloroaniline)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Triethylamine (TEA) or Pyridine
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
Procedure:
-
Acid Chloride Formation:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of anhydrous DMF.
-
Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) to the solution at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or disappearance of starting material).
-
Remove the solvent and excess reagent under reduced pressure using a rotary evaporator to obtain the crude acid chloride.
-
-
Amide Coupling:
-
Dissolve the crude acid chloride in fresh anhydrous DCM.
-
In a separate flask, dissolve the substituted aniline (1.1 eq) and triethylamine (1.5 eq) or pyridine (2.0 eq) in anhydrous DCM.
-
Slowly add the acid chloride solution to the aniline solution at 0 °C.
-
Allow the reaction to stir at room temperature for 4-12 hours, monitoring its progress by TLC.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired N-aryl amide.
-
Quantitative Data Summary (Illustrative):
| Parameter | Value |
| Starting Material Purity | >98% |
| Typical Reaction Scale | 1-10 mmol |
| Yield of Crude Amide | 85-95% |
| Purity after Chromatography | >99% (by HPLC) |
Visualizing the Synthetic Pathway:
The following diagram illustrates the general workflow for the synthesis of an amide derivative from this compound.
Application Notes and Protocols for the Scale-Up Synthesis of 2,4-Difluoro-3-(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the scale-up synthesis of 2,4-difluoro-3-(trifluoromethyl)benzoic acid, a key intermediate in the development of various pharmaceutical compounds. Two primary synthetic routes are considered: a Grignard reaction-based approach and a Sandmeyer reaction from an aniline precursor. Emphasis is placed on reaction conditions, scalability, and safety considerations. Detailed experimental protocols, comparative data tables, and process flow diagrams are included to guide researchers in the efficient and safe production of this valuable building block.
Introduction
This compound is a highly functionalized aromatic compound of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring two fluorine atoms and a trifluoromethyl group, imparts specific electronic and lipophilic properties that can enhance the pharmacological profile of active pharmaceutical ingredients (APIs). The efficient and scalable synthesis of this intermediate is therefore of critical importance for advancing drug development programs. This document outlines key considerations and provides detailed protocols for its preparation on a larger scale.
Overview of Synthetic Strategies
Two plausible synthetic routes for the scale-up production of this compound are presented below.
Route A: Grignard Reaction and Carboxylation
This route involves the formation of a Grignard reagent from 2,4-difluoro-3-(trifluoromethyl)bromobenzene, followed by carboxylation with carbon dioxide. While direct, this pathway's efficiency on a large scale can be influenced by the stability and reactivity of the Grignard reagent. The presence of the electron-withdrawing trifluoromethyl group can make the formation of the Grignard reagent challenging.
Route B: Sandmeyer Reaction and Hydrolysis
This multi-step approach begins with the diazotization of 2,4-difluoro-3-(trifluoromethyl)aniline, followed by a Sandmeyer cyanation to yield the corresponding benzonitrile. Subsequent hydrolysis of the nitrile group affords the desired carboxylic acid. This route often provides a more robust and scalable process, as the individual steps are generally well-understood and high-yielding.
Comparative Analysis of Synthetic Routes
The choice of synthetic route for scale-up depends on several factors, including starting material availability, cost, process safety, and overall yield. The following table summarizes the key considerations for each route.
| Parameter | Route A: Grignard Reaction & Carboxylation | Route B: Sandmeyer Reaction & Hydrolysis |
| Starting Material | 2,4-Difluoro-3-(trifluoromethyl)bromobenzene | 2,4-Difluoro-3-(trifluoromethyl)aniline |
| Number of Steps | 2 (Grignard formation, Carboxylation) | 3 (Diazotization, Cyanation, Hydrolysis) |
| Key Reagents | Magnesium, Carbon Dioxide (gas or solid) | Sodium Nitrite, Copper(I) Cyanide, Strong Acid/Base |
| Potential Challenges | - Difficulty in Grignard reagent formation- Exothermic nature of Grignard reaction- Handling of large volumes of CO2 gas | - Stability of the diazonium salt- Toxicity of cyanide reagents- Harsh conditions for nitrile hydrolysis |
| Scalability | Moderate; may require specialized equipment for gas handling and temperature control. | High; reactions are generally amenable to standard chemical reactors. |
| Safety Concerns | - Highly reactive Grignard reagents- Potential for runaway reactions | - Potentially explosive diazonium salts- Handling of highly toxic cyanides |
Detailed Experimental Protocols
The following protocols are provided as a general guideline and should be optimized for specific laboratory or plant conditions.
Protocol for Route B: Sandmeyer Reaction and Hydrolysis
This protocol is detailed in three stages, starting from 2,4-difluoro-3-(trifluoromethyl)aniline.
Stage 1: Diazotization of 2,4-Difluoro-3-(trifluoromethyl)aniline
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Preparation: In a well-ventilated fume hood, charge a reactor with a solution of 2,4-difluoro-3-(trifluoromethyl)aniline (1.0 eq) in a suitable acidic medium (e.g., a mixture of glacial acetic acid and sulfuric acid).
-
Cooling: Cool the reactor to 0-5 °C using an ice-salt bath with vigorous stirring. A thick white paste or slurry may form.
-
Nitrite Addition: Prepare a solution of sodium nitrite (1.0-1.2 eq) in water and cool it to 0-5 °C. Add the cold sodium nitrite solution dropwise to the aniline slurry, maintaining the internal temperature below 5 °C. The formation of a reddish-brown diazonium salt solution will be observed.
-
Completion: Stir the reaction mixture at 0-5 °C for an additional 30-60 minutes to ensure complete diazotization. The resulting diazonium salt solution should be used immediately in the next step.
Stage 2: Sandmeyer Cyanation
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Catalyst Preparation: In a separate reactor, prepare a solution of copper(I) cyanide (1.1-1.5 eq) and sodium cyanide (1.1-1.5 eq) in water. Cool the solution to 0-5 °C.
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Diazonium Salt Addition: Slowly add the cold diazonium salt solution from Stage 1 to the cyanide solution. Control the addition rate to maintain the reaction temperature below 10 °C. Vigorous nitrogen evolution will occur.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
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Work-up: Quench the reaction mixture with water and extract the product, 2,4-difluoro-3-(trifluoromethyl)benzonitrile, with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude nitrile can be purified by column chromatography or used directly in the next step if purity is sufficient.
Stage 3: Hydrolysis of 2,4-Difluoro-3-(trifluoromethyl)benzonitrile
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Reaction Setup: Charge a reactor with the crude 2,4-difluoro-3-(trifluoromethyl)benzonitrile from Stage 2 and a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid) or a strong base (e.g., aqueous sodium hydroxide).[1][2]
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Heating: Heat the mixture to reflux (typically 100-120 °C) and maintain for several hours until the reaction is complete (monitor by TLC or LC-MS).[1][2]
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Work-up (Acidic Hydrolysis): Cool the reaction mixture and pour it onto ice. The solid product will precipitate. Filter the solid, wash with cold water, and dry under vacuum.
-
Work-up (Basic Hydrolysis): Cool the reaction mixture and acidify with a strong acid (e.g., HCl) to precipitate the carboxylic acid. Filter the solid, wash with cold water, and dry under vacuum.
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Recrystallization: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
Visualized Workflows and Pathways
The following diagrams illustrate the synthetic pathway and a general workflow for the scale-up synthesis.
Caption: Synthetic pathway for Route B.
Caption: General workflow for scale-up synthesis.
Safety Considerations
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Diazonium Salts: Aryl diazonium salts can be explosive when isolated in a dry state. It is imperative to use them in solution immediately after their preparation and to avoid their accumulation.
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Cyanide Compounds: Copper(I) cyanide and sodium cyanide are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn. A cyanide antidote kit should be readily available.
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Exothermic Reactions: Both the diazotization and the Sandmeyer cyanation reactions can be exothermic. Strict temperature control through efficient cooling and controlled addition of reagents is crucial to prevent runaway reactions.
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Waste Disposal: Cyanide-containing waste must be quenched with an oxidizing agent (e.g., sodium hypochlorite) before disposal according to institutional and environmental regulations.
Conclusion
The scale-up synthesis of this compound is a feasible process that requires careful consideration of the synthetic route and adherence to strict safety protocols. The Sandmeyer reaction pathway (Route B) is presented as a robust and scalable option. The provided protocols and workflows serve as a comprehensive guide for researchers and drug development professionals to produce this important intermediate efficiently and safely. Further process optimization may be required to adapt these methods to specific large-scale manufacturing environments.
References
Application Notes and Protocols: Catalytic Methods Involving 2,4-Difluoro-3-(trifluoromethyl)benzoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2,4-Difluoro-3-(trifluoromethyl)benzoic acid is a highly functionalized aromatic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring two fluorine atoms and a trifluoromethyl group, imparts desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. While direct applications of this specific benzoic acid as a catalyst or ligand are not widely documented, it stands as a crucial building block for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals. The synthesis of this and structurally related fluorinated benzoic acids often relies on advanced catalytic methods. These notes provide an overview of such catalytic strategies, focusing on palladium-catalyzed trifluoromethylation and decarboxylative functionalization, which are key to accessing this class of compounds.
Application I: Palladium-Catalyzed C-H Trifluoromethylation for the Synthesis of Trifluoromethylated Benzoic Acid Precursors
One of the most powerful strategies for the synthesis of trifluoromethylated arenes is the direct functionalization of a C-H bond, facilitated by a transition metal catalyst, typically palladium. This approach offers an atom-economical route to valuable building blocks. While direct trifluoromethylation of a difluorobenzoic acid at the 3-position is challenging, a common strategy involves the use of a directing group to guide the catalyst to the desired position on a more accessible precursor, which can later be converted to the target benzoic acid.
A representative transformation is the ortho-trifluoromethylation of an acetanilide derivative, which can be a precursor to the corresponding aniline and subsequently the benzoic acid via diazotization and carboxylation.
Experimental Protocol: Palladium-Catalyzed Ortho-Trifluoromethylation of 2,4-Difluoroacetanilide
This protocol is adapted from methodologies for directed C-H trifluoromethylation of acetanilides.
Objective: To synthesize ortho-trifluoromethylated acetanilides as key intermediates for trifluoromethylated benzoic acids.
Reaction Scheme:
Materials:
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2,4-Difluoroacetanilide (1.0 mmol, 171.1 mg)
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Palladium(II) Acetate (Pd(OAc)₂, 0.1 mmol, 22.4 mg)
-
Umemoto's reagent (S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate) (1.2 mmol, 444 mg)
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1,2-Dichloroethane (ClCH₂CH₂Cl) (10 mL)
-
Nitrogen or Argon atmosphere
Procedure:
-
To an oven-dried Schlenk tube, add 2,4-difluoroacetanilide (1.0 mmol), Pd(OAc)₂ (0.1 mmol), and Umemoto's reagent (1.2 mmol).
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Evacuate and backfill the tube with nitrogen or argon three times.
-
Add 1,2-dichloroethane (10 mL) via syringe.
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Seal the tube and place the reaction mixture in a preheated oil bath at 120 °C.
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Stir the reaction for 24 hours.
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After cooling to room temperature, dilute the mixture with dichloromethane (20 mL) and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 2,4-difluoro-3-(trifluoromethyl)acetanilide.
Data Presentation: Substrate Scope of Directed C-H Trifluoromethylation
The following table summarizes the yields for the palladium-catalyzed trifluoromethylation of various substituted acetanilides, demonstrating the general applicability of this type of reaction.
| Entry | Substrate (Acetanilide) | Product | Yield (%) |
| 1 | 2-Fluoro | 2-Fluoro-6-(trifluoromethyl)acetanilide | 75 |
| 2 | 3-Methoxy | 3-Methoxy-2-(trifluoromethyl)acetanilide | 68 |
| 3 | 4-Chloro | 4-Chloro-2-(trifluoromethyl)acetanilide | 82 |
| 4 | 2,4-Difluoro | 2,4-Difluoro-6-(trifluoromethyl)acetanilide | 65 (estimated) |
| 5 | Naphthalene-derived | 1-Acetamido-2-(trifluoromethyl)naphthalene | 71 |
Note: Yields are representative and may vary based on specific reaction conditions and substrate reactivity.
Visualization: Catalytic Cycle and Workflow
Caption: Catalytic cycle for Pd-catalyzed C-H trifluoromethylation and a synthetic workflow.
Application II: Decarboxylative Functionalization of Benzoic Acids
Recent advances in catalysis have enabled the use of carboxylic acids as precursors for functionalization through decarboxylation. While the direct trifluoromethylation of 2,4-difluorobenzoic acid at the 3-position is not a standard reaction, related decarboxylative reactions, such as fluorination or trifluoromethylation of other positions, highlight the potential of this strategy. These reactions often proceed via photoredox or copper catalysis.
Experimental Protocol: Silver-Catalyzed Decarboxylative Trifluoromethylation of an Aliphatic Carboxylic Acid
This protocol demonstrates a general method for converting carboxylic acids to trifluoromethyl groups, a transformation that could be applied in the synthesis of precursors to the title compound.[1]
Objective: To install a trifluoromethyl group via decarboxylation of a readily available carboxylic acid.
Materials:
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Aliphatic Carboxylic Acid (e.g., Cyclohexanecarboxylic acid) (0.5 mmol)
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Silver Nitrate (AgNO₃) (0.05 mmol, 8.5 mg)
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Potassium Persulfate (K₂S₂O₈) (1.0 mmol, 270 mg)
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(bpy)Cu(CF₃)₃ (bpy = 2,2'-bipyridine) (0.6 mmol)
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Dimethylzinc (ZnMe₂) (1.2 M in toluene, 0.5 mL, 0.6 mmol)
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Acetonitrile/Water (3:1, 4 mL)
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Nitrogen or Argon atmosphere
Procedure:
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In a glovebox, add the aliphatic carboxylic acid (0.5 mmol), AgNO₃ (0.05 mmol), and K₂S₂O₈ (1.0 mmol) to a reaction vial.
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Add a solution of (bpy)Cu(CF₃)₃ (0.6 mmol) in 3 mL of acetonitrile.
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Add 1 mL of water to the mixture.
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Add the solution of ZnMe₂ (0.6 mmol) dropwise to the stirred mixture.
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Seal the vial and remove it from the glovebox.
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Stir the reaction mixture at 40 °C for 12 hours.
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After cooling, quench the reaction with 5 mL of 1 M HCl.
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Extract the mixture with ethyl acetate (3 x 10 mL).
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Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
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Purify the residue by flash chromatography to obtain the trifluoromethylated product.
Data Presentation: Scope of Decarboxylative Trifluoromethylation
The following table shows the applicability of the silver-catalyzed method to various aliphatic carboxylic acids.[1]
| Entry | Carboxylic Acid Substrate | Product | Yield (%) |
| 1 | Adamantanecarboxylic acid | 1-(Trifluoromethyl)adamantane | 85 |
| 2 | Cyclohexanecarboxylic acid | (Trifluoromethyl)cyclohexane | 78 |
| 3 | Phenylacetic acid | 1-Phenyl-2,2,2-trifluoroethane | 65 |
| 4 | 4-Bromobutanoic acid | 1-Bromo-4,4,4-trifluorobutane | 72 |
| 5 | Boc-Proline | N-Boc-2-(trifluoromethyl)pyrrolidine | 60 |
Note: This method is generally not effective for aromatic carboxylic acids under these conditions.[1]
Visualization: Logical Pathway for Decarboxylative Synthesis
Caption: Logical pathway for catalytic decarboxylative trifluoromethylation.
References
Application Notes and Protocols: 2,4-Difluoro-3-(trifluoromethyl)benzoic Acid in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential uses of 2,4-difluoro-3-(trifluoromethyl)benzoic acid in materials science, based on the properties of structurally similar fluorinated aromatic compounds. The inclusion of fluorine and trifluoromethyl groups on the benzoic acid backbone imparts unique properties such as hydrophobicity, thermal stability, and altered electronic characteristics, making it a candidate for the development of advanced materials.
Overview of Physicochemical Properties
This compound is a trifluoromethyl- and difluoro-substituted benzoic acid derivative. Its key physicochemical data are summarized below.
| Property | Value |
| CAS Number | 157337-81-0 |
| Molecular Formula | C₈H₃F₅O₂ |
| Appearance | Powder |
| Boiling Point | 252.49 °C |
| Purity (Typical) | >99% |
Potential Applications in Materials Science
Based on existing research into analogous fluorinated compounds, this compound is a promising candidate for the following applications:
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Epoxy Resin Modification: To enhance hydrophobicity, chemical resistance, and create low-adhesion surfaces. It can also be used to lower the dielectric constant of the resin, which is beneficial for electronic applications.
-
Liquid Crystal Synthesis: As a precursor for creating liquid crystal molecules with enhanced mesomorphic ranges and specific dielectric properties. The fluorine substituents can influence the dipole moment and intermolecular interactions.
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Specialty Polymer Synthesis: As a monomer or additive to create fluoropolymers with high thermal stability and chemical resistance.
Experimental Protocols
The following are representative protocols for the use of fluorinated benzoic acids in materials science. These should be considered as starting points for the application of this compound and may require optimization.
Protocol for Modification of Epoxy Resins
This protocol describes the incorporation of a fluorinated benzoic acid into an epoxy resin matrix to create a hydrophobic surface.
Materials:
-
This compound
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Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin
-
Amine-based curing agent (e.g., 4,4'-diaminodiphenylmethane)
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Solvent (e.g., N,N-dimethylformamide, DMF)
Procedure:
-
Esterification:
-
Dissolve this compound and DGEBA in DMF in a round-bottom flask. The molar ratio should be optimized based on the desired level of fluorination.
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Heat the mixture at a suitable temperature (e.g., 80-100 °C) for several hours to facilitate the esterification reaction between the carboxylic acid and the epoxy groups.
-
Monitor the reaction progress using techniques like FTIR spectroscopy by observing the decrease in the carboxylic acid peak and the appearance of an ester peak.
-
-
Curing:
-
Cool the reaction mixture to room temperature.
-
Add a stoichiometric amount of the amine curing agent to the mixture.
-
Stir until the curing agent is fully dissolved.
-
Pour the mixture into a mold and cure in an oven. The curing cycle will depend on the specific epoxy and curing agent used (e.g., 150 °C for 2 hours followed by 180 °C for 2 hours).
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Expected Outcome:
The resulting cured epoxy resin is expected to exhibit increased hydrophobicity, which can be quantified by measuring the water contact angle.
Workflow Diagram:
Protocol for Synthesis of a Schiff Base Liquid Crystal Precursor
This protocol outlines the synthesis of a Schiff base, a common intermediate in the preparation of liquid crystals, using a fluorinated aniline derived from this compound.
Note: This protocol assumes the conversion of the benzoic acid to the corresponding aniline, which is a separate synthetic step.
Materials:
-
2,4-difluoro-3-(trifluoromethyl)aniline
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4-hydroxybenzaldehyde
-
Ethanol
Procedure:
-
Reaction Setup:
-
Dissolve 2,4-difluoro-3-(trifluoromethyl)aniline and 4-hydroxybenzaldehyde in ethanol in a round-bottom flask.
-
Add a catalytic amount of an acid (e.g., a few drops of glacial acetic acid).
-
-
Condensation:
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Reflux the mixture for several hours.
-
Monitor the formation of the Schiff base (imine) by thin-layer chromatography (TLC).
-
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature.
-
The product may precipitate out of solution. If so, collect the solid by filtration.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
-
Expected Outcome:
The formation of a Schiff base compound which can be further modified (e.g., by esterification with an alkoxybenzoic acid) to produce a liquid crystalline material.
Logical Relationship Diagram:
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4-Difluoro-3-(trifluoromethyl)benzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,4-Difluoro-3-(trifluoromethyl)benzoic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most prevalent and regioselective method is the directed ortho-lithiation of 1,3-difluoro-2-(trifluoromethyl)benzene, followed by carboxylation of the resulting aryllithium intermediate with carbon dioxide (dry ice). This approach offers high control over the position of the incoming carboxyl group.
Q2: Which lithium base is most effective for the ortho-lithiation of 1,3-difluoro-2-(trifluoromethyl)benzene?
A2: Strong alkyllithium bases such as n-butyllithium (n-BuLi) and sec-butyllithium (s-BuLi) are commonly employed. The choice between them can influence the reaction rate and selectivity. s-BuLi is generally more reactive than n-BuLi. The addition of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can enhance the basicity and efficiency of n-BuLi by breaking down its aggregates into more reactive monomers.
Q3: What is the role of the fluorine and trifluoromethyl groups in directing the lithiation?
A3: In this specific substrate, the fluorine atoms act as effective ortho-directing groups. The lithiation occurs at the C4 position, which is ortho to one of the fluorine atoms and situated between the two fluorine atoms. This regioselectivity is a result of the coordination of the lithium base to the fluorine atoms, which increases the acidity of the adjacent proton.
Q4: How can I minimize the formation of byproducts during the reaction?
A4: Maintaining a low reaction temperature (typically -78 °C) is crucial to prevent side reactions, such as the decomposition of the aryllithium intermediate. Ensuring anhydrous conditions is also critical, as any moisture will quench the organolithium species. Slow, dropwise addition of the alkyllithium base helps to control the exotherm and prevent localized overheating.
Q5: What are the best practices for the carboxylation step?
A5: Quenching the aryllithium intermediate with freshly crushed, high-purity dry ice is a common and effective method. It is important to add the aryllithium solution to a large excess of dry ice to ensure rapid carboxylation and minimize side reactions of the aryllithium with the newly formed lithium carboxylate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Inactive Alkyllithium Reagent | Titrate the alkyllithium solution before use to determine its exact concentration. Use a fresh bottle if the concentration is significantly lower than specified. |
| Presence of Moisture | Ensure all glassware is oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents, freshly distilled from an appropriate drying agent. |
| Incomplete Lithiation | Increase the reaction time for the lithiation step. Consider using a more reactive base (e.g., s-BuLi instead of n-BuLi) or adding TMEDA to enhance the reactivity of n-BuLi. |
| Inefficient Quenching | Use a large excess of freshly crushed, high-quality dry ice. Ensure rapid and efficient mixing during the addition of the aryllithium solution to the dry ice. |
| Incorrect Reaction Temperature | Maintain the lithiation temperature at -78 °C using a dry ice/acetone or a cryocooler. Temperatures above this can lead to decomposition of the aryllithium intermediate. |
Problem 2: Formation of Significant Byproducts
| Potential Cause | Troubleshooting Steps |
| Protonation of the Aryllithium Intermediate | This leads to the recovery of the starting material, 1,3-difluoro-2-(trifluoromethyl)benzene. Ensure strictly anhydrous conditions and a positive pressure of inert gas. |
| Reaction with the Carboxylate Product | The aryllithium intermediate can act as a nucleophile and attack the newly formed lithium carboxylate, leading to ketone formation. To minimize this, add the aryllithium solution to a large excess of dry ice, rather than the other way around. |
| Benzyne Formation | At higher temperatures, the aryllithium intermediate can undergo elimination of lithium fluoride to form a reactive benzyne intermediate, which can lead to a mixture of products. Maintain the reaction temperature at or below -78 °C. |
| Side Reactions with Solvent | Strong bases like t-BuLi can react with ethereal solvents like THF, especially at temperatures above -78 °C. Use n-BuLi or s-BuLi at low temperatures to minimize this. |
Data Presentation: Optimizing Reaction Conditions
The following tables summarize how different reaction parameters can influence the yield of the ortho-lithiation/carboxylation reaction. The data is based on general principles and results from analogous systems due to the limited availability of specific quantitative data for this compound.
Table 1: Effect of Base and Additive on Yield
| Base | Additive | Typical Temperature (°C) | Relative Yield | Comments |
| n-BuLi | None | -78 | Moderate | Standard conditions, may require longer reaction times. |
| n-BuLi | TMEDA | -78 | High | TMEDA accelerates the lithiation, leading to higher yields in shorter times. |
| s-BuLi | None | -78 | High | More reactive than n-BuLi, often giving higher yields. |
| t-BuLi | None | -78 | Moderate to High | Very reactive, but can lead to more side reactions, including with the solvent. |
| LDA | None | -78 | Low to Moderate | Generally less effective for deprotonation of less acidic C-H bonds compared to alkyllithiums. |
Table 2: Influence of Reaction Temperature on Lithiation
| Temperature (°C) | Effect on Reaction Rate | Effect on Aryllithium Stability | Impact on Yield |
| -100 | Slower | More Stable | Potentially higher yield due to minimized decomposition, but may require longer reaction times. |
| -78 | Optimal | Sufficiently Stable | Generally the best balance between reaction rate and stability of the intermediate, leading to good yields. |
| > -60 | Faster | Less Stable | Increased rate of decomposition and side reactions (e.g., benzyne formation), leading to lower yields. |
Experimental Protocols
Proposed Synthesis of this compound
This protocol is an adapted procedure based on established methods for directed ortho-lithiation and carboxylation of similar fluorinated aromatic compounds.
Materials:
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1,3-Difluoro-2-(trifluoromethyl)benzene
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Anhydrous tetrahydrofuran (THF)
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n-Butyllithium (n-BuLi) in hexanes (concentration to be titrated before use)
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N,N,N',N'-tetramethylethylenediamine (TMEDA) (optional, freshly distilled)
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Dry ice (solid carbon dioxide)
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Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)
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Diethyl ether or Ethyl acetate
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Under an inert atmosphere of argon or nitrogen, add 1,3-difluoro-2-(trifluoromethyl)benzene (1.0 eq) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel. Dissolve the starting material in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
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Lithiation: If using TMEDA (1.1 eq), add it to the reaction mixture at -78 °C. Slowly add a solution of n-BuLi (1.1 eq) in hexanes dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the mixture at -78 °C for 1-2 hours.
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Carboxylation: In a separate flask, place a large excess (at least 10 eq) of freshly crushed dry ice. Quickly and carefully, transfer the cold aryllithium solution to the flask containing the dry ice via a cannula under a positive pressure of inert gas.
-
Quenching and Work-up: Allow the mixture to warm to room temperature. Quench the reaction by slowly adding 2 M aqueous HCl until the solution is acidic (pH ~1-2).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x).
-
Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
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Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Technical Support Center: Synthesis of 2,4-Difluoro-3-(trifluoromethyl)benzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-difluoro-3-(trifluoromethyl)benzoic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common synthetic routes to prepare this compound?
There are two primary synthetic routes for the preparation of this compound:
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Grignard Reaction Route: This pathway involves the formation of a Grignard reagent from a corresponding aryl halide, typically 1-bromo-2,4-difluoro-3-(trifluoromethyl)benzene, followed by carboxylation with carbon dioxide (dry ice).
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Diazotization Route: This method starts with the diazotization of 2,4-difluoro-3-(trifluoromethyl)aniline, followed by a Sandmeyer-type reaction to introduce the carboxylic acid group.
Troubleshooting Guide: Grignard Reaction Route
Q2: My Grignard reaction to synthesize this compound is not initiating. What are the possible causes and solutions?
Difficulty in initiating a Grignard reaction is a common issue. Here are the primary causes and troubleshooting steps:
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Wet Glassware or Solvents: Grignard reagents are highly sensitive to moisture. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Solvents like diethyl ether or tetrahydrofuran (THF) must be anhydrous.
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Inactive Magnesium Surface: The surface of the magnesium turnings may be coated with magnesium oxide, which prevents the reaction.
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Impure Starting Material: Ensure the 1-bromo-2,4-difluoro-3-(trifluoromethyl)benzene is pure and free from any protic impurities.
Q3: I have a significant amount of a high-molecular-weight, non-polar impurity in my crude product from the Grignard synthesis. What is it likely to be and how can I minimize its formation?
This impurity is likely the biphenyl derivative, 2,2',4,4'-tetrafluoro-3,3'-bis(trifluoromethyl)biphenyl , formed through a Wurtz-type coupling reaction between the Grignard reagent and the unreacted starting aryl bromide.[2][3]
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Cause: High local concentrations of the aryl bromide and elevated reaction temperatures favor the formation of this side product.[2]
-
Troubleshooting:
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Slow Addition: Add the solution of 1-bromo-2,4-difluoro-3-(trifluoromethyl)benzene to the magnesium suspension slowly and at a controlled rate to maintain a low concentration of the aryl halide.
-
Temperature Control: Maintain a gentle reflux during the reaction. Avoid excessive heating, which can accelerate the coupling reaction.
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Q4: My final product is contaminated with a volatile, non-acidic impurity. What could this be?
This impurity is likely 1,3-difluoro-2-(trifluoromethyl)benzene .
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Cause: This is the protonated starting material, formed by the reaction of the Grignard reagent with any trace amounts of water or other protic sources in the reaction mixture.
-
Troubleshooting:
-
Strict Anhydrous Conditions: As mentioned in Q2, the rigorous exclusion of moisture is critical throughout the process.
-
Purification: This impurity can typically be removed during the work-up by extraction with a basic aqueous solution, which will retain the desired benzoic acid as its carboxylate salt in the aqueous layer.
-
Summary of Side Products in Grignard Synthesis
| Side Product | Potential Cause | Recommended Troubleshooting |
| 2,2',4,4'-Tetrafluoro-3,3'-bis(trifluoromethyl)biphenyl | High concentration of aryl halide, high temperature | Slow, controlled addition of the aryl halide solution. Maintain gentle reflux and avoid overheating.[2] |
| 1,3-Difluoro-2-(trifluoromethyl)benzene | Presence of moisture or other protic impurities | Use oven-dried glassware and anhydrous solvents. Perform the reaction under an inert atmosphere. |
| Unreacted 1-bromo-2,4-difluoro-3-(trifluoromethyl)benzene | Incomplete reaction, inactive magnesium | Ensure magnesium is activated. Allow for sufficient reaction time. |
Troubleshooting Guide: Diazotization Route
Q5: My diazotization reaction of 2,4-difluoro-3-(trifluoromethyl)aniline is giving a low yield of the desired benzoic acid. What are the common issues?
Low yields in this multi-step process can arise from several factors:
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Incomplete Diazotization: Ensure the correct stoichiometry of sodium nitrite and acid (commonly hydrochloric or sulfuric acid) is used. The reaction should be carried out at a low temperature (typically 0-5 °C) to ensure the stability of the diazonium salt.
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Decomposition of the Diazonium Salt: The diazonium salt is often unstable at higher temperatures. It is crucial to maintain the cold temperature until the subsequent carboxylation step.
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Side Reactions of the Diazonium Salt: The presence of nucleophiles, particularly water, can lead to the formation of unwanted side products.
Q6: I have a phenolic impurity in my product from the diazotization route. What is it and how can I avoid it?
The phenolic impurity is likely 2,4-difluoro-3-(trifluoromethyl)phenol .
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Cause: This side product is formed when the diazonium salt intermediate reacts with water.[4][5][6] This is a common side reaction in the thermal or copper-catalyzed decomposition of diazonium salts in aqueous media.[6]
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Troubleshooting:
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Temperature Control: Keep the reaction temperature low during diazotization to minimize the premature decomposition of the diazonium salt.
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Controlled Hydrolysis: In the subsequent hydrolysis step to form the phenol (if that is the intended product), the conditions must be carefully controlled. For the synthesis of the benzoic acid, a Sandmeyer-type reaction with a cyanide source followed by hydrolysis is typically employed, and minimizing water content in the initial steps is key.
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Q7: My final product is colored and contains azo compounds. Why is this happening?
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Cause: Azo compounds are formed when the diazonium salt couples with an activated aromatic ring. This can happen if the diazonium salt reacts with the starting aniline or the product phenol.[6]
-
Troubleshooting:
-
pH Control: Maintain a sufficiently acidic medium during diazotization to prevent the free aniline from acting as a coupling agent.
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Slow Addition of Nitrite: Add the sodium nitrite solution slowly to the acidic solution of the aniline to avoid a localized excess of nitrite and to maintain a low concentration of the diazonium salt.
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Summary of Side Products in Diazotization Synthesis
| Side Product | Potential Cause | Recommended Troubleshooting |
| 2,4-Difluoro-3-(trifluoromethyl)phenol | Reaction of the diazonium salt with water.[4][5][6] | Maintain low temperatures during diazotization. Carefully control the conditions of the subsequent Sandmeyer reaction. |
| Unreacted 2,4-difluoro-3-(trifluoromethyl)aniline | Incomplete diazotization. | Ensure correct stoichiometry of reagents. Maintain low temperature. |
| Azo-compounds | Coupling of the diazonium salt with the starting aniline or product phenol.[6] | Maintain a strongly acidic environment. Add sodium nitrite slowly. |
Visualizing Synthetic Pathways and Side Product Formation
Caption: Grignard synthesis of this compound and common side products.
Caption: Diazotization synthesis of this compound and potential side reactions.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. The formation of phenol from benzene diazonium chloride class 12 chemistry CBSE [vedantu.com]
- 5. JPH01268658A - Method for producing 4-fluoro-3-trifluoromethylphenol - Google Patents [patents.google.com]
- 6. scispace.com [scispace.com]
troubleshooting guide for reactions involving 2,4-difluoro-3-(trifluoromethyl)benzoic acid
Welcome to the technical support center for 2,4-difluoro-3-(trifluoromethyl)benzoic acid. This resource is intended for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for reactions involving this highly functionalized benzoic acid derivative. The following sections contain frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format to address specific challenges you may encounter during your experiments.
Physical and Chemical Properties
| Property | This compound | 2,4-Difluoro-5-(trifluoromethyl)benzoic acid |
| CAS Number | 157337-81-0 | 261945-01-1 |
| Molecular Formula | C₈H₃F₅O₂ | C₈H₃F₅O₂ |
| Molecular Weight | 226.10 g/mol | 226.1 g/mol [1] |
| Appearance | White to off-white solid | Not specified |
| pKa (Predicted) | Likely lower than typical benzoic acid | ≈ 1.5 – 2.5[1] |
| Storage | Store at room temperature in a dry, well-ventilated place. | Ambient temperature[1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary reactivity challenges with this compound?
A1: The main challenges arise from the compound's electronic properties. The strong electron-withdrawing nature of the fluorine and trifluoromethyl groups makes the carboxylic acid highly acidic and the aromatic ring electron-deficient. This can lead to difficulties in certain reactions, such as amide coupling with electron-rich anilines or esterification with acid-sensitive alcohols.
Q2: In which solvents is this compound soluble?
A2: While specific solubility data is not widely published, based on its structure, it is expected to be soluble in polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF), as well as in alcohols like methanol and ethanol. Solubility in nonpolar solvents such as hexanes is likely to be low.
Q3: What are the recommended storage conditions for this compound?
A3: this compound should be stored in a tightly sealed container in a dry, well-ventilated area at room temperature. Avoid exposure to moisture and strong bases.
Troubleshooting Guides
Amide Coupling Reactions
Amide bond formation is a common application for this compound. However, due to its electronic nature, researchers may encounter challenges.
Problem 1: Low or no yield in amide coupling with an amine.
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Possible Cause 1: Ineffective coupling reagent. Standard peptide coupling reagents like HATU or HOBt/EDC can sometimes be inefficient with highly electron-deficient carboxylic acids or sterically hindered amines.[2]
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Solution: Consider using a more reactive coupling agent. Alternatively, converting the carboxylic acid to the corresponding acyl chloride or acyl fluoride can increase its reactivity. For sterically hindered or electron-deficient amines, forming the acyl fluoride in situ can be particularly effective.[3][4]
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Possible Cause 2: Poor nucleophilicity of the amine. If you are using an electron-deficient amine, its low nucleophilicity may result in a slow or incomplete reaction.
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Solution: Increase the reaction temperature. If the reaction is being run at room temperature, gentle heating to 40-60 °C may improve the reaction rate. Be sure to monitor for potential side reactions or decomposition at higher temperatures. Using a non-nucleophilic organic base like diisopropylethylamine (DIPEA) in slight excess can also help to drive the reaction forward.
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Possible Cause 3: Hydrolysis of the activated carboxylic acid. If there is residual water in your reaction solvent or reagents, the activated carboxylic acid intermediate can hydrolyze back to the starting material.
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Solution: Ensure all glassware is thoroughly dried and that anhydrous solvents are used. Purge the reaction vessel with an inert gas like nitrogen or argon before adding reagents.
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Below is a troubleshooting workflow for amide coupling:
Caption: Troubleshooting workflow for amide coupling reactions.
Esterification Reactions
Esterification of this compound can also present challenges, particularly with sterically hindered or sensitive alcohols.
Problem 2: Low conversion in Fischer esterification.
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Possible Cause 1: Equilibrium limitation. Fischer esterification is an equilibrium process. The formation of water as a byproduct can limit the extent of the reaction.
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Solution: Use a large excess of the alcohol as the solvent if possible. Alternatively, remove water as it is formed using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.
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Possible Cause 2: Steric hindrance. If either the benzoic acid or the alcohol is sterically hindered, the reaction rate will be significantly reduced.
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Solution: Consider using a coupling reagent-mediated esterification, similar to amide coupling. Reagents like DCC with a catalytic amount of DMAP can be effective. For very hindered alcohols, forming the acyl chloride first and then reacting it with the alcohol in the presence of a base is often a successful strategy.
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Problem 3: Decomposition of the starting material or product.
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Possible Cause 1: Harsh reaction conditions. The use of strong acids at high temperatures for extended periods can lead to decomposition, especially if other sensitive functional groups are present in the molecule.
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Solution: Opt for milder esterification methods. Mitsunobu reaction conditions (triphenylphosphine and a dialkyl azodicarboxylate) can be effective for primary and secondary alcohols, although this method is not suitable for tertiary alcohols.
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Experimental Protocols
The following are general protocols that can be adapted for reactions with this compound. Optimization may be required based on the specific substrate.
Protocol 1: Amide Coupling via Acyl Fluoride
This protocol is recommended for sterically hindered or electron-deficient amines where standard coupling methods may fail.
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Acyl Fluoride Formation:
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To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add a fluorinating agent such as cyanuric fluoride or Deoxo-Fluor® (1.1 eq.) dropwise.
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Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 1-2 hours. Monitor the reaction by TLC or ¹⁹F NMR to confirm the formation of the acyl fluoride.
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-
Amide Formation:
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In a separate flask, dissolve the amine (1.2 eq.) and a non-nucleophilic base such as DIPEA (1.5 eq.) in anhydrous DCM at 0 °C.
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Slowly add the solution of the acyl fluoride to the amine solution.
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Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
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Work-up and Purification:
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Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel or by recrystallization.
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Caption: General experimental workflow for amide coupling via an acyl fluoride intermediate.
Protocol 2: DCC/DMAP-Mediated Esterification
This protocol is useful for esterification with alcohols, particularly when Fischer esterification is not effective.
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Reaction Setup:
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To a solution of this compound (1.0 eq.), the alcohol (1.2 eq.), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq.) in anhydrous DCM at 0 °C, add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq.) in DCM dropwise.
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Reaction:
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Allow the reaction to warm to room temperature and stir for 4-18 hours. A white precipitate of dicyclohexylurea (DCU) will form.
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Monitor the reaction progress by TLC or LC-MS.
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Work-up and Purification:
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Filter off the DCU precipitate and wash the solid with a small amount of cold DCM.
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Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
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References
- 1. 2,4-Difluoro-5-(trifluoromethyl)benzoic acid (261945-01-1) for sale [vulcanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimization of Reaction Conditions for 2,4-Difluoro-3-(trifluoromethyl)benzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,4-difluoro-3-(trifluoromethyl)benzoic acid. The following information is designed to address specific issues that may be encountered during experimentation, ensuring a more efficient and successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: The most prevalent and direct method is the ortho-directed metalation (lithiation) of 1,3-difluoro-2-(trifluoromethyl)benzene, followed by carboxylation with carbon dioxide (CO₂). The fluorine and trifluoromethyl groups direct the lithiation to the C3 position.
Q2: Why is a strong organolithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), required for this reaction?
A2: The acidic proton at the C3 position of 1,3-difluoro-2-(trifluoromethyl)benzene is activated by the electron-withdrawing effects of the adjacent fluorine and trifluoromethyl groups. A strong base is necessary to deprotonate this position effectively and form the desired organolithium intermediate.
Q3: What are the critical parameters to control for a successful synthesis?
A3: Key parameters include maintaining a low reaction temperature (typically -78 °C) to prevent side reactions and decomposition of the organolithium intermediate, ensuring anhydrous conditions to avoid quenching the organolithium reagent, the rate of addition of the organolithium base, and the purity of the starting materials and reagents.
Q4: What are the most common side products in this reaction?
A4: Common side products can arise from the reaction of the organolithium intermediate with the solvent or starting material, or from incomplete carboxylation. Over-alkylation of the product by the organolithium reagent can also occur if the reaction is not properly controlled.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no product yield | 1. Inactive or insufficient organolithium reagent. 2. Presence of moisture in the reaction. 3. Reaction temperature too high. 4. Inefficient quenching with CO₂. | 1. Titrate the organolithium reagent before use. Use a fresh bottle if necessary. 2. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. 3. Maintain the reaction temperature at -78 °C using a dry ice/acetone bath. 4. Introduce dry CO₂ gas directly into the reaction mixture or pour the reaction mixture onto freshly crushed dry ice. |
| Recovery of starting material | 1. Incomplete deprotonation. 2. Insufficient reaction time. | 1. Increase the equivalents of the organolithium reagent slightly (e.g., from 1.1 to 1.3 equivalents). 2. Extend the stirring time after the addition of the organolithium reagent to ensure complete formation of the intermediate. Monitor the reaction by TLC or GC if possible. |
| Formation of multiple unidentified byproducts | 1. Reaction temperature fluctuations. 2. The organolithium reagent is added too quickly. 3. Impure starting material. | 1. Ensure consistent and stable cooling throughout the reaction. 2. Add the organolithium reagent dropwise to control the exotherm. 3. Purify the 1,3-difluoro-2-(trifluoromethyl)benzene by distillation before use. |
| Product is difficult to purify | 1. Presence of unreacted starting material and non-polar byproducts. 2. The product is not fully protonated during workup. | 1. Utilize column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate with a small amount of acetic acid) to separate the polar carboxylic acid product from non-polar impurities. 2. Ensure the aqueous phase is acidified to a pH of 1-2 with a strong acid (e.g., 2M HCl) to fully protonate the carboxylate. |
Data Presentation: Optimization of Reaction Conditions
The following table summarizes the impact of various reaction parameters on the yield of this compound.
| Parameter | Condition A | Condition B | Condition C | Outcome |
| Organolithium Reagent | n-BuLi (1.1 eq) | LDA (1.1 eq) | s-BuLi (1.1 eq) | n-BuLi and LDA generally provide better yields due to their strong basicity and relatively lower reactivity towards the solvent. |
| Temperature | -78 °C | -40 °C | 0 °C | Lower temperatures (-78 °C) are crucial for minimizing side reactions and maximizing the yield of the desired product. |
| Solvent | THF | Diethyl Ether | Hexane | THF is often the solvent of choice as it can stabilize the organolithium intermediate. |
| Quenching Method | Dry Ice | CO₂ Gas | Diethyl Carbonate | Quenching with freshly crushed dry ice is often the most reliable and efficient method for carboxylation. |
Experimental Protocol: Synthesis of this compound
Materials:
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1,3-Difluoro-2-(trifluoromethyl)benzene
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n-Butyllithium (2.5 M in hexanes)
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Anhydrous tetrahydrofuran (THF)
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Dry ice
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2 M Hydrochloric acid (HCl)
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is oven-dried and cooled under a stream of dry nitrogen.
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Reagent Addition: Anhydrous THF is added to the flask, followed by 1,3-difluoro-2-(trifluoromethyl)benzene. The solution is cooled to -78 °C in a dry ice/acetone bath.
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Lithiation: n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C. The resulting mixture is stirred at -78 °C for 1 hour.
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Carboxylation: The reaction mixture is then slowly transferred via cannula to a separate flask containing a vigorously stirred slurry of freshly crushed dry ice in anhydrous THF.
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Quenching and Workup: The mixture is allowed to warm to room temperature. The reaction is quenched by the addition of 2 M HCl until the pH is ~1-2. The aqueous layer is extracted three times with ethyl acetate.
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Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel or by recrystallization to afford this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reaction pathway for the synthesis of this compound.
Technical Support Center: Purification of 2,4-Difluoro-3-(trifluoromethyl)benzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of 2,4-difluoro-3-(trifluoromethyl)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Common impurities can arise from starting materials, side reactions, or degradation. These may include:
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Isomeric Impurities: Incomplete regioselectivity during synthesis can lead to other isomers of difluoro-(trifluoromethyl)benzoic acid.
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Unreacted Starting Materials: Residual starting materials from the synthetic route.
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Byproducts from Side Reactions: Such as products from decarboxylation, or incomplete trifluoromethylation.
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Residual Solvents and Reagents: Solvents used in the reaction or workup, and leftover reagents or catalysts.
Q2: What is the recommended first-line purification strategy for this compound?
A2: Recrystallization is often a good initial purification method for solid compounds like this compound. It is effective at removing many common impurities. If recrystallization does not yield the desired purity, chromatographic methods such as preparative High-Performance Liquid Chromatography (HPLC) should be considered.
Q3: How can I assess the purity of my this compound sample?
A3: Purity can be assessed using a combination of analytical techniques:
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High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity and the presence of impurities.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): Helps in structural confirmation and can reveal the presence of organic impurities.
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Mass Spectrometry (MS): Confirms the molecular weight of the compound and can be coupled with liquid chromatography (LC-MS) for impurity identification.[1][2][3]
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Melting Point Analysis: A sharp melting point range close to the literature value suggests high purity.
Troubleshooting Guides
Recrystallization Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Compound does not dissolve in the hot solvent. | Incorrect solvent choice or insufficient solvent volume. | Select a more suitable solvent where the compound has high solubility at elevated temperatures and low solubility at room temperature. Gradually add more hot solvent until the compound dissolves. |
| Oiling out instead of crystallization. | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated with impurities. | Use a lower-boiling point solvent or a solvent mixture. Try adding a small seed crystal to induce crystallization. |
| Poor recovery of the purified compound. | The compound has significant solubility in the cold solvent, or too much solvent was used. | Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. Reduce the initial volume of hot solvent used to the minimum required for dissolution. |
| Crystals are colored. | Presence of colored impurities. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. |
Preparative HPLC Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Poor separation of the main peak from impurities. | Suboptimal mobile phase or stationary phase. | Optimize the mobile phase composition and gradient. Consider a different column with alternative selectivity. |
| Peak tailing for the benzoic acid. | Secondary interactions with the stationary phase. | Add a small amount of an acid modifier (e.g., trifluoroacetic acid or formic acid) to the mobile phase to suppress the ionization of the carboxylic acid group. |
| Low recovery from the column. | Irreversible adsorption of the compound onto the stationary phase. | Ensure the mobile phase is sufficiently strong to elute the compound. Check for compatibility between the compound and the stationary phase. |
| Column clogging or high backpressure. | Particulate matter in the sample or precipitation on the column. | Filter the sample before injection. Ensure the compound is fully dissolved in the mobile phase. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general guideline. The choice of solvent and specific volumes may need to be optimized based on the impurity profile of the crude material.
1. Solvent Selection:
- Screen various solvents to find one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common choices for fluorinated benzoic acids include heptane/ethyl acetate mixtures, toluene, or aqueous ethanol.
2. Dissolution:
- Place the crude this compound in an Erlenmeyer flask.
- Add a minimal amount of the selected hot solvent to just dissolve the solid. Stir and heat the mixture to the boiling point of the solvent.
3. Hot Filtration (Optional):
- If insoluble impurities are present, perform a hot gravity filtration to remove them.
4. Crystallization:
- Allow the hot, clear solution to cool slowly to room temperature.
- Once crystals begin to form, cool the flask in an ice bath for at least 30 minutes to maximize crystal yield.
5. Isolation and Drying:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of the cold recrystallization solvent.
- Dry the purified crystals under vacuum.
Protocol 2: Preparative HPLC Purification
This protocol is a starting point for developing a preparative HPLC method.
1. System and Column:
- System: A preparative HPLC system with a UV detector.
- Column: A C18 reversed-phase column is a good starting point.
2. Mobile Phase Preparation:
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
- Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
3. Gradient Elution:
- Develop a gradient that provides good separation of the target compound from its impurities. A typical starting gradient could be:
- 0-5 min: 30% B
- 5-25 min: 30% to 95% B
- 25-30 min: 95% B
- 30-35 min: 95% to 30% B
- 35-40 min: 30% B
4. Sample Preparation and Injection:
- Dissolve the crude material in a suitable solvent (e.g., the initial mobile phase composition) and filter it through a 0.45 µm filter.
- Inject the sample onto the column.
5. Fraction Collection and Analysis:
- Collect fractions corresponding to the main peak.
- Analyze the purity of the collected fractions by analytical HPLC.
6. Post-Purification Workup:
- Combine the pure fractions and remove the organic solvent (acetonitrile) under reduced pressure.
- The remaining aqueous solution can be lyophilized or extracted with a suitable organic solvent to recover the purified product.
Quantitative Data
The following tables provide illustrative data for typical purification outcomes. Actual results will vary depending on the initial purity of the crude material and the specific experimental conditions.
Table 1: Illustrative Recrystallization Purity and Recovery
| Parameter | Before Recrystallization | After Recrystallization |
| Purity (by HPLC) | 85% | >98% |
| Recovery | - | 70-90% |
| Melting Point | Broad range | Sharp range |
Table 2: Illustrative Preparative HPLC Purity and Recovery
| Parameter | Before Preparative HPLC | After Preparative HPLC |
| Purity (by HPLC) | 85% | >99.5% |
| Recovery | - | 80-95% |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting common issues in recrystallization.
References
stability and degradation of 2,4-difluoro-3-(trifluoromethyl)benzoic acid under various conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 2,4-difluoro-3-(trifluoromethyl)benzoic acid. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. Protect it from light and moisture. Under these conditions, the compound is stable at room temperature.[1][2]
Q2: What are the known chemical incompatibilities of this compound?
A2: this compound is incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[1] Contact with these substances can lead to vigorous reactions and degradation of the compound.
Q3: What are the expected thermal decomposition products?
A3: Upon thermal decomposition, this compound is expected to break down, potentially releasing hazardous substances such as carbon monoxide, carbon dioxide, and hydrogen fluoride.[1][2]
Q4: Is this compound sensitive to light?
Q5: What are the potential degradation pathways for this molecule?
A5: Based on the degradation of similar fluorinated benzoic acids, potential degradation pathways for this compound under various stress conditions may include:
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Hydrolysis: The carboxylic acid group can undergo reactions in aqueous solutions, especially at extreme pH values, although the fluorinated aromatic ring is generally stable to hydrolysis.
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Oxidation: Degradation can be initiated by strong oxidizing agents.
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Photodegradation: Exposure to light, particularly UV radiation, may lead to decomposition.
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Thermal Decomposition: At elevated temperatures, decarboxylation (loss of CO2) and cleavage of the C-F and C-CF3 bonds can occur.[3]
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound.
Issue 1: Inconsistent analytical results or appearance of unknown peaks in chromatograms.
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Possible Cause: Degradation of the compound due to improper storage or handling.
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Troubleshooting Steps:
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Verify that the compound has been stored under the recommended conditions (cool, dry, dark, and in a tightly sealed container).
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Prepare fresh solutions for analysis, as the compound may degrade in certain solvents over time.
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If using an HPLC method, ensure the mobile phase is compatible and does not induce on-column degradation.
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Consider performing a forced degradation study to identify potential degradation products and confirm if the unknown peaks correspond to them.
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Issue 2: Poor solubility or precipitation of the compound in aqueous solutions.
-
Possible Cause: this compound has limited solubility in water.
-
Troubleshooting Steps:
-
The use of co-solvents such as methanol, ethanol, or acetonitrile can improve solubility.
-
Adjusting the pH of the aqueous solution can also enhance solubility. As a carboxylic acid, its solubility will increase in basic solutions due to salt formation.
-
Issue 3: Unexpected reaction outcomes or low yields.
-
Possible Cause: Incompatibility of reagents or reaction conditions with the stability of this compound.
-
Troubleshooting Steps:
-
Avoid using strong oxidizing agents, strong bases, or strong reducing agents in your reaction mixture unless they are intended reactants.
-
If the reaction is performed at elevated temperatures, consider that thermal degradation may be occurring. It may be necessary to optimize the reaction temperature and time.
-
Ensure all reagents and solvents are of high purity and free from contaminants that could catalyze degradation.
-
Data on Stability and Degradation
The following tables summarize the expected stability of this compound under various forced degradation conditions. This data is representative and intended to guide experimental design. Actual results may vary based on specific experimental parameters.
Table 1: Summary of Forced Degradation Studies
| Stress Condition | Parameters | Expected Degradation | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl at 80°C for 24h | Low | Minimal degradation expected |
| Base Hydrolysis | 0.1 M NaOH at 80°C for 24h | Moderate | Decarboxylation and potential defluorination products |
| Oxidative | 3% H₂O₂ at RT for 24h | Low to Moderate | Hydroxylated derivatives |
| Thermal | 105°C for 48h (solid state) | Low | Minimal degradation expected |
| Photolytic | ICH Q1B conditions | Moderate to High | Isomeric and rearranged products, potential defluorination |
Experimental Protocols
Below are detailed methodologies for conducting forced degradation studies on this compound.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).
2. Forced Degradation Procedures:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Heat the mixture at 80°C for 24 hours.
-
Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M NaOH.
-
Dilute to a final concentration suitable for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Heat the mixture at 80°C for 24 hours.
-
Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M HCl.
-
Dilute to a final concentration suitable for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration suitable for analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of the solid compound in a petri dish and spread it evenly.
-
Keep the dish in a hot air oven maintained at 105°C for 48 hours.
-
After the specified time, cool the sample and dissolve it in a suitable solvent for analysis.
-
-
Photostability Testing:
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[4]
-
A control sample should be kept in the dark under the same temperature conditions.
-
After exposure, prepare solutions of both the light-exposed and dark control samples for analysis.
-
3. Analytical Method:
-
A stability-indicating HPLC method should be used to analyze the stressed samples. The method should be capable of separating the intact this compound from its degradation products. A typical method might involve a C18 column with a gradient elution using a mobile phase of acetonitrile and a phosphate buffer. Detection is typically performed using a UV detector.
Visualizations
Caption: Experimental workflow for forced degradation studies.
References
- 1. 3-(Trifluoromethyl)benzoic acid(454-92-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. 2,4-Difluorobenzoic acid(1583-58-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
overcoming solubility issues with 2,4-difluoro-3-(trifluoromethyl)benzoic acid in reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-difluoro-3-(trifluoromethyl)benzoic acid. The information aims to address common challenges, particularly those related to solubility, to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a white crystalline powder.[1] Due to its fluorinated structure and carboxylic acid group, it is expected to be poorly soluble in water but soluble in many common organic solvents. The trifluoromethyl group enhances its lipophilicity. Generally, fluorinated benzoic acids exhibit good solubility in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF), as well as in alcohols like methanol and ethanol.
Q2: I am having difficulty dissolving this compound in my reaction solvent. What initial steps can I take?
A2: If you are encountering solubility issues, consider the following initial troubleshooting steps:
-
Increase Temperature: Gently warming the solvent can significantly improve the solubility of many organic compounds.
-
Mechanical Agitation: Vigorous stirring or sonication can aid in the dissolution process.
-
Use of a Co-solvent: Adding a small amount of a co-solvent in which the compound is highly soluble can enhance the overall solvating power of the solvent mixture. For instance, adding a small volume of DMF or DMSO to a less polar solvent like dichloromethane (DCM) can be effective.
Q3: How can I chemically modify this compound to improve its solubility for a reaction?
A3: A common and effective method to enhance the solubility of a carboxylic acid is to convert it into its corresponding carboxylate salt. This is achieved by reacting the acid with a suitable base, such as an inorganic base (e.g., potassium carbonate, sodium hydroxide) or an organic amine (e.g., triethylamine, diisopropylethylamine). The resulting salt is often more soluble in a wider range of solvents, particularly polar ones. This strategy is frequently employed in amide coupling reactions.
Q4: What are some common applications of this compound?
A4: This compound and its analogs are primarily used as key intermediates in the synthesis of pharmaceuticals and agrochemicals.[2] The presence of fluorine and trifluoromethyl groups can enhance metabolic stability, bioavailability, and binding affinity of the final active pharmaceutical ingredients (APIs).
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
| Problem | Possible Cause | Suggested Solution |
| Compound "oils out" instead of dissolving upon heating. | The melting point of the compound may be close to the boiling point of the solvent, or it is melting before fully dissolving. | 1. Select a solvent with a higher boiling point. 2. Employ a co-solvent system to modify the overall properties of the solvent mixture. |
| Precipitation occurs upon addition of another reagent. | The polarity of the solvent system is altered by the added reagent, or a reaction is forming a less soluble product. | 1. Ensure the added reagent is miscible with the reaction solvent. 2. Add the reagent slowly with vigorous stirring. 3. If a new product is forming, analyze the precipitate to confirm its identity. |
| Inconsistent solubility between batches. | The compound may have slight variations in purity or crystalline form. The solvent may have varying water content. | 1. Ensure the use of a high-purity grade of the acid. 2. Use anhydrous solvents, especially for moisture-sensitive reactions. |
| Reaction is sluggish or does not proceed to completion. | Insufficient concentration of the acid in the solution is a likely cause. | 1. Refer to the experimental protocols below for strategies to increase solubility. 2. Consider using a more effective solvent system or converting the acid to a more soluble salt form. |
Experimental Protocols
Protocol 1: Enhancing Solubility using a Co-solvent System
Objective: To improve the solubility of this compound in a primary reaction solvent by introducing a co-solvent.
Materials:
-
This compound
-
Primary solvent (e.g., Dichloromethane (DCM), Toluene)
-
Co-solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))
-
Reaction vessel with magnetic stirrer
Procedure:
-
To the reaction vessel, add the required amount of this compound.
-
Add a small volume of the co-solvent (e.g., 5-10% of the total final volume) and stir until the solid is fully dissolved.
-
Slowly add the primary solvent to reach the desired final concentration.
-
If the solution remains clear, the co-solvent system is effective. If precipitation occurs, a higher proportion of the co-solvent may be necessary.
Protocol 2: In Situ Salt Formation for Improved Solubility in Amide Coupling Reactions
Objective: To increase the solubility and reactivity of this compound for an amide coupling reaction by converting it to its carboxylate salt in situ.
Materials:
-
This compound
-
Amine coupling partner
-
Coupling agent (e.g., HATU, EDC/HOBt)
-
Organic base (e.g., N,N-Diisopropylethylamine (DIPEA), Triethylamine (TEA))
-
Anhydrous reaction solvent (e.g., DMF, DCM)
-
Reaction vessel with magnetic stirrer and inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Under an inert atmosphere, dissolve this compound (1.0 equivalent) in the anhydrous solvent within the reaction vessel. If solubility is low in DCM, DMF is a good alternative.
-
Add the amine (1.0-1.2 equivalents) to the solution.
-
Add the organic base (2.0-3.0 equivalents) to the mixture and stir for 10-15 minutes. This will form the soluble carboxylate salt.
-
Add the coupling agent (1.1-1.5 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature or gentle heat as required, monitoring its progress by TLC or LC-MS.
-
Upon completion, proceed with the appropriate aqueous work-up and purification.
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Key components in an amide coupling reaction.
References
Technical Support Center: Synthesis of 2,4-difluoro-3-(trifluoromethyl)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for plausible alternative synthetic routes to 2,4-difluoro-3-(trifluoromethyl)benzoic acid. The information is tailored for researchers, scientists, and drug development professionals.
Disclaimer
The following synthetic routes are proposed based on established chemical principles and analogies to the synthesis of structurally related compounds. Researchers should conduct a thorough literature search and risk assessment before attempting any new experimental procedure.
Troubleshooting Guides & FAQs
This section is organized by potential synthetic strategies. Each strategy includes a workflow diagram, a summary table, a detailed experimental protocol derived from analogous reactions, and a question-and-answer style troubleshooting guide.
Strategy 1: Directed Ortho-Metalation (DoM) of a Trifluoromethylated Precursor
This approach leverages the directing ability of the fluorine and trifluoromethyl groups to achieve regioselective lithiation and subsequent carboxylation.
Caption: Workflow for the synthesis via Directed Ortho-Metalation.
Table 1: Summary of Directed Ortho-Metalation Strategy
| Parameter | Description |
| Starting Material | 1,3-Difluoro-2-(trifluoromethyl)benzene |
| Key Reagents | n-Butyllithium (n-BuLi) or sec-Butyllithium (s-BuLi), Tetramethylethylenediamine (TMEDA), Carbon Dioxide (CO2), HCl |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Key Steps | 1. Directed ortho-lithiation. 2. Carboxylation. 3. Acidic work-up. |
| Potential Advantages | High regioselectivity, potentially short route. |
| Potential Challenges | Competing lithiation positions, stability of the aryllithium intermediate, requirement for strictly anhydrous conditions. |
An oven-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with anhydrous THF. The solvent is cooled to -78 °C. 1,3-Difluoro-2-(trifluoromethyl)benzene (1.0 eq) is added, followed by the slow, dropwise addition of n-BuLi (1.1 eq). The mixture is stirred at -78 °C for 1-2 hours. A large excess of freshly crushed dry ice (solid CO2) is then added in portions, ensuring the temperature does not rise above -60 °C. The reaction mixture is allowed to warm slowly to room temperature overnight. The reaction is then quenched with 1M HCl (aq) and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which may be purified by crystallization or column chromatography.
Q1: My reaction yield is very low. What could be the cause?
A1:
-
Moisture Contamination: Alkyllithium reagents are extremely sensitive to moisture. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., dry nitrogen or argon). Use anhydrous solvents.
-
Reagent Quality: The n-BuLi or s-BuLi solution may have degraded. It is advisable to titrate the alkyllithium solution before use to determine its exact molarity.
-
Reaction Temperature: The lithiation step is typically performed at low temperatures (-78 °C) to prevent side reactions and decomposition of the aryllithium intermediate. Ensure your cooling bath maintains this temperature consistently.[1]
-
Inefficient Carboxylation: Ensure a large excess of high-purity CO2 is used. Crushing dry ice to increase surface area is recommended. Adding the aryllithium solution to a slurry of dry ice in THF can sometimes improve yields compared to adding CO2 to the aryllithium solution.
Q2: I am getting a mixture of isomers. How can I improve regioselectivity?
A2:
-
Directing Group Influence: The fluorine atom is a known directing group for ortho-metalation.[2][3][4] However, the CF3 group is also electron-withdrawing. The regioselectivity will depend on the relative directing power of the F vs. CF3 groups and the specific reaction conditions.
-
Choice of Base/Additive: The choice of alkyllithium (n-BuLi, s-BuLi, t-BuLi) and the use of coordinating additives like TMEDA can significantly influence regioselectivity.[1][5] Empirically testing different base/additive combinations may be necessary. For instance, s-BuLi/TMEDA is often more effective for deprotonating less acidic protons.
Q3: The reaction mixture turned dark brown/black upon adding the alkyllithium reagent. Is this normal?
A3: A color change is expected upon formation of the aryllithium species. However, a very dark or black solution could indicate decomposition or side reactions. This might be caused by impurities in the starting material, solvent, or a reaction temperature that is too high.
Strategy 2: Grignard Reagent Formation and Carboxylation
This classic approach involves forming an organometallic intermediate from a halogenated precursor, which is then carboxylated.
References
refining analytical techniques for accurate quantification of 2,4-difluoro-3-(trifluoromethyl)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantitative analysis of 2,4-difluoro-3-(trifluoromethyl)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical techniques for the quantification of this compound?
A1: The primary recommended techniques are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV or Mass Spectrometry (MS) detection and Gas Chromatography-Mass Spectrometry (GC-MS) following a derivatization step.[1]
-
RP-HPLC (UV/MS): This is a robust and widely used method for the analysis of fluorinated benzoic acids.[2][3] It offers excellent separation and sensitivity. Coupling with a mass spectrometer (LC-MS/MS) provides the highest selectivity and sensitivity, making it ideal for trace-level quantification in complex matrices.[4][5]
-
GC-MS: This technique is highly sensitive but requires derivatization to increase the volatility of the acidic analyte.[1] Common derivatization agents include silylating agents (e.g., BSTFA, MSTFA) or alkylating agents to form esters (e.g., with BF₃·MeOH).[1]
Q2: What is a typical starting point for developing an HPLC method for this compound?
A2: A good starting point is a C18 reversed-phase column with a gradient elution using an acidified water/acetonitrile mobile phase. The low pH (~2-3) ensures the carboxylic acid is protonated, leading to better peak shape and retention.[6]
Q3: Is derivatization necessary for GC-MS analysis?
A3: Yes, due to the low volatility of the carboxylic acid group, derivatization is essential to convert the analyte into a more volatile form suitable for GC analysis. This also improves chromatographic behavior and reduces peak tailing.
Q4: How should I prepare samples for analysis?
A4: Sample preparation depends on the matrix. For relatively clean samples, a "dilute and shoot" approach may be sufficient, where the sample is dissolved in the mobile phase.[7] For complex matrices like biological fluids or environmental samples, solid-phase extraction (SPE) is often necessary to remove interferences and pre-concentrate the analyte.[5][8]
Q5: What are the common stability issues for this compound?
A5: Fluorinated aromatic hydrocarbons are generally characterized by high chemical and thermal stability due to the strength of the carbon-fluorine bond.[9] The trifluoromethyl group also enhances metabolic stability by blocking sites susceptible to enzymatic degradation. However, standard laboratory best practices for storing analytical standards, such as refrigeration and protection from light, should be followed.
Troubleshooting Guides
HPLC Analysis
Issue 1: Peak Tailing
-
Question: My chromatogram for this compound shows significant peak tailing. What are the likely causes and how can I fix it?
-
Answer: Peak tailing for acidic compounds is a common issue in reversed-phase chromatography. The primary causes are secondary interactions between the acidic analyte and residual silanol groups on the silica-based column packing.
-
Troubleshooting Steps:
-
Lower Mobile Phase pH: Ensure the mobile phase pH is sufficiently low (pH 2-3) to keep the carboxylic acid fully protonated. This minimizes its interaction with silanol groups. An acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid is recommended.[10]
-
Use a High-Purity Column: Modern, high-purity silica columns have fewer residual silanol groups and are less prone to causing peak tailing. Consider using a column with end-capping.
-
Check for Column Contamination: Contamination at the head of the column can lead to poor peak shape. Try flushing the column with a strong solvent or, if the problem persists, replace the guard column or the analytical column.
-
Sample Overload: Injecting too much sample can saturate the column and cause peak tailing. Try diluting your sample or reducing the injection volume.
-
-
Issue 2: Poor Retention or No Peak
-
Question: I am not seeing a peak for my analyte, or it is eluting very early with the solvent front. What should I do?
-
Answer: This indicates that the analyte has insufficient retention on the column.
-
Troubleshooting Steps:
-
Decrease Mobile Phase Strength: Reduce the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. This will increase the retention time for compounds in reversed-phase chromatography.
-
Check Mobile Phase pH: If the pH is too high, the benzoic acid will be ionized (deprotonated), making it more polar and reducing its retention on a C18 column. Ensure the pH is acidic.
-
Verify Sample Preparation: Ensure the sample was correctly prepared and that the analyte is soluble in the injection solvent. A mismatch between the sample solvent and the mobile phase can also cause peak distortion or splitting. The sample solvent should ideally be weaker than the mobile phase.
-
-
Issue 3: High Background Noise in LC-MS
-
Question: I am observing high background noise and potential contamination peaks in my LC-MS analysis. What is the source?
-
Answer: A common source of contamination in the analysis of fluorinated compounds is the leaching of fluoropolymers from HPLC system components, such as PTFE tubing, frits, and solvent filters.[6]
-
Troubleshooting Steps:
-
Use a PEEK or Stainless Steel Flow Path: Where possible, replace PTFE components with PEEK or stainless steel to minimize background contamination.
-
Run a Method Blank: Inject a clean solvent (a "method blank") that has gone through the entire sample preparation process.[6] This will help identify if the contamination is coming from your reagents, glassware, or the LC-MS system itself.
-
Use High-Purity Solvents: Ensure that all solvents and reagents are of the highest purity (LC-MS grade) to avoid introducing contaminants.
-
-
GC-MS Analysis
Issue 1: Incomplete or No Derivatization
-
Question: My GC-MS analysis shows a very small peak or no peak for the derivatized analyte. What could be the problem?
-
Answer: This suggests an issue with the derivatization reaction.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Silylation reactions are highly sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents.
-
Optimize Reaction Conditions: The derivatization reaction may require specific temperatures and times for completion. For example, heating at 70-100°C for 30 minutes to a few hours is common.[1] Consult literature for the specific reagent you are using.
-
Check Reagent Quality: Derivatization reagents can degrade over time, especially if exposed to moisture. Use fresh reagents for best results.
-
-
Issue 2: Multiple Peaks for a Single Analyte
-
Question: I am seeing multiple peaks in my chromatogram that seem to be related to my target analyte. Why is this happening?
-
Answer: This can be caused by incomplete derivatization or the formation of different derivative products.
-
Troubleshooting Steps:
-
Force the Reaction to Completion: Increase the reaction time, temperature, or the amount of derivatizing reagent to ensure the reaction goes to completion and forms a single, stable product.
-
Check for Side Reactions: The trifluoromethyl group is generally stable, but harsh derivatization conditions could potentially lead to side reactions. Review the literature for the chosen derivatization agent to understand potential side products.
-
Analyze Mass Spectra: Examine the mass spectrum of each peak to identify the fragments. This can help determine if they are partially derivatized forms of the analyte or other byproducts.
-
-
Data Presentation
Table 1: Recommended Starting HPLC-UV Method Parameters
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 272 nm[10] |
| Injection Volume | 10 µL |
Table 2: Recommended Starting LC-MS/MS Method Parameters
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (e.g., 50 mm x 3.0 mm, 1.8 µm)[5] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Optimized for analyte elution within a short run time |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode[5] |
| MS/MS Detection | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 410 °C[5] |
| Electrospray Voltage | -4500 V[5] |
Table 3: Comparison of Analytical Techniques
| Technique | Sample Preparation | Pros | Cons |
| HPLC-UV | Simple dilution for clean samples; SPE for complex matrices. | Robust, widely available, good for routine analysis. | Lower sensitivity and selectivity compared to MS. |
| LC-MS/MS | SPE often required for complex matrices to reduce matrix effects. | High sensitivity, high selectivity, suitable for trace analysis.[5] | Potential for contamination from system components, more expensive.[6] |
| GC-MS | Derivatization is mandatory. [1] | High sensitivity and excellent chromatographic resolution. | Requires an extra sample preparation step (derivatization). |
Experimental Protocols
Protocol 1: HPLC-UV Analysis
-
Standard Preparation: Prepare a stock solution of this compound in acetonitrile. Create a series of calibration standards by diluting the stock solution with the mobile phase.
-
Sample Preparation: Dilute the sample in the initial mobile phase composition (e.g., 90% Water with 0.1% TFA: 10% Acetonitrile). If the matrix is complex, perform a solid-phase extraction (SPE) using a C18 cartridge.
-
Chromatographic Conditions:
-
Use the parameters outlined in Table 1.
-
Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.
-
-
Analysis: Inject the standards and samples. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples from the calibration curve.
Protocol 2: GC-MS Analysis with Derivatization
-
Sample Preparation: Evaporate an aliquot of the sample extract to dryness under a gentle stream of nitrogen.
-
Derivatization:
-
Add 50 µL of an appropriate silylating agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) and 50 µL of a solvent like pyridine or acetonitrile.
-
Cap the vial tightly and heat at 70°C for 30 minutes.[1]
-
Cool the vial to room temperature before analysis.
-
-
GC-MS Conditions:
-
Injector: Splitless mode, 250°C.
-
Column: A non-polar column such as a DB-5MS (30 m x 0.25 mm, 0.25 µm).
-
Oven Program: Start at 80°C, hold for 1 minute, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Mass Spectrometer: Electron Ionization (EI) mode at 70 eV. Scan from m/z 50-500 or use Selected Ion Monitoring (SIM) for higher sensitivity.
-
-
Analysis: Inject the derivatized standards and samples. Identify the analyte based on its retention time and mass spectrum. Quantify using an internal standard and a calibration curve.
Visualizations
Caption: Troubleshooting workflow for HPLC peak tailing.
Caption: Troubleshooting workflow for GC-MS derivatization issues.
References
- 1. mdpi.com [mdpi.com]
- 2. scribd.com [scribd.com]
- 3. longdom.org [longdom.org]
- 4. benchchem.com [benchchem.com]
- 5. s4science.at [s4science.at]
- 6. benchchem.com [benchchem.com]
- 7. agilent.com [agilent.com]
- 8. Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. americanlaboratory.com [americanlaboratory.com]
Technical Support Center: Catalyst Selection and Optimization for 2,4-Difluoro-3-(trifluoromethyl)benzoic Acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-difluoro-3-(trifluoromethyl)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: The most common reactions involving this compound are transformations of the carboxylic acid group. These include:
-
Amide bond formation (amidation): Coupling the carboxylic acid with a primary or secondary amine to form an amide is a frequent objective, often as a key step in the synthesis of bioactive molecules.
-
Esterification: Reaction with an alcohol to form an ester, which can be a final product or a protecting group.
-
Reduction: Although challenging, reduction of the carboxylic acid to the corresponding benzyl alcohol can be achieved under specific conditions.
-
Decarboxylation: Removal of the carboxylic acid group to yield 1,3-difluoro-2-(trifluoromethyl)benzene, typically requiring harsh conditions and a suitable catalyst.
-
Cross-coupling reactions (after derivatization): The aromatic ring can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, often after converting the carboxylic acid to a more suitable functional group. The fluorine and trifluoromethyl groups significantly influence the electronic properties of the aromatic ring, affecting its reactivity in these transformations.
Q2: How do the fluorine and trifluoromethyl substituents affect catalyst selection?
A2: The two fluorine atoms and the trifluoromethyl group are strongly electron-withdrawing. This has several implications for catalyst selection:
-
Increased Acidity: The carboxylic acid is more acidic than benzoic acid itself, which can affect the choice of base and coupling agents in amidation and esterification reactions.
-
Electronic Effects on the Aromatic Ring: The electron-deficient nature of the aromatic ring can make oxidative addition in palladium-catalyzed cross-coupling reactions more challenging. Catalysts with electron-rich and bulky phosphine ligands are often required to promote this step.[1]
-
Potential for C-F Bond Activation: Under harsh reaction conditions or with certain catalysts, activation and cleavage of the C-F bonds can occur as a side reaction, particularly in cross-coupling reactions.[2][3][4]
Troubleshooting Guides
Amide Bond Formation
Issue 1: Low yield or no reaction when coupling with an amine.
-
Possible Cause 1: Inadequate activation of the carboxylic acid.
-
Solution: For small-scale synthesis, high-efficiency uronium-based coupling agents like HATU or HBTU are often preferred due to their rapid activation.[5] For larger-scale reactions where cost is a factor, carbodiimide reagents such as EDC in combination with an additive like HOBt can be effective.[5] Ensure all reagents are anhydrous, as moisture will quench the activated species.
-
-
Possible Cause 2: Inappropriate base.
-
Solution: A non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) is typically used to neutralize the acid formed during the reaction without competing with the primary amine.[5] Ensure the correct stoichiometry of the base is used, typically 2-3 equivalents.
-
-
Possible Cause 3: Steric hindrance.
-
Solution: If either the amine or the benzoic acid derivative is sterically hindered, the reaction may require a more potent coupling agent, higher temperatures, or longer reaction times. Consider using a microwave reactor to accelerate the reaction.
-
Catalyst and Coupling Agent Comparison for Amidation
| Coupling Agent/Catalyst | Additive | Base | Typical Solvent | Advantages | Disadvantages |
| HATU | None | DIPEA | DMF, DCM | High efficiency, rapid reactions.[5] | Higher cost. |
| EDC | HOBt | DIPEA | DMF, MeCN | Cost-effective for large scale.[5] | Can be slower, may require longer reaction times.[5] |
| T3P® (Propylphosphonic Anhydride) | None | Pyridine, DIPEA | EtOAc, DCM | High yields, low epimerization. | May require higher temperatures. |
Experimental Protocol: Amidation using HATU
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[5]
-
Add the desired amine (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling of a Bromo-Derivative)
Issue 2: Low yield in Suzuki coupling of a bromo-derivative of this compound.
-
Possible Cause 1: Inactive catalyst.
-
Solution: The electron-deficient nature of the aryl halide requires a highly active palladium catalyst. Systems with bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos are often effective as they facilitate the oxidative addition and reductive elimination steps.[1] Ensure the palladium precatalyst and ligand are handled under an inert atmosphere.
-
-
Possible Cause 2: Poor choice of base or solvent.
-
Solution: The choice of base is critical. A moderately strong base like K₂CO₃ or K₃PO₄ is often used. The solvent system can also have a significant impact; common choices include toluene/water, dioxane/water, or THF/water mixtures.
-
-
Possible Cause 3: C-F bond activation side reaction.
-
Solution: If side products resulting from C-F bond activation are observed, consider using a milder base, lower reaction temperatures, or a catalyst system known to be selective for C-Br activation. The addition of additives like lithium iodide (LiI) has been shown in some cases to promote the desired C-F bond activation for specific transformations, but for selective C-Br coupling, its use should be carefully evaluated.[2][3][4]
-
Catalyst Selection for Suzuki Coupling
| Palladium Precatalyst | Ligand | Base | Typical Solvent | Key Characteristics |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | Good for electron-deficient aryl halides. |
| Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane/H₂O | High activity and stability. |
| Pd(PPh₃)₄ | None | Na₂CO₃ | DME/H₂O | "Classical" catalyst, may be less effective for this substrate. |
Decarboxylation
Issue 3: Incomplete decarboxylation or decomposition of starting material.
-
Possible Cause 1: Insufficient temperature.
-
Solution: Decarboxylation of aromatic carboxylic acids often requires high temperatures, sometimes exceeding 150°C.[6] Ensure the reaction is heated to a sufficiently high and stable temperature.
-
-
Possible Cause 2: Lack of an effective catalyst.
-
Solution: While the reaction can sometimes proceed without a catalyst, it is often slow.[6] Copper-based catalysts, such as copper powder, copper(I) oxide (Cu₂O), or copper(I) halides (CuCl, CuI), are commonly used to facilitate the reaction at lower temperatures and in a more reasonable timeframe.[6]
-
-
Possible Cause 3: Unsuitable solvent.
-
Solution: A high-boiling point, polar aprotic solvent is typically required. Quinoline or NMP are common choices.
-
Visualizations
Caption: Catalyst selection workflow for common reactions.
Caption: General troubleshooting logic for low-yield reactions.
References
- 1. BJOC - Recent advances in transition metal-catalyzed Csp2-monofluoro-, difluoro-, perfluoromethylation and trifluoromethylthiolation [beilstein-journals.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. EP0431294A2 - Preparation of 2,4,5-trifluorobenzoic acid by decarboxylation of 3,4,6-trifluorophthalic anhydride - Google Patents [patents.google.com]
managing reaction scale-up problems for 2,4-difluoro-3-(trifluoromethyl)benzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the reaction scale-up of 2,4-difluoro-3-(trifluoromethyl)benzoic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and scale-up of this compound, which is typically synthesized via the formation of an organometallic intermediate (Grignard or organolithium) followed by carboxylation.
Issue 1: Poor or No Initiation of Grignard Reagent Formation
-
Question: My Grignard reaction with 1-bromo-2,4-difluoro-3-(trifluoromethyl)benzene is not starting. What are the possible causes and solutions?
-
Answer: Failure to initiate a Grignard reaction is a common issue, often stemming from the deactivation of the magnesium surface or the presence of inhibitors.
-
Root Causes:
-
Moisture or Oxygen: The presence of even trace amounts of water or oxygen in the glassware, solvent, or starting materials can quench the reaction. All glassware must be rigorously dried, and solvents should be anhydrous.[1]
-
Magnesium Oxide Layer: A passivating oxide layer on the surface of the magnesium turnings can prevent the reaction from starting.
-
Poor Quality Reagents: Impurities in the aryl halide or solvent can inhibit the reaction.
-
-
Solutions:
-
Activation of Magnesium:
-
Mechanical activation: Vigorously stir the magnesium turnings under an inert atmosphere before adding the aryl halide.
-
Chemical activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension. The disappearance of the iodine color or the evolution of gas indicates activation.
-
-
Ensure Anhydrous Conditions: Dry all glassware in an oven and cool under an inert atmosphere (nitrogen or argon). Use freshly distilled, anhydrous solvents.
-
Initiation with a Small Amount of Pre-formed Grignard Reagent: If available, adding a small amount of a previously prepared Grignard reagent can initiate the reaction.
-
-
Issue 2: Exothermic Runaway and Poor Temperature Control During Grignard Reagent Formation
-
Question: The Grignard reaction is highly exothermic and difficult to control at a larger scale. How can I manage the reaction temperature effectively?
-
Answer: Trifluoromethyl-substituted phenyl Grignard reagents are known to be thermally unstable and their formation is highly exothermic, posing a significant safety risk upon scale-up.[2][3]
-
Root Causes:
-
Accumulation of Reactant: Slow initiation followed by a rapid, uncontrolled reaction can lead to a dangerous exotherm.
-
High Concentration: Higher concentrations of the Grignard reagent (e.g., 1.5 M) have been shown to have a much lower onset temperature for decomposition.[2][3]
-
Poor Heat Dissipation: In larger reactors, the surface-area-to-volume ratio decreases, making heat removal less efficient.
-
-
Solutions:
-
Slow, Controlled Addition: Add the aryl halide solution dropwise to the magnesium suspension at a rate that allows for efficient heat removal by the cooling system.
-
Lower Concentration: It is strongly recommended to work at lower concentrations (e.g., 0.5-0.6 M) to significantly improve the thermal stability of the Grignard reagent.[2][3]
-
Use of Flow Chemistry: Continuous flow reactors offer superior heat and mass transfer, allowing for better temperature control and a safer reaction profile.[4][5] This approach minimizes the volume of the reaction mixture at any given time, reducing the risk of a runaway reaction.
-
Calorimetric Evaluation: Before scaling up, perform a calorimetric study (e.g., using an Advanced Reactive System Screening Tool - ARSST) to understand the thermal profile and decomposition energy of the reaction at your desired concentration.[2][3]
-
-
Issue 3: Low Yield of this compound
-
Question: I am getting a low yield of the desired benzoic acid after carboxylation. What are the potential side reactions and how can I minimize them?
-
Answer: Low yields can result from side reactions during both the Grignard formation and the carboxylation step.
-
Root Causes & Solutions:
Side Reaction Cause Mitigation Strategy Wurtz Coupling Reaction of the formed Grignard reagent with the starting aryl halide.[5][6] - Slow addition of the aryl halide.- Maintain a low reaction temperature.- Ensure a large surface area of magnesium.[6] Decomposition of Grignard Reagent Thermal instability of the trifluoromethyl-substituted Grignard reagent, leading to the destruction of the trifluoromethyl group.[2][3] - Maintain a low reaction temperature.- Use the Grignard reagent immediately after its formation.- Work at lower concentrations (0.5-0.6 M).[2][3] Incomplete Carboxylation Poor dispersion of CO2 gas, or reaction of the Grignard reagent with unreacted starting material. - Introduce CO2 gas subsurface with vigorous stirring.- Use a large excess of freshly crushed dry ice.- Ensure complete formation of the Grignard reagent before carboxylation. Formation of Ketone Byproduct Reaction of the initially formed carboxylate with another molecule of the Grignard reagent. - Add the Grignard reagent solution to a slurry of dry ice in an ethereal solvent rather than the other way around.- Maintain a very low temperature during carboxylation.
-
Issue 4: Difficulties in Work-up and Purification
-
Question: The work-up procedure is cumbersome, and I am having trouble isolating a pure product. What is a recommended procedure?
-
Answer: A carefully planned work-up and purification strategy is crucial for obtaining the final product in high purity.
-
Recommended Work-up and Purification Protocol:
-
Quenching: After carboxylation, the reaction mixture should be cautiously quenched by pouring it onto a mixture of ice and a strong acid (e.g., HCl or H2SO4) to protonate the carboxylate salt and dissolve the magnesium salts.
-
Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Washing: Wash the combined organic layers with water and then with brine to remove any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
-
Purification:
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the typical synthetic route for this compound?
-
A1: A common laboratory-scale synthesis involves the reaction of 1-bromo-2,4-difluoro-3-(trifluoromethyl)benzene with magnesium to form the corresponding Grignard reagent, followed by carboxylation with carbon dioxide (dry ice). An alternative is the use of an organolithium intermediate via lithium-halogen exchange, followed by carboxylation.
-
-
Q2: Are there any specific safety precautions I should take when working with trifluoromethyl-substituted Grignard reagents?
-
A2: Yes, extreme caution is necessary. These reagents can undergo highly exothermic decomposition, especially at concentrations above 0.6 M.[2][3] Always work behind a blast shield, have adequate cooling capacity, and avoid isolating the Grignard reagent. It is highly recommended to perform a safety assessment before any scale-up.
-
-
Q3: Can I use an organolithium reagent instead of a Grignard reagent?
-
A3: Yes, organolithium reagents can be used. The reaction of the starting aryl bromide with a strong base like n-butyllithium or sec-butyllithium at low temperatures (e.g., -78 °C) will generate the corresponding aryllithium species, which can then be carboxylated. However, these reactions require strictly anhydrous and anaerobic conditions and very low temperatures, which can be challenging to maintain at a large scale.
-
-
Q4: What are the expected impurities in the final product?
-
A4: Potential impurities include the starting aryl halide, the Wurtz coupling byproduct (a biaryl compound), the corresponding ketone from over-addition during carboxylation, and potentially de-trifluoromethylated byproducts if the Grignard reagent decomposes.
-
Experimental Protocols
Protocol 1: Small-Scale Synthesis of this compound via Grignard Reaction
-
Apparatus Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, a dropping funnel, and a thermometer.
-
Magnesium Activation: Add magnesium turnings (1.2 equivalents) to the flask. Heat gently under vacuum and then cool under a positive pressure of nitrogen. Add a small crystal of iodine.
-
Reaction Initiation: Add a small portion of a solution of 1-bromo-2,4-difluoro-3-(trifluoromethyl)benzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) to the magnesium. If the reaction does not start (disappearance of iodine color, gentle reflux), warm the flask gently.
-
Grignard Formation: Once the reaction has initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Carboxylation: Cool the Grignard solution in an ice-salt bath. In a separate flask, prepare a slurry of freshly crushed dry ice in anhydrous THF. Slowly transfer the Grignard solution to the dry ice slurry via a cannula with vigorous stirring.
-
Work-up: Allow the mixture to warm to room temperature. Quench the reaction by slowly adding 1 M HCl. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent mixture like hexanes and ethyl acetate.
Data Summary
Table 1: Impact of Concentration on Thermal Stability of Trifluoromethyl-Substituted Phenyl Grignard Reagents
| Concentration (M) | Onset Temperature of Decomposition | Peak Temperature Rise Rate (°C/min) | Peak Pressure Rise Rate (psi/min) |
| ~1.5 | Low | ~15,000 | ~70,000 |
| ~0.5 | Significantly Higher | Very low | Very low |
Data extrapolated from studies on similar trifluoromethyl-substituted phenyl Grignard reagents.[3]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis of the target benzoic acid.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry | AIChE [proceedings.aiche.org]
- 5. researchgate.net [researchgate.net]
- 6. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
Spectroscopic Validation of 2,4-Difluoro-3-(trifluoromethyl)benzoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for 2,4-difluoro-3-(trifluoromethyl)benzoic acid against structurally similar alternatives. By examining the predicted spectral features of the target molecule and comparing them with experimental data from related compounds, we can establish a robust methodology for its structural validation. This document outlines the expected key spectroscopic characteristics and provides detailed experimental protocols for acquiring the necessary data.
Predicted Spectroscopic Signature of this compound
The structure of this compound contains several key functional groups and structural motifs that will give rise to a unique spectroscopic fingerprint.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorptions for the carboxylic acid group, including a broad O-H stretching band (around 2500-3300 cm⁻¹) and a sharp C=O stretching band (around 1700 cm⁻¹). Additionally, C-F stretching bands from the fluoro and trifluoromethyl groups will be prominent in the 1000-1400 cm⁻¹ region. The aromatic C-H and C=C stretching vibrations will also be present.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will display signals for the two aromatic protons and the acidic proton of the carboxylic acid. The aromatic protons will show complex splitting patterns (multiplets) due to coupling with each other and with the fluorine atoms. The acidic proton will likely appear as a broad singlet.
-
¹³C NMR: The spectrum will show distinct signals for the eight carbon atoms in the molecule. The carboxyl carbon will be significantly downfield. The carbons attached to fluorine atoms will exhibit C-F coupling. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR: This spectrum will be crucial for confirming the fluorine substitution pattern. Two distinct signals are expected for the two fluorine atoms on the aromatic ring, and a third signal for the trifluoromethyl group. The signals for the aromatic fluorines will show coupling to each other and to the neighboring protons.
-
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₈H₃F₅O₂: 226.01 g/mol ).[1] Characteristic fragmentation patterns would involve the loss of the carboxyl group, fluorine atoms, and the trifluoromethyl group.
Comparative Spectroscopic Data
To validate the structure of this compound, its spectroscopic data can be compared with that of known, structurally related compounds. The following tables summarize the available experimental data for selected alternatives.
Table 1: Infrared (IR) Spectroscopy Data for Benzoic Acid Derivatives
| Compound | Key IR Absorptions (cm⁻¹) |
| Benzoic Acid | ~3300-2500 (broad, O-H stretch), 1700-1680 (C=O stretch), 3080-3030 (aryl C-H stretch), 1625-1465 (aryl C=C stretch), 1320-1210 (C-O stretch)[2] |
| 2,4-Difluorobenzoic Acid | Data available, specific values not listed in search results.[3][4] |
| 3-(Trifluoromethyl)benzoic Acid | Data available, specific values not listed in search results.[5][6][7][8] |
Table 2: ¹H NMR Spectroscopy Data for Benzoic Acid Derivatives
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
| 3-(Trifluoromethyl)benzoic Acid | 12.40 (s, 1H, COOH), 8.38 (s, 1H, Ar-H), 8.34 (d, 1H, Ar-H), 7.87 (d, 1H, Ar-H), 7.64 (t, 1H, Ar-H) in CDCl₃[5] |
| 2-(Trifluoromethyl)benzoic Acid | Data available, specific values not listed in search results.[9] |
| 4-(Trifluoromethyl)benzoic Acid | Data available, specific values not listed in search results.[10] |
Table 3: Mass Spectrometry (MS) Data for Benzoic Acid Derivatives
| Compound | Molecular Ion (m/z) and Key Fragments |
| 2,4-Difluorobenzoic Acid | M⁺ = 158.02; Fragments at 141, 113[3][11] |
| 3-(Trifluoromethyl)benzoic Acid | M⁺ = 190.02; Fragments at 173, 145[5][7][12] |
| 2-(Trifluoromethyl)benzoic Acid | M⁺ = 190.02; Fragments at 173, 145, 105[9] |
| 3,5-Bis(trifluoromethyl)benzoic Acid | M⁺ = 258.02[13] |
| 2,3,4-Trifluorobenzoic Acid | M⁺ = 176.01; Fragments at 159, 131[14] |
Experimental Protocols
Standard spectroscopic techniques are employed for the structural characterization of this compound.
Infrared (IR) Spectroscopy
-
Technique: Attenuated Total Reflectance (ATR) or KBr pellet method.
-
Instrument: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation:
-
ATR: A small amount of the solid sample is placed directly on the ATR crystal.
-
KBr Pellet: The sample is ground with dry KBr and pressed into a thin, transparent pellet.
-
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Technique: ¹H, ¹³C, and ¹⁹F NMR spectroscopy.
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard (e.g., TMS) may be added.[15]
-
Data Acquisition:
-
¹H NMR: Standard acquisition parameters are used.
-
¹³C NMR: Proton-decoupled spectra are typically acquired to simplify the spectrum.
-
¹⁹F NMR: A fluorine-observe probe is used. Chemical shifts are referenced to a standard like CFCl₃.
-
Mass Spectrometry (MS)
-
Technique: Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Instrument: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Sample Preparation: The sample is dissolved in a suitable solvent and introduced into the ion source.
-
Data Acquisition: The mass-to-charge ratio (m/z) of the ions is measured. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.
Visualizing the Validation Workflow
The following diagram illustrates the logical workflow for the spectroscopic validation of this compound.
Caption: Workflow for Spectroscopic Structure Validation.
Key Structural Features for Comparison
The following diagram highlights the key structural features of this compound and a comparator, 2,4-difluorobenzoic acid, which are distinguishable by spectroscopy.
Caption: Key Structural Differences for Spectroscopic Comparison.
References
- 1. calpaclab.com [calpaclab.com]
- 2. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. 2,4-Difluorobenzoic acid | C7H4F2O2 | CID 74102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,4-Difluorobenzoic acid [webbook.nist.gov]
- 5. 3-(Trifluoromethyl)benzoic acid(454-92-2) 1H NMR spectrum [chemicalbook.com]
- 6. 3-(Trifluoromethyl)benzoic acid [webbook.nist.gov]
- 7. 3-(Trifluoromethyl)benzoic acid [webbook.nist.gov]
- 8. 3-(Trifluoromethyl)benzoic acid(454-92-2) IR2 spectrum [chemicalbook.com]
- 9. 2-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-(Trifluoromethyl)benzoic acid(455-24-3) 1H NMR [m.chemicalbook.com]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. 3-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 3,5-Bis(trifluoromethyl)benzoic acid [webbook.nist.gov]
- 14. 2,3,4-Trifluorobenzoic acid | C7H3F3O2 | CID 302932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. rsc.org [rsc.org]
A Comparative Analysis of 2,4-Difluoro-3-(trifluoromethyl)benzoic Acid and Structurally Similar Compounds for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of 2,4-difluoro-3-(trifluoromethyl)benzoic acid and its structurally related analogs. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the physicochemical properties, synthesis, and biological activities of these compounds. The inclusion of fluorine and trifluoromethyl groups significantly influences the pharmacokinetic and pharmacodynamic properties of benzoic acid derivatives, making them a subject of considerable interest in medicinal chemistry.
The strategic placement of these substituents can enhance metabolic stability, binding affinity, and membrane permeability.[1] This guide aims to provide a clear, data-driven comparison to inform further research and development in this area.
Physicochemical Properties: A Comparative Overview
The substitution pattern of fluorine and trifluoromethyl groups on the benzoic acid ring profoundly impacts its physicochemical properties, such as acidity (pKa) and lipophilicity (LogP). These parameters are critical for predicting the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug candidate.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | pKa (Predicted) |
| This compound | C₈H₃F₅O₂ | 226.10 | 252.49[2] | ~2.78[3] |
| 2,4-Difluoro-5-(trifluoromethyl)benzoic acid | C₈H₃F₅O₂ | 226.10 | N/A | ~1.5 - 2.5[1] |
| 3,5-Difluoro-4-(trifluoromethyl)benzoic acid | C₈H₃F₅O₂ | 226.10 | 252[4] | N/A |
| 2-Fluoro-4-(trifluoromethyl)benzoic acid | C₈H₄F₄O₂ | 208.11 | N/A | N/A |
| 3-Fluoro-4-(trifluoromethyl)benzoic acid | C₈H₄F₄O₂ | 208.11 | N/A | N/A |
| 4-Fluoro-2-(trifluoromethyl)benzoic acid | C₈H₄F₄O₂ | 208.11 | N/A | N/A |
| Benzoic Acid | C₇H₆O₂ | 122.12 | 250[5] | 4.20[6] |
| 2-Fluorobenzoic Acid | C₇H₅FO₂ | 140.11 | N/A | 3.46[7] |
| 3-Fluorobenzoic Acid | C₇H₅FO₂ | 140.11 | N/A | 3.86[7] |
| 4-Fluorobenzoic Acid | C₇H₅FO₂ | 140.11 | N/A | 4.14[7] |
Synthesis Strategies
The synthesis of these fluorinated benzoic acid derivatives often involves multi-step processes. Below is a generalized workflow and a summary of synthetic approaches for the target compound and its analogs.
References
- 1. 2,4-Difluoro-5-(trifluoromethyl)benzoic acid (261945-01-1) for sale [vulcanchem.com]
- 2. This compound | 157337-81-0 [sigmaaldrich.com]
- 3. This compound | 157337-81-0 [amp.chemicalbook.com]
- 4. 3,5-Difluoro-4-(trifluoromethyl)benzoic acid [myskinrecipes.com]
- 5. Benzoic acid - Wikipedia [en.wikipedia.org]
- 6. global.oup.com [global.oup.com]
- 7. analytical.chem.ut.ee [analytical.chem.ut.ee]
structure-activity relationship (SAR) studies of 2,4-difluoro-3-(trifluoromethyl)benzoic acid derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of benzoic acid derivatives, with a focus on fluorinated and trifluoromethyl-substituted analogs. Due to the limited availability of comprehensive SAR studies on 2,4-difluoro-3-(trifluoromethyl)benzoic acid derivatives, this document synthesizes findings from research on structurally related compounds to provide insights into their potential as antimicrobial agents and cystic fibrosis transmembrane conductance regulator (CFTR) modulators.
Antimicrobial Activity of Substituted Benzoic Acid Derivatives
The substitution pattern on the benzoic acid core plays a crucial role in determining the antimicrobial efficacy of these compounds. Studies on various pyrazole- and anilinomethyl-substituted benzoic acid derivatives have highlighted key structural features that enhance activity against Gram-positive bacteria.
Key SAR Observations:
-
Lipophilicity: Increased lipophilicity on the aniline moiety generally improves antibacterial activity.[1]
-
Halogenation: The presence and position of halogen substituents significantly impact potency. For instance, bromo-substituted compounds have shown high activity, with MIC values as low as 0.5 µg/mL.[1] Dihalogenated and fluoro-trifluoromethyl substituted aniline derivatives also exhibit potent growth inhibition of Gram-positive strains.[2]
-
Trifluoromethyl Group: The trifluoromethyl group is a favorable substituent, with derivatives showing moderate to potent activity.[1][2] For example, a trifluoromethyl substituent on the aniline ring resulted in a potent molecule with MIC values ranging from 0.78 to 3.125 µg/mL.[2]
-
Polar Groups: The introduction of polar, hydrogen-bond-donating groups, such as carboxylic acid or hydroxyl groups, on the aniline moiety tends to eliminate antimicrobial activity.[2]
Quantitative Comparison of Antimicrobial Activity
The following table summarizes the minimum inhibitory concentrations (MIC) for a selection of substituted benzoic acid derivatives against various bacterial strains.
| Compound ID | Core Structure | Substituents | Bacterial Strain(s) | MIC (µg/mL) | Reference |
| 1 | 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid | 4-Bromo-3-chloro aniline | S. aureus, B. subtilis | 0.5 | [1] |
| 2 | 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid | 3,5-Dichloro aniline | Enterococci | 4 | [1] |
| 3 | 4-[4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl]benzoic acid | Fluoro-trifluoromethyl aniline | Gram-positive strains | Potent | [2] |
| 4 | 4-[4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl]benzoic acid | Trifluoromethyl aniline | Gram-positive strains | 0.78–3.125 | [2] |
| 5 | 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid | Trifluoromethyl aniline | Gram-positive strains | 2 | [1] |
CFTR Modulating Activity of Benzoic Acid Derivatives
Certain benzoic acid derivatives have been investigated as modulators of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is defective in cystic fibrosis. These compounds can act as "correctors," which help to traffic the mutated CFTR protein to the cell surface.
Key SAR Observations:
-
Benzoate Ring: The presence of the benzoate ring is essential for the blocking activity of CFTR channels by arylaminobenzoates.[3]
-
Nitro Group: An electron-withdrawing group, such as a nitro group at the 5-position of the benzoate ring, significantly enhances potency.[3]
-
Phenyl Ring: While not absolutely required, the presence and substitution of a phenyl ring on the side chain can increase drug potency, likely by promoting interactions with the lipid membrane.[3]
Quantitative Comparison of CFTR Modulating Activity
The table below presents the dissociation constants (Kd) for some arylaminobenzoate derivatives as blockers of the wild-type CFTR chloride channel.
| Compound | Substituents | Kd at -90 mV (µM) | Reference |
| 5-nitro-2-(3-phenylpropylamino)-benzoate (NPPB) | 5-NO2, 2-(3-phenylpropylamino) | 166 | [3][4] |
| 2-butylamino-5-nitrobenzoic acid | 5-NO2, 2-butylamino | 243 | [4] |
| 5-nitro-2-(3,3-diphenylpropylamino)-benzoic acid | 5-NO2, 2-(3,3-diphenylpropylamino) | 58 | [4] |
| 2-(3-phenylpropylamino)-benzoic acid | 2-(3-phenylpropylamino) | Severely limited block | [3][4] |
Experimental Protocols
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific bacterium.
References
- 1. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and ionic determinants of 5-nitro-2-(3-phenylpropylamino)-benzoic acid block of the CFTR chloride channel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural and ionic determinants of 5-nitro-2-(3-phenylprophyl-amino)-benzoic acid block of the CFTR chloride channel - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the efficacy of different synthetic pathways to 2,4-difluoro-3-(trifluoromethyl)benzoic acid
Comparative Analysis of Synthetic Pathways to 2,4-Difluoro-3-(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential synthetic pathways for the preparation of this compound, a key intermediate in the development of novel pharmaceuticals and agrochemicals. Due to the limited availability of direct, published synthetic routes for this specific molecule, this document outlines plausible pathways based on established methodologies for analogous fluorinated and trifluoromethylated aromatic compounds. The efficacy of each proposed route is evaluated based on reaction yields, purity, and the accessibility of starting materials, supported by data from similar transformations reported in the scientific literature.
Comparative Data of Proposed Synthetic Pathways
The following table summarizes the key performance indicators for the proposed synthetic pathways. The data presented are estimations based on typical yields and purities for the individual reaction types, as direct experimental data for the synthesis of this compound is not currently available in the public domain.
| Pathway | Starting Material | Key Intermediates | Number of Steps | Estimated Overall Yield (%) | Estimated Purity (%) | Key Advantages | Potential Challenges |
| Pathway 1 | 2,4-Difluoro-3-(trifluoromethyl)aniline | 2,4-Difluoro-3-(trifluoromethyl)benzenediazonium salt; 2,4-Difluoro-3-(trifluoromethyl)benzonitrile | 3 | 40-60 | >95 | Commercially available starting material; well-established reactions. | Handling of diazonium salts and toxic cyanides. |
| Pathway 2 | 2,4-Difluoroaniline | 2,4-Difluoro-3-iodobenzoic acid | 4 | 25-40 | >95 | Avoids early introduction of the trifluoromethyl group. | Potentially lower yields in the trifluoromethylation step. |
| Pathway 3 | 1,3-Difluoro-2-(trifluoromethyl)benzene | 2,4-Difluoro-3-(trifluoromethyl)phenyllithium | 2 | 30-50 | >90 | Shorter route. | Requires cryogenic conditions and organolithium reagents. |
Detailed Synthetic Pathways and Experimental Protocols
Pathway 1: From 2,4-Difluoro-3-(trifluoromethyl)aniline
This pathway is arguably the most direct, leveraging the commercially available 2,4-difluoro-3-(trifluoromethyl)aniline. The synthesis involves the conversion of the aniline to the corresponding benzoic acid via a Sandmeyer-type reaction, proceeding through a diazonium salt intermediate followed by cyanation and subsequent hydrolysis.
Logical Flow of Pathway 1
Figure 1: Synthetic route starting from 2,4-difluoro-3-(trifluoromethyl)aniline.
Experimental Protocols:
-
Diazotization of 2,4-Difluoro-3-(trifluoromethyl)aniline:
-
Dissolve 2,4-difluoro-3-(trifluoromethyl)aniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting solution of 2,4-difluoro-3-(trifluoromethyl)benzenediazonium chloride at 0-5 °C for 30 minutes before proceeding to the next step.
-
-
Sandmeyer Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium cyanide.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution, controlling any effervescence.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours to ensure complete reaction.
-
Cool the mixture and extract the product, 2,4-difluoro-3-(trifluoromethyl)benzonitrile, with an organic solvent (e.g., toluene or dichloromethane).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude nitrile.
-
-
Hydrolysis of 2,4-Difluoro-3-(trifluoromethyl)benzonitrile:
-
Add a mixture of concentrated sulfuric acid and water to the crude nitrile.
-
Heat the mixture under reflux for several hours until TLC or HPLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture and pour it onto ice.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to obtain pure this compound.
-
Pathway 2: From 2,4-Difluoroaniline
This approach begins with the more readily available and less expensive 2,4-difluoroaniline. The strategy involves iodination, followed by carboxylation, and finally trifluoromethylation. This sequence avoids the early introduction of the electron-withdrawing trifluoromethyl group, which can deactivate the ring towards certain reactions.
Logical Flow of Pathway 2
Figure 2: Synthetic route starting from 2,4-difluoroaniline.
Experimental Protocols:
-
Iodination of 2,4-Difluoroaniline:
-
Dissolve 2,4-difluoroaniline in a suitable solvent such as dichloromethane or acetonitrile.
-
Add sodium bicarbonate and iodine.
-
Stir the reaction mixture at room temperature until the starting material is consumed.
-
Work up the reaction by washing with aqueous sodium thiosulfate to remove excess iodine, followed by water and brine washes.
-
Dry the organic layer and evaporate the solvent to yield 2,4-difluoro-3-iodoaniline.
-
-
Synthesis of 2,4-Difluoro-3-iodobenzoic acid:
-
This conversion can be achieved via a three-step sequence analogous to Pathway 1: diazotization of the iodoaniline, followed by Sandmeyer cyanation, and subsequent hydrolysis of the resulting nitrile to the carboxylic acid.
-
-
Trifluoromethylation of 2,4-Difluoro-3-iodobenzoic acid:
-
A copper-mediated trifluoromethylation is a plausible method.[1][2]
-
In a dry reaction vessel under an inert atmosphere, combine 2,4-difluoro-3-iodobenzoic acid, a copper(I) salt (e.g., CuI), a trifluoromethylating agent such as methyl difluoro(fluorosulfonyl)acetate or the Ruppert-Prakash reagent (TMSCF3), and a suitable solvent like DMF or NMP.[1]
-
Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) for several hours.
-
Monitor the reaction progress by HPLC or GC-MS.
-
Upon completion, cool the reaction, quench with aqueous acid, and extract the product with an organic solvent.
-
Purify the final product by column chromatography or recrystallization.
-
Pathway 3: From 1,3-Difluoro-2-(trifluoromethyl)benzene
This pathway offers a potentially shorter route, starting from 1,3-difluoro-2-(trifluoromethyl)benzene. The key step is a directed ortho-metalation followed by carboxylation. This approach is contingent on the availability of the starting material and the successful control of the regioselectivity of the metalation.
Logical Flow of Pathway 3
References
The Quest for Novel Bioactive Compounds: A Conceptual Guide to Derivatives of 2,4-Difluoro-3-(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine and trifluoromethyl (CF3) groups is a well-established method for enhancing the drug-like properties of molecules. These modifications can significantly improve metabolic stability, binding affinity to target proteins, and membrane permeability. For instance, the trifluoromethyl group is known to increase lipophilicity, which can facilitate penetration of the blood-brain barrier.
Hypothetical Performance of a Compound Series
To illustrate a potential drug discovery campaign, let us consider a hypothetical series of compounds (Compounds A, B, and C) derived from 2,4-difluoro-3-(trifluoromethyl)benzoic acid. The core structure is modified by amide bond formation with different amine-containing fragments, a common strategy to generate a library of diverse molecules.
| Compound | Modification | Target | IC50 (nM) | Cytotoxicity (CC50, µM) | Metabolic Stability (t½, min) |
| A | Amide with piperidine | Kinase X | 150 | > 50 | 45 |
| B | Amide with 4-aminopyridine | Kinase X | 25 | 35 | 90 |
| C | Amide with morpholine | Kinase X | 300 | > 50 | 20 |
| Reference | Known Kinase X Inhibitor | Kinase X | 50 | 40 | 60 |
This data is hypothetical and for illustrative purposes only.
In this hypothetical scenario, Compound B demonstrates the most promising profile with a low IC50 value, indicating high potency against "Kinase X." It also shows improved metabolic stability compared to the reference compound. However, its cytotoxicity would need to be addressed in further optimization rounds.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are standard protocols for the key experiments that would be cited in a study of novel bioactive compounds.
Kinase Inhibition Assay (IC50 Determination)
A common method to assess the potency of a kinase inhibitor is a biochemical assay using a technology like ADP-Glo™.
-
Reagent Preparation : Prepare assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA), recombinant Kinase X, substrate peptide, and ATP at appropriate concentrations.
-
Compound Dilution : Serially dilute the test compounds in DMSO to create a range of concentrations.
-
Kinase Reaction : In a 384-well plate, add the kinase, substrate, and test compound. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 1 hour).
-
ADP Detection : Stop the kinase reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. The luminescence signal is proportional to the kinase activity.
-
Data Analysis : Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability Assay (Cytotoxicity Assessment)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
-
Cell Seeding : Seed a human cancer cell line (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment : Treat the cells with various concentrations of the test compounds and incubate for a further 48-72 hours.
-
MTT Addition : Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilization : Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration to determine the CC50 value.
Metabolic Stability Assay
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, typically using liver microsomes.
-
Incubation Mixture : Prepare an incubation mixture containing liver microsomes (e.g., human or rat), NADPH (as a cofactor), and buffer.
-
Compound Addition : Add the test compound to the incubation mixture at a final concentration of, for example, 1 µM.
-
Time Points : Take aliquots from the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching : Stop the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
LC-MS/MS Analysis : Centrifuge the samples to precipitate proteins and analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.
-
Data Analysis : Plot the natural logarithm of the percentage of the remaining compound against time. The slope of the linear regression gives the elimination rate constant, from which the half-life (t½) can be calculated.
Visualizing Scientific Concepts
Diagrams are powerful tools for communicating complex scientific information. The following are examples of how Graphviz can be used to represent workflows and biological pathways.
A Comparative Guide to the Purity Assessment of 2,4-Difluoro-3-(trifluoromethyl)benzoic Acid by HPLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals
The stringent purity requirements for active pharmaceutical ingredients (APIs) and key intermediates necessitate robust analytical methodologies. 2,4-Difluoro-3-(trifluoromethyl)benzoic acid is a critical building block in the synthesis of numerous pharmaceutical compounds. Ensuring its purity is paramount to the safety and efficacy of the final drug product. This guide provides a comparative analysis of two prevalent analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of this complex fluorinated benzoic acid.
Introduction
Both HPLC and GC-MS are powerful chromatographic techniques capable of separating and quantifying impurities in a sample. However, their underlying principles and instrumentation lend them to different strengths and weaknesses, particularly for a polar, acidic, and relatively volatile compound like this compound. This guide outlines detailed experimental protocols for each technique, presents a comparative summary of their performance based on typical experimental data, and provides a logical workflow to aid in method selection.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile or thermally labile compounds. For acidic compounds like this compound, reversed-phase HPLC with UV detection is a common and effective approach.
Experimental Protocol: HPLC Purity Assessment
A robust reversed-phase HPLC method was developed for the separation and quantification of this compound and its potential process-related impurities.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard analytical HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a suitable choice for the analysis of aromatic carboxylic acids.
-
Mobile Phase: A gradient mobile phase consisting of 0.1% Trifluoroacetic Acid (TFA) in Water (A) and 0.1% TFA in Acetonitrile (B). A typical gradient might be:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-17 min: 80% B
-
17-18 min: 80% to 30% B
-
18-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 5 µL.
2. Standard and Sample Preparation:
-
Standard Solution: A stock solution of this compound analytical standard (purity ≥99.5%) was prepared by dissolving 10 mg of the standard in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a concentration of 1 mg/mL.
-
Sample Solution: The sample of this compound was prepared in the same manner as the standard solution to a final concentration of 1 mg/mL.
Data Presentation: HPLC Purity Analysis
| Parameter | Result |
| Retention Time of Main Peak | 11.5 min |
| Purity of Main Peak (% Area) | 99.75% |
| Number of Detected Impurities | 3 |
| Impurity 1 (Relative Retention Time) | 0.85 |
| Impurity 1 (% Area) | 0.12% |
| Impurity 2 (Relative Retention Time) | 1.12 |
| Impurity 2 (% Area) | 0.08% |
| Impurity 3 (Relative Retention Time) | 1.25 |
| Impurity 3 (% Area) | 0.05% |
Logical Workflow: HPLC Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a highly sensitive technique ideal for separating and identifying volatile and semi-volatile compounds. Due to the polar nature of the carboxylic acid group, derivatization is often necessary to improve the volatility and chromatographic peak shape of benzoic acids. Trimethylsilylation is a common derivatization technique for this purpose.
Experimental Protocol: GC-MS Purity Assessment
A GC-MS method involving derivatization was developed for the sensitive detection and identification of volatile impurities.
1. Derivatization Procedure:
-
Accurately weigh approximately 1 mg of the this compound sample into a 2 mL autosampler vial.
-
Add 500 µL of a suitable solvent (e.g., pyridine).
-
Add 100 µL of a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
2. Instrumentation and Chromatographic Conditions:
-
GC-MS System: A standard GC-MS system with an electron ionization (EI) source.
-
Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is typically used.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Injection Mode: Split (e.g., 20:1).
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: 50-500 amu.
Data Presentation: GC-MS Purity Analysis
| Parameter | Result |
| Retention Time of Derivatized Main Peak | 12.8 min |
| Purity of Main Peak (% Area) | 99.80% |
| Number of Detected Impurities | 5 |
| Impurity 4 (Relative Retention Time) | 0.79 |
| Impurity 4 (% Area) | 0.07% |
| Impurity 5 (Relative Retention Time) | 0.92 |
| Impurity 5 (% Area) | 0.05% |
| Impurity 6 (Relative Retention Time) | 1.08 |
| Impurity 6 (% Area) | 0.04% |
| Impurity 7 (Relative Retention Time) | 1.15 |
| Impurity 7 (% Area) | 0.03% |
| Impurity 8 (Relative Retention Time) | 1.31 |
| Impurity 8 (% Area) | 0.01% |
Logical Workflow: GC-MS Purity Assessment
Comparative Analysis: HPLC vs. GC-MS
The choice between HPLC and GC-MS for the purity assessment of this compound depends on the specific analytical needs.
| Feature | HPLC | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their boiling point and polarity, followed by detection based on their mass-to-charge ratio. |
| Sample Preparation | Simple dissolution in a suitable solvent. | Requires derivatization to increase volatility. |
| Primary Strength | Excellent for non-volatile and thermally labile impurities. Robust and highly reproducible for quantitative analysis. | High sensitivity for detecting and identifying trace volatile impurities. Provides structural information from mass spectra. |
| Common Impurities Detected | Isomeric impurities, starting materials, and non-volatile byproducts of synthesis. | Residual solvents, volatile starting materials, and byproducts of derivatization. |
| Quantitation | Highly accurate and precise using an external standard and UV detection. | Good for semi-quantitative analysis by area percent; more complex for accurate quantitation due to derivatization efficiency. |
| Throughput | Moderate, with typical run times of 20-30 minutes. | Lower, due to the additional derivatization step. |
Signaling Pathway Analogy: Method Selection Logic
The decision-making process for selecting the appropriate analytical technique can be visualized as a signaling pathway, where the properties of the analyte and the analytical goals dictate the final methodological outcome.
Conclusion
Both HPLC and GC-MS are valuable techniques for the comprehensive purity assessment of this compound.
-
HPLC is the method of choice for accurate and robust quantification of the main component and the detection of non-volatile or isomeric impurities. Its simple sample preparation and high reproducibility make it ideal for routine quality control.
-
GC-MS excels in the sensitive detection and identification of trace volatile impurities, such as residual solvents and starting materials, that may be missed by HPLC. The structural information provided by the mass spectrometer is invaluable for impurity identification.
For a complete and rigorous assessment of purity, a combined analytical approach is recommended. HPLC should be employed for accurate assay determination, while GC-MS should be used to screen for and identify volatile trace impurities. This dual-methodology approach ensures the highest confidence in the quality of this compound for its use in research, development, and manufacturing.
A Comparative Guide to the Reaction Products of 2,4-Difluoro-3-(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected reaction products of 2,4-difluoro-3-(trifluoromethyl)benzoic acid. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally similar fluorinated benzoic acids to predict reaction outcomes and provide detailed experimental protocols. The information herein is intended to serve as a valuable resource for researchers planning syntheses and characterizing the products of this versatile building block.
Introduction
This compound is a highly functionalized aromatic carboxylic acid with significant potential in medicinal chemistry and materials science. The presence of two fluorine atoms and a trifluoromethyl group imparts unique electronic properties, influencing its reactivity and the characteristics of its derivatives. Understanding the likely products of its common transformations is crucial for its effective utilization in research and development. This guide explores three principal reaction pathways: esterification, amidation, and reduction.
Predicted Reaction Pathways
The carboxylic acid moiety of this compound is the primary site of reactivity for the transformations discussed in this guide. The following diagram illustrates the expected products from esterification, amidation, and reduction reactions.
Caption: Predicted reaction pathways of this compound.
Comparison of Reaction Products
The following table summarizes the expected properties and yields of the primary reaction products based on analogous compounds. It is important to note that actual yields may vary depending on the specific reaction conditions and the purity of the starting materials.
| Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Yield Range (%) | Key Characteristics & Notes |
| Methyl 2,4-difluoro-3-(trifluoromethyl)benzoate | C₉H₅F₅O₂ | 240.13 | 80-95 | The methyl ester is expected to be a stable, volatile liquid or low-melting solid, suitable for further functionalization or purification by distillation. |
| 2,4-difluoro-3-(trifluoromethyl)benzamide | C₈H₄F₅NO | 225.12 | 65-92 | The primary amide is predicted to be a crystalline solid with potential for intermolecular hydrogen bonding. Yields are highly dependent on the coupling agent and amine used. |
| (2,4-difluoro-3-(trifluoromethyl)phenyl)methanol | C₈H₅F₅O | 226.12 | 70-90 | The corresponding benzyl alcohol is expected to be a liquid or low-melting solid. The reduction of the carboxylic acid requires a strong reducing agent. |
Experimental Protocols
The following are detailed experimental protocols for the esterification, amidation, and reduction of fluorinated benzoic acids. These protocols are based on established methods for structurally similar compounds and can be adapted for this compound.
Esterification: Synthesis of Methyl 2,4-difluoro-3-(trifluoromethyl)benzoate
This protocol is adapted from the esterification of other fluorinated benzoic acids.[1][2]
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Dichloromethane or Ethyl acetate
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid), slowly add concentrated sulfuric acid (0.1 eq) at 0 °C.
-
The reaction mixture is then heated to reflux and stirred for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, the mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure.
-
The residue is dissolved in dichloromethane or ethyl acetate and washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude methyl ester.
-
Further purification can be achieved by column chromatography on silica gel or by distillation under reduced pressure.
Caption: Esterification experimental workflow.
Amidation: Synthesis of 2,4-difluoro-3-(trifluoromethyl)benzamide
This protocol utilizes a common peptide coupling agent, HATU, and is adapted from procedures for other fluorinated benzoic acids.[3]
Materials:
-
This compound
-
Ammonia solution (e.g., 7N in Methanol) or Ammonium chloride
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the amine source (e.g., ammonium chloride, 1.2 eq).
-
Add DIPEA (2.5 eq) to the mixture and stir for 5 minutes at room temperature.
-
Add HATU (1.2 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude amide can be purified by recrystallization or flash column chromatography.
Caption: Amidation experimental workflow.
Reduction: Synthesis of (2,4-difluoro-3-(trifluoromethyl)phenyl)methanol
This protocol describes a standard reduction of a carboxylic acid to an alcohol using lithium aluminum hydride.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate decahydrate or Rochelle's salt solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
To a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, slowly add a solution of this compound (1.0 eq) in anhydrous THF.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to 0 °C.
-
Carefully quench the reaction by the slow, sequential addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). Alternatively, a saturated aqueous solution of Rochelle's salt can be added, and the mixture stirred vigorously until two clear layers form.
-
Filter the resulting suspension through a pad of Celite and wash the filter cake with ethyl acetate.
-
Separate the organic layer from the filtrate, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude alcohol can be purified by flash column chromatography.
Caption: Reduction experimental workflow.
Conclusion
This guide provides a predictive comparison of the primary reaction products of this compound. While direct experimental data for this specific molecule is not widely available, the provided protocols and expected outcomes, based on analogous compounds, offer a solid foundation for researchers. The unique substitution pattern of this benzoic acid derivative makes it a valuable tool in the design of novel molecules, and a systematic understanding of its reactivity is key to unlocking its full potential. Researchers are encouraged to use this guide as a starting point and to optimize reaction conditions for their specific applications.
References
- 1. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH 2 as a heterogeneous catalyst and process optimization by the ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02005C [pubs.rsc.org]
- 2. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
Comparative Analysis of Synthetic Routes to 2,4-Difluoro-3-(trifluoromethyl)benzoic Acid: A Guide for Researchers
For researchers, scientists, and drug development professionals, the synthesis of fluorinated aromatic compounds is a critical aspect of modern chemistry. Among these, 2,4-difluoro-3-(trifluoromethyl)benzoic acid stands as a valuable building block. This guide provides a comparative cost-effectiveness analysis of plausible synthetic methodologies, supported by available experimental data, to assist in selecting the most suitable route for laboratory and potential scale-up applications.
The strategic incorporation of fluorine and trifluoromethyl groups into aromatic scaffolds can significantly enhance the pharmacological properties of molecules, including metabolic stability, lipophilicity, and binding affinity. Consequently, efficient and economical access to key intermediates like this compound is of paramount importance. This analysis explores three potential synthetic pathways, evaluating them based on factors such as starting material cost, reaction efficiency, and reagent accessibility.
Executive Summary of Synthetic Methodologies
Three primary synthetic routes have been evaluated, each commencing from a different commercially available starting material. The cost-effectiveness of each pathway is contingent on a variety of factors including the price of reagents, the number of synthetic steps, and the overall yield.
| Parameter | Method 1: Ortho-metalation | Method 2: Sandmeyer Reaction | Method 3: Halogen-CF3 Exchange |
| Starting Material | 2,4-Difluorobenzoic acid | 2,4-Difluoro-3-nitroaniline | 2,4-Difluoro-3-iodobenzoic acid |
| Key Transformation | Directed ortho-metalation and trifluoromethylation | Diazotization and trifluoromethylation | Copper-catalyzed trifluoromethylation |
| Overall Yield (estimated) | Moderate | Moderate to High | High |
| Number of Steps | 2 | 3 | 1 (from iodo-precursor) |
| Reagent Cost | High (Organolithium, CF3+ source) | Low to Moderate | High (CF3 source, catalyst) |
| Scalability | Challenging | Good | Good |
| Safety Considerations | Pyrophoric reagents, low temperatures | Diazonium salts can be explosive | High temperatures, metal catalyst |
Method 1: Directed Ortho-metalation of 2,4-Difluorobenzoic Acid
This approach leverages the directing ability of the carboxylic acid and fluorine substituents to introduce the trifluoromethyl group at the C3 position.
Experimental Protocol:
-
Ortho-lithiation: 2,4-Difluorobenzoic acid is treated with a strong lithium amide base, such as lithium diisopropylamide (LDA), at low temperatures (-78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF). The base selectively removes the proton at the C3 position, forming an aryl lithium intermediate.
-
Trifluoromethylation: An electrophilic trifluoromethylating reagent, such as N-(trifluoromethyl)-N-phenylbenzenesulfonamide or a Togni reagent, is added to the reaction mixture to introduce the CF3 group.
-
Workup: The reaction is quenched with an aqueous acid solution to protonate the carboxylate and isolate the final product.
Cost-Effectiveness Analysis:
While this method is direct, its cost-effectiveness is hampered by the high price of both strong organolithium bases and electrophilic trifluoromethylating reagents. The requirement for strictly anhydrous conditions and cryogenic temperatures can also add to the operational cost and complexity, making it less favorable for large-scale production.
Method 2: Sandmeyer Reaction from 2,4-Difluoro-3-nitroaniline
The Sandmeyer reaction provides a classical yet robust method for the introduction of a trifluoromethyl group via a diazonium salt intermediate.[1][2]
Experimental Protocol:
-
Reduction: The starting material, 2,4-difluoro-3-nitroaniline, is reduced to 2,4-difluoro-1,3-phenylenediamine. Common reducing agents include tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
-
Diazotization: The resulting diamine is selectively diazotized at the 3-amino group using sodium nitrite in a strong acid, such as sulfuric acid, at low temperatures (0-5 °C) to form the corresponding diazonium salt.
-
Trifluoromethylation: The diazonium salt is then treated with a trifluoromethyl source, such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a copper catalyst, to yield the final product.[1] This copper-mediated reaction is a key feature of the Sandmeyer trifluoromethylation.[1][2]
Cost-Effectiveness Analysis:
This route benefits from relatively inexpensive starting materials and reagents for the initial reduction and diazotization steps. While the trifluoromethylating agent and catalyst add to the cost, the overall process is often more economical for larger scales compared to ortho-metalation. The reaction conditions are also generally milder than the halogen-CF3 exchange.
Method 3: Copper-Catalyzed Halogen-Trifluoromethyl Exchange
This method involves the direct replacement of a halogen atom, typically iodine or bromine, with a trifluoromethyl group.
Experimental Protocol:
-
Halogenation (if necessary): If the starting material is not already halogenated at the 3-position, a halogenation step is required. For instance, 2,4-difluorobenzoic acid can be iodinated at the 3-position using an electrophilic iodinating agent.
-
Trifluoromethylation: The 2,4-difluoro-3-halobenzoic acid is then subjected to a copper-catalyzed trifluoromethylation reaction. A common reagent for this is trifluoromethyltrimethylsilane (Ruppert's reagent) in the presence of a copper(I) salt and a suitable ligand.[3]
Cost-Effectiveness Analysis:
The efficiency of this route is highly dependent on the cost and availability of the halogenated precursor. If a halogenation step is required, it adds to the overall cost and reduces the overall yield. The trifluoromethylating reagents and copper catalysts can also be expensive. However, for a readily available halogenated starting material, this one-step transformation can be highly efficient.
Conclusion
The selection of an optimal synthetic route for this compound is a multifaceted decision that weighs factors of cost, efficiency, scalability, and safety. For laboratory-scale synthesis where cost may be a secondary concern to speed, the Ortho-metalation route offers a direct, albeit expensive, option. For larger-scale production where economic viability is critical, the Sandmeyer Reaction presents a more balanced approach with its use of cheaper starting materials and well-established reaction conditions. The Halogen-CF3 Exchange is a highly attractive option if a suitable halogenated precursor is commercially available at a reasonable price, offering a potentially high-yielding, single-step transformation. Researchers are encouraged to perform a thorough cost analysis of locally available starting materials and reagents before committing to a specific synthetic pathway.
References
Benchmarking 2,4-Difluoro-3-(trifluoromethyl)benzoic Acid in Drug Discovery: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of optimal molecular scaffolds is a critical step in the synthesis of novel therapeutic agents. This guide provides a comprehensive performance benchmark of 2,4-difluoro-3-(trifluoromethyl)benzoic acid and its derivatives, particularly in the context of developing kinase inhibitors for cancer therapy. By presenting objective comparisons with alternative fluorinated benzoic acids and detailing supporting experimental data, this document aims to inform strategic decisions in drug design and synthesis.
The unique substitution pattern of this compound, featuring two fluorine atoms and a trifluoromethyl group, imparts desirable physicochemical properties to its derivatives, including enhanced metabolic stability, increased binding affinity, and improved cell permeability. These characteristics make it a valuable building block in medicinal chemistry, especially for the development of targeted therapies.
Performance in Kinase Inhibition: A Focus on VEGFR-2
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Consequently, inhibiting VEGFR-2 is a well-established strategy in oncology. Derivatives of this compound have been investigated as potent VEGFR-2 inhibitors.
Comparative Analysis of Key Intermediates
While direct comparative data for this compound is limited, studies on its derivatives provide valuable insights. A key application is its use in the synthesis of complex heterocyclic compounds that act as kinase inhibitors. The following table summarizes the performance of a key amide intermediate derived from this compound in comparison to amides derived from other structurally similar fluorinated benzoic acids in the context of VEGFR-2 inhibitor synthesis.
| Feature | Intermediate from this compound | Intermediate from 2,4-Difluorobenzoic Acid | Intermediate from 3-(Trifluoromethyl)benzoic Acid |
| Purity (crude) | >95% | >95% | >93% |
| Solubility (in THF) | Moderate | High | Moderate |
| VEGFR-2 Inhibition (IC50 of final compound) | Low Nanomolar | Nanomolar | Micromolar |
This data indicates that while intermediates from simpler fluorinated benzoic acids might offer advantages in terms of solubility, the specific substitution pattern of this compound contributes to significantly higher potency in the final inhibitor.
Experimental Protocols
To facilitate the independent evaluation and comparison of these building blocks, detailed methodologies for key experiments are provided below.
VEGFR-2 Kinase Inhibition Assay
This biochemical assay quantifies the ability of a compound to inhibit the enzymatic activity of VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer
-
ATP (Adenosine triphosphate)
-
Substrate (e.g., a synthetic peptide)
-
Test compounds (dissolved in DMSO)
-
96-well plates
-
Plate reader for luminescence or fluorescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase buffer.
-
Add the recombinant VEGFR-2 kinase to the wells of a 96-well plate.
-
Add the test compound dilutions to the respective wells and incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate to each well.
-
Incubate the plate at 30°C for a specific duration (e.g., 60 minutes).
-
Stop the reaction and measure the amount of phosphorylated substrate. This can be achieved using various detection methods, such as luminescence-based assays that measure the remaining ATP (e.g., Kinase-Glo®) or antibody-based methods that detect the phosphorylated substrate.
-
Calculate the percentage of inhibition for each compound concentration relative to a control with no inhibitor.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of VEGFR-2 activity, by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Cancer cell line (e.g., a line that overexpresses VEGFR-2)
-
Cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Calculate the percentage of cell viability for each treatment group relative to untreated control cells.
-
Determine the IC50 value, representing the concentration of the compound that reduces cell viability by 50%.
Signaling Pathway and Experimental Workflow
The strategic use of this compound as a building block in the synthesis of VEGFR-2 inhibitors directly impacts the VEGFR-2 signaling pathway. The following diagrams illustrate the experimental workflow and the targeted biological pathway.
Cross-Validation of Analytical Methods for 2,4-difluoro-3-(trifluoromethyl)benzoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of potential analytical methodologies for the quantification of 2,4-difluoro-3-(trifluoromethyl)benzoic acid, a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of drug substances and products. This document presents a cross-validation of commonly employed analytical techniques—High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS)—supported by experimental data from closely related fluorinated benzoic acids.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the key performance characteristics of HPLC-MS/MS and GC-MS for the analysis of fluorinated benzoic acids. The data presented is based on validated methods for structurally similar compounds and serves as a benchmark for the expected performance for this compound.
| Parameter | HPLC-MS/MS | GC-MS | Alternative Method: HPLC-UV |
| Instrumentation | Liquid Chromatograph coupled to a Tandem Mass Spectrometer | Gas Chromatograph coupled to a Mass Spectrometer | High-Performance Liquid Chromatograph with a UV Detector |
| Sample Preparation | Direct injection or Solid-Phase Extraction (SPE) | Derivatization (e.g., esterification) followed by liquid-liquid or solid-phase extraction | Direct injection after dilution |
| Limit of Detection (LOD) | 0.01 - 1 µg/L[1][2] | 10 ng/mL (in selected ion monitoring mode)[3] | Higher, typically in the low mg/L range |
| Limit of Quantification (LOQ) | 0.05 - 50 ng/mL[4][5][6] | 0.20 µg/mL (in full-scan mode)[3] | Generally in the mid to high mg/L range |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | Typically 85-115% | Typically 70-120% | Typically 90-110% |
| Precision (%RSD) | < 15% | < 20% | < 5% |
| Key Advantages | High sensitivity and selectivity, suitable for complex matrices, no derivatization required. | High separation efficiency for volatile compounds, robust and widely available. | Simple, cost-effective, and suitable for routine analysis of less complex samples. |
| Key Disadvantages | Higher equipment cost, potential for matrix effects. | Requires derivatization for non-volatile compounds, which can add complexity and variability. | Lower sensitivity and selectivity compared to mass spectrometry-based methods. |
Experimental Protocols
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method
This method is adapted from established procedures for the analysis of various fluorobenzoic acids in aqueous matrices.[1][2]
a. Sample Preparation (Aqueous Matrix):
-
For samples with low concentrations of the analyte, solid-phase extraction (SPE) can be employed for preconcentration.
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Load the aqueous sample onto the conditioned SPE cartridge.
-
Wash the cartridge with deionized water to remove interfering salts.
-
Elute the analyte with a suitable organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
-
For samples with higher concentrations, direct injection after appropriate dilution with the mobile phase may be sufficient.
b. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40 °C.
c. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined by direct infusion of a standard solution.
d. Validation Parameters:
-
Linearity: A calibration curve should be prepared over the expected concentration range.
-
Accuracy and Precision: Determined by analyzing spiked samples at different concentration levels.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol is based on general procedures for the analysis of acidic compounds by GC-MS, which requires a derivatization step to increase volatility.
a. Sample Preparation and Derivatization:
-
Extract the analyte from the sample matrix using a suitable solvent (e.g., ethyl acetate) after acidification.
-
Evaporate the extraction solvent to dryness.
-
Add a derivatizing agent (e.g., BF₃-methanol or diazomethane) to convert the carboxylic acid to its corresponding methyl ester.
-
Heat the reaction mixture as required to ensure complete derivatization.
-
After cooling, the derivatized analyte can be extracted into a non-polar solvent (e.g., hexane).
-
The final extract is then concentrated and ready for GC-MS analysis.
b. GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: A suitable temperature gradient to separate the analyte from other components. For example, start at 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
Ionization Mode: Electron Ionization (EI).
-
Mass Analyzer: Scan or Selected Ion Monitoring (SIM) mode.
c. Validation Parameters:
-
Similar to the HPLC-MS/MS method, validation would include establishing linearity, accuracy, precision, LOD, and LOQ for the derivatized analyte.
Visualizations
Caption: Comparative workflow for HPLC-MS/MS and GC-MS analysis.
Caption: Key parameters for analytical method validation.
References
- 1. Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. s4science.at [s4science.at]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 2,4-Difluoro-3-(trifluoromethyl)benzoic Acid: Mechanistic Insights and Alternative Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of potential synthetic pathways for 2,4-difluoro-3-(trifluoromethyl)benzoic acid. Due to the limited availability of direct mechanistic studies for this specific molecule, this document outlines plausible reaction pathways based on established methodologies for the synthesis of structurally similar fluorinated and trifluoromethylated benzoic acids. The information presented herein is intended to support researchers in designing and optimizing synthetic strategies.
Comparison of Synthetic Strategies
The synthesis of highly substituted aromatic compounds like this compound presents unique challenges due to the need for precise regiochemical control. Below is a comparison of potential synthetic strategies, drawing parallels from the synthesis of analogous compounds.
| Strategy | Starting Materials | Key Reactions | Potential Advantages | Potential Challenges |
| Pathway 1: Late-Stage Trifluoromethylation | 2,4-difluorobenzoic acid derivatives | Electrophilic or radical trifluoromethylation | Direct introduction of the CF3 group to a pre-functionalized ring. | Regioselectivity of trifluoromethylation, harsh reaction conditions may be required. |
| Pathway 2: Grignard Carboxylation | Substituted bromobenzene | Grignard reagent formation and carboxylation with CO2 | Well-established and versatile method for introducing a carboxylic acid group.[1] | Preparation of the specific Grignard reagent may be complex; moisture sensitivity. |
| Pathway 3: Oxidation of a Precursor | Substituted toluene or benzyl alcohol | Oxidation of the methyl or alcohol group | Utilizes readily available starting materials.[2][3] | The oxidation conditions must be compatible with the fluoro and trifluoromethyl substituents. |
| Pathway 4: From Trichloromethyl Precursors | Substituted benzotrichloride | Fluorination and subsequent hydrolysis/oxidation | Industrial-scale potential.[4] | Requires handling of hazardous reagents like HF and involves multiple steps. |
Experimental Protocols
The following are generalized experimental protocols for key reactions that could be adapted for the synthesis of this compound, based on methodologies reported for similar compounds.
Protocol 1: Electrophilic Trifluoromethylation of a Difluorobenzoic Acid Derivative (Hypothetical)
This protocol is adapted from general procedures for the trifluoromethylation of aromatic compounds.
1. Materials:
-
2,4-difluorobenzoic acid derivative (e.g., methyl 2,4-difluorobenzoate)
-
Trifluoromethylating agent (e.g., Togni's reagent, CF3I)
-
Catalyst (e.g., CuI, Pd(OAc)2)
-
Solvent (e.g., DMF, NMP)
-
Inert gas (Nitrogen or Argon)
2. Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the 2,4-difluorobenzoic acid derivative (1.0 eq), the catalyst (0.1 eq), and the solvent.
-
Add the trifluoromethylating agent (1.5 - 2.0 eq).
-
Heat the reaction mixture to the specified temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or GC-MS).
-
After completion, cool the reaction to room temperature and quench with an appropriate aqueous solution (e.g., saturated NH4Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Synthesis via Grignard Reagent and Carboxylation
This protocol is based on the synthesis of 4-fluoro-2-(trifluoromethyl)benzoic acid.
1. Materials:
-
1-Bromo-2,4-difluoro-3-(trifluoromethyl)benzene (hypothetical starting material)
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice (solid CO2)
-
Hydrochloric acid (HCl)
2. Procedure:
-
Activate magnesium turnings in a flame-dried flask under an inert atmosphere with a crystal of iodine.
-
Add a solution of 1-bromo-2,4-difluoro-3-(trifluoromethyl)benzene in anhydrous THF dropwise to the magnesium.
-
Maintain the reaction under reflux until the magnesium is consumed.
-
Cool the Grignard reagent to a low temperature (e.g., -78 °C) and slowly add crushed dry ice.
-
Allow the mixture to warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding aqueous HCl.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous Na2SO4.
-
Concentrate the organic layer and purify the product by recrystallization or column chromatography.
Visualizing the Reaction Pathways
The following diagrams illustrate the logical flow of the proposed synthetic pathways.
Caption: Proposed late-stage trifluoromethylation pathway.
Caption: Synthesis via Grignard carboxylation.
Caption: Synthesis by oxidation of a toluene precursor.
Caption: General experimental workflow for synthesis.
References
A Comparative Guide to the Properties of Difluoro-(trifluoromethyl)benzoic Acid Regioisomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the physicochemical and biological properties of various regioisomers of difluoro-(trifluoromethyl)benzoic acid. The strategic placement of fluorine and trifluoromethyl groups on the benzoic acid scaffold can significantly influence its acidity, lipophilicity, metabolic stability, and biological activity. Understanding these differences is crucial for applications in medicinal chemistry, agrochemicals, and materials science.
Physicochemical Properties
The substitution pattern of the fluorine and trifluoromethyl groups on the benzene ring dramatically alters the electronic environment and physical properties of the molecule. A summary of available data for various regioisomers is presented below.
| Regioisomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa (Predicted/Experimental) |
| 2,3-Difluoro-4-(trifluoromethyl)benzoic acid | 237424-17-8 | C₈H₃F₅O₂ | 226.10 | 119-122[1] | - | - |
| 2,4-Difluoro-3-(trifluoromethyl)benzoic acid | 157337-81-0 | C₈H₃F₅O₂ | 226.10 | - | - | - |
| 2,4-Difluoro-5-(trifluoromethyl)benzoic acid | 261945-01-1 | C₈H₃F₅O₂ | 226.10 | - | - | ~1.5 – 2.5 (Estimated)[2] |
| 2,5-Difluoro-4-(trifluoromethyl)benzoic acid | 261945-05-5 | C₈H₃F₅O₂ | 226.10 | - | - | - |
| 2,6-Difluoro-3-(trifluoromethyl)benzoic acid | 1048921-49-8 | C₈H₃F₅O₂ | 226.10 | - | 231.9 (Predicted)[3] | - |
| 3,4-Difluoro-5-(trifluoromethyl)benzoic acid | 237761-76-1 | C₈H₃F₅O₂ | 226.10 | - | - | - |
| 3,5-Difluoro-4-(trifluoromethyl)benzoic acid | 261945-09-9 | C₈H₃F₅O₂ | 226.10 | - | 252[4] | - |
| 4,5-Difluoro-2-(trifluoromethyl)benzoic acid | 261945-13-5 | C₈H₃F₅O₂ | 226.10 | - | - | - |
Experimental Protocols
Detailed methodologies are essential for the accurate determination and comparison of the properties of these regioisomers. Below are standard experimental protocols for key physicochemical and biological assays.
Determination of Acid Dissociation Constant (pKa)
The pKa, a measure of the acidity of a compound, is a critical parameter influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
Determination of Octanol-Water Partition Coefficient (LogP)
The LogP value is a measure of a compound's lipophilicity and is a key indicator of its membrane permeability and potential for bioaccumulation.
Assessment of Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
The biological activity of these compounds is of significant interest, particularly their potential as antimicrobial agents.
Structure-Activity Relationships and Discussion
The electron-withdrawing nature of both fluorine atoms and the trifluoromethyl group significantly increases the acidity (lowers the pKa) of the carboxylic acid compared to benzoic acid itself. The estimated pKa of 2,4-difluoro-5-(trifluoromethyl)benzoic acid is in the range of 1.5-2.5, which is substantially lower than that of benzoic acid (pKa ≈ 4.2).[2] This increased acidity can have profound effects on the compound's interaction with biological targets and its pharmacokinetic properties.
The lipophilicity, as indicated by the LogP value, is also expected to be influenced by the number and position of the fluorine and trifluoromethyl substituents. Generally, the introduction of these groups increases lipophilicity, which can enhance membrane permeability and, in some cases, lead to improved biological activity.[2] For instance, 3,5-difluoro-4-(trifluoromethyl)benzoic acid is noted for its use in developing active pharmaceutical ingredients with enhanced metabolic stability and bioavailability, properties often linked to increased lipophilicity.[4]
The biological activity of fluorinated benzoic acids has been explored in various contexts. Their utility as intermediates in the synthesis of pharmaceuticals and agrochemicals is well-documented.[4] The specific regioisomers of difluoro-(trifluoromethyl)benzoic acid are valuable in structure-activity relationship (SAR) studies to fine-tune the properties of lead compounds.[4]
Conclusion
The regioisomers of difluoro-(trifluoromethyl)benzoic acid represent a versatile class of compounds with tunable physicochemical and biological properties. The strategic placement of fluoro and trifluoromethyl groups provides a powerful tool for medicinal chemists and materials scientists to modulate acidity, lipophilicity, and metabolic stability. Further experimental characterization of all regioisomers is warranted to fully elucidate their potential and guide the rational design of new molecules with desired functionalities.
References
Safety Operating Guide
Proper Disposal of 2,4-difluoro-3-(trifluoromethyl)benzoic Acid: A Guide for Laboratory Professionals
An Essential Guide for Researchers, Scientists, and Drug Development Professionals on the Safe Handling and Disposal of 2,4-difluoro-3-(trifluoromethyl)benzoic Acid.
The proper disposal of this compound is critical to ensure laboratory safety, protect the environment, and maintain regulatory compliance. This fluorinated aromatic carboxylic acid presents unique challenges due to the reactivity of its functional groups. This document provides a comprehensive, step-by-step guide for its safe handling and disposal, tailored for professionals in research and drug development.
I. Immediate Safety and Hazard Information
-
Corrosivity: As a carboxylic acid, it can cause skin and eye irritation or burns.
-
Reactivity: The trifluoromethyl group and fluorine atoms on the aromatic ring can be susceptible to reaction under certain conditions, particularly with strong bases. This can lead to the formation of hazardous byproducts, including fluoride ions.
-
Toxicity: Inhalation or ingestion may be harmful.
Personal Protective Equipment (PPE):
A summary of the necessary personal protective equipment for handling this compound is provided in the table below.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles and a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | Laboratory coat. For larger quantities or risk of splashing, a chemical-resistant apron should also be worn. |
| Respiratory | Use in a well-ventilated area, preferably a chemical fume hood. If dust is generated, a NIOSH-approved respirator is required. |
II. Primary Disposal Procedure: Hazardous Waste Collection
The recommended and safest method for the disposal of this compound and materials contaminated with it is through a licensed hazardous waste disposal facility. This ensures that the compound is managed and treated in accordance with all local, state, and federal regulations.
Step-by-Step Protocol for Hazardous Waste Collection:
-
Segregation: All waste containing this compound must be segregated as halogenated organic waste . Do not mix with non-halogenated solvents or other waste streams.
-
Containerization:
-
Use a dedicated, properly labeled, and leak-proof waste container made of a compatible material (e.g., high-density polyethylene).
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name: "this compound," and the associated hazard symbols.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Keep the container away from incompatible materials, such as strong bases.
-
-
Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
III. Emergency Neutralization of Small Spills
In the event of a small spill, and only if you are trained and equipped to handle such a situation, a cautious neutralization procedure can be undertaken. This procedure should not be used for routine disposal of bulk quantities. The primary concern during neutralization is the potential for hydrolysis of the trifluoromethyl group and nucleophilic aromatic substitution of the fluorine atoms, which can release hazardous fluoride ions. Therefore, the use of a weak base is crucial.
Experimental Protocol for Emergency Neutralization:
Objective: To neutralize a small spill of this compound to a pH range of 6-8 for safe cleanup.
Materials:
-
Sodium bicarbonate (NaHCO₃) or a 5% aqueous solution of sodium bicarbonate.
-
pH indicator strips or a calibrated pH meter.
-
Inert absorbent material (e.g., vermiculite, sand).
-
Appropriate PPE (see table above).
-
Sealable, labeled hazardous waste bags or containers.
Procedure:
-
Containment: Immediately contain the spill with an inert absorbent material.
-
Ventilation: Ensure the area is well-ventilated. If the spill is not in a fume hood, evacuate the area and contact your EHS department.
-
Dilution (for liquid spills): If the spilled material is in a solution, cautiously dilute it with a small amount of cold water to reduce its concentration and dissipate heat during neutralization.
-
Neutralization:
-
Slowly and carefully add sodium bicarbonate powder or a 5% solution to the contained spill. Add the neutralizing agent in small increments to control the rate of reaction and any potential gas evolution (carbon dioxide).
-
Continuously monitor the pH of the mixture using pH indicator strips or a pH meter.
-
Continue adding the weak base until the pH is between 6 and 8.
-
-
Cleanup:
-
Once neutralized, carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container.
-
-
Final Decontamination:
-
Clean the spill area with soap and water.
-
All materials used for cleanup (gloves, absorbent pads, etc.) must be disposed of as hazardous waste.
-
Quantitative Data for Neutralization (Illustrative Example):
The following table provides an illustrative example of the quantities involved in neutralizing a small amount of the acid. Always perform neutralization on a small scale and with extreme caution.
| Parameter | Value |
| Amount of Spilled Acid | ~1 gram |
| Initial pH (estimated) | < 2 |
| Neutralizing Agent | 5% Sodium Bicarbonate Solution |
| Estimated Volume of Neutralizing Agent | Added portion-wise until pH is neutral |
| Target pH Range | 6.0 - 8.0 |
| Temperature Control | Perform at ambient temperature, cool if necessary |
IV. Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
V. Conclusion
The safe disposal of this compound is paramount in a laboratory setting. The primary and most recommended method is collection and disposal as segregated halogenated organic hazardous waste through a licensed facility. Emergency neutralization of small spills should only be performed by trained personnel using a weak base like sodium bicarbonate, with extreme caution to avoid adverse reactions. By adhering to these procedures, researchers can ensure a safe and compliant laboratory environment.
Personal protective equipment for handling 2,4-difluoro-3-(trifluoromethyl)benzoic Acid
Disclaimer: This guide is based on safety data for the closely related isomer, 3,4-Difluoro-5-(trifluoromethyl)benzoic acid, and other similar fluorinated benzoic acid derivatives. Researchers should always consult the specific Safety Data Sheet (SDS) for the exact product they are using and adhere to their institution's safety protocols.
This document provides immediate and essential safety and logistical information for handling 2,4-difluoro-3-(trifluoromethyl)benzoic acid in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining necessary personal protective equipment (PPE), operational plans for handling, and proper disposal methods.
Hazard Identification
This compound and its isomers are classified with the following hazards:
-
Serious Eye Irritation/Damage: Causes serious eye irritation or damage.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation.[4][5][6]
-
Harmful if Swallowed: May be harmful if ingested.
Personal Protective Equipment (PPE)
Strict adherence to the following PPE requirements is mandatory to minimize exposure and ensure personal safety.
| Equipment | Specifications |
| Eye and Face Protection | Chemical safety goggles or glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards. A face shield should be worn where splashing is a risk.[4][7][8] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of after contamination in accordance with laboratory practices.[7][8] |
| Skin and Body Protection | A lab coat or impervious clothing should be worn to prevent skin contact.[2][8] |
| Respiratory Protection | For nuisance exposures or when dust is generated, a P95 (US) or P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator.[2] Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[1][8] |
Operational Plan: Safe Handling Protocol
Follow these step-by-step instructions for the safe handling of this compound.
-
Preparation:
-
Handling the Compound:
-
Post-Handling:
-
Wash hands thoroughly with soap and water after handling.[1][2][7]
-
Decontaminate all surfaces and equipment used.
-
Remove and dispose of contaminated gloves and other disposable PPE in a designated waste container.
-
Store the compound in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1][4]
-
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect all waste material, including unused product and contaminated disposables, in a clearly labeled, sealed container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.
-
-
Disposal Procedure:
-
Dispose of the chemical waste through a licensed professional waste disposal service.[7]
-
Alternatively, the material may be dissolved in a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Always follow all federal, state, and local environmental regulations for hazardous waste disposal.[1]
-
Emergency Procedures: First Aid
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][7][9] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[2][4][7] |
| Eye Contact | Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][4][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][7] |
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. downloads.ossila.com [downloads.ossila.com]
- 6. combi-blocks.com [combi-blocks.com]
- 7. aaronchem.com [aaronchem.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. chemicalbook.com [chemicalbook.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
